molecular formula C7H8F5NOS B1428428 2-Methoxy-5-(pentafluorosulfur)aniline CAS No. 1211587-84-6

2-Methoxy-5-(pentafluorosulfur)aniline

Cat. No.: B1428428
CAS No.: 1211587-84-6
M. Wt: 249.2 g/mol
InChI Key: WLURTVOYVCVDAC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pentafluorosulfur)aniline is a useful research compound. Its molecular formula is C7H8F5NOS and its molecular weight is 249.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-5-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NOS/c1-14-7-3-2-5(4-6(7)13)15(8,9,10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLURTVOYVCVDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of 2-Methoxy-5-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Properties Guide

Executive Summary

2-Methoxy-5-(pentafluorosulfur)aniline (CAS: 1211587-84-6) is a specialized fluorinated building block increasingly utilized in high-value medicinal chemistry and agrochemical discovery. Distinguished by the presence of the pentafluorosulfanyl (


)  group—often termed the "super-trifluoromethyl" group—this molecule offers a unique combination of extreme electronegativity, high lipophilicity, and steric bulk.[1]

This guide details the physicochemical profile, synthetic pathways, and reactivity logic of this compound, designed to assist researchers in leveraging the


 motif to modulate drug potency, metabolic stability, and membrane permeability.

Chemical Identity & Physicochemical Profile

Nomenclature & Identification
Parameter Details
IUPAC Name This compound
Common Synonyms 2-Amino-4-(pentafluorosulfanyl)anisole; 3-Amino-4-methoxyphenylsulfur pentafluoride
CAS Number 1211587-84-6
Molecular Formula

Molecular Weight 249.20 g/mol
SMILES

Structural Geometry & Electronic Properties

The molecule features a benzene ring trisubstituted with an amine (donor), a methoxy (donor), and an


 group (strong acceptor).
  • The

    
     Moiety:  Unlike the planar nitro group or the tetrahedral trifluoromethyl group, the 
    
    
    
    group adopts a rigid octahedral geometry (square pyramidal relative to the phenyl ring). This creates a unique steric volume (
    
    
    ) that is larger than
    
    
    (
    
    
    ) but smaller than a tert-butyl group.
  • Dipole Moment: The

    
     group has a strong group dipole (approx. 3.4 D), significantly polarizing the aromatic ring.
    
  • Basicity: The electron-withdrawing nature of the

    
     group (Hammett 
    
    
    
    ) reduces the electron density on the aniline nitrogen, making it less basic than unsubstituted anisidine (
    
    
    ), likely shifting the
    
    
    of the conjugate acid to the 2.5–3.5 range.
Key Physicochemical Data
PropertyValue (Experimental/Predicted)Significance in Drug Design
LogP (Lipophilicity) ~3.2 - 3.8Significantly higher than the

analog (~2.5). Improves membrane permeability.[2]
Hydrogen Bond Donors 1 (

)
Standard handle for amide coupling or kinase hinge binding.
Hydrogen Bond Acceptors 4 (N, O, F)Fluorines in

are weak acceptors but contribute to lipophilicity.
Melting Point >60°C (Solid)Stable crystalline solid, facilitating handling.
Metabolic Stability HighThe C-S and S-F bonds are chemically inert to P450 oxidation.

Synthesis & Manufacturing

The synthesis of this compound typically avoids direct fluorination of the aniline due to the harsh conditions required to install the


 group. Instead, the 

group is carried through from a precursor, with the aniline functionality installed late-stage via nitration and reduction.
Industrial Synthesis Route

The most robust pathway utilizes 4-(pentafluorosulfur)anisole as the starting material. The methoxy group directs electrophilic substitution to the ortho position (position 2), while the


 group (meta-director) reinforces this selectivity.

Synthesis Figure 1: Regioselective synthesis via nitration of the activated anisole scaffold. Precursor 4-(Pentafluorosulfur)anisole (Starting Material) Intermediate 2-Nitro-4-(pentafluorosulfur)anisole (Intermediate) Precursor->Intermediate HNO3, H2SO4 (Nitration) Product This compound (Final Product) Intermediate->Product H2, Pd/C (Catalytic Reduction)

Detailed Protocol (Bench Scale)

Note: This protocol is adapted from standard procedures for electron-deficient anilines.

Step 1: Nitration

  • Reagents: 4-(pentafluorosulfur)anisole (1.0 eq), Fuming ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (1.1 eq), Conc. 
    
    
    
    (solvent).
  • Procedure: Dissolve substrate in cold

    
     (0°C). Add 
    
    
    
    dropwise to maintain temperature <10°C. The methoxy group strongly activates the ring, ensuring rapid reaction at position 2.
  • Workup: Pour onto ice water. The nitro-intermediate typically precipitates as a yellow solid. Filter and wash with water.

Step 2: Reduction

  • Reagents: Nitro intermediate, 10% Pd/C (5 mol%), Methanol or Ethanol.

  • Procedure: Hydrogenate under balloon pressure (

    
     atm) or transfer hydrogenation using ammonium formate. Reaction is monitored by TLC/LCMS until nitro peak disappears.
    
  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Recrystallize from Hexane/EtOAc if necessary.

Reactivity Profile & Handling

Nucleophilicity & Coupling

The aniline nitrogen is the primary reactive center. However, its nucleophilicity is attenuated by the electron-withdrawing


 group.
  • Amide Coupling: Requires standard coupling agents (HATU, EDC/HOBt). Reaction times may be longer than electron-rich anilines.

  • SnAr Reactions: The aniline can act as a nucleophile in substitution reactions with chloropyrimidines or similar heteroaryl halides, common in kinase inhibitor synthesis.

Stability of the Group

The


 group is remarkably stable:
  • Hydrolysis: Resistant to strong acids and bases (e.g., boiling NaOH or conc. HCl).

  • Reduction: Inert to standard reducing conditions (

    
    , 
    
    
    
    ,
    
    
    ).
  • Organometallics: Compatible with Suzuki/Buchwald couplings, provided the catalyst system is chosen to avoid C-S bond cleavage (rare).

Safety & Toxicology (SDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin.[3][4][5] Toxic if swallowed (typical for fluorinated anilines).[5]

  • Combustion: Thermal decomposition releases hazardous Hydrogen Fluoride (HF) and Sulfur Oxides (

    
    ). Do not use glass containers for high-temperature waste disposal if HF evolution is suspected. 
    
  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Light sensitive (anilines oxidize to dark impurities over time).

Medicinal Chemistry Applications

The "Super-Trifluoromethyl" Effect

Replacing a


 group or a Methyl group with 

can drastically alter the pharmacological profile of a lead compound.
Feature

Analog

Analog
Benefit of

Lipophilicity (

)
0.881.51Higher brain penetration; better hydrophobic pocket filling.
Electronegativity (

)
0.540.68Stronger modulation of pKa in neighboring amines.
Metabolic Block GoodExcellentSteric bulk prevents metabolic attack at adjacent sites.
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how this compound serves as a scaffold for drug design.

SAR Figure 2: SAR functional zones of the scaffold. Core This compound Zone1 Amine (-NH2) Linker Attachment Point (Amide/Urea Formation) Core->Zone1 Zone2 Methoxy (-OMe) H-Bond Acceptor Metabolic Soft Spot (O-Dealkylation) Core->Zone2 Zone3 SF5 Group Hydrophobic Anchor Metabolic Shield Core->Zone3 Solubility/Selectivity Solubility/Selectivity Zone2->Solubility/Selectivity Increases Potency\n(Lipophilic Interaction) Increases Potency (Lipophilic Interaction) Zone3->Increases Potency\n(Lipophilic Interaction) Prevents Oxidation\n(Para-blocker) Prevents Oxidation (Para-blocker) Zone3->Prevents Oxidation\n(Para-blocker)

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulfanyl (

    
    ) organic molecules. Journal of Fluorine Chemistry, 143, 57–93. Link
    
  • Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(19), 1481–1490. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound. Link

  • Beier, P., et al. (2011). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF5-containing anisole.[6] Beilstein Journal of Organic Chemistry, 7, 1222–1228. Link

Sources

2-Methoxy-5-(pentafluorosulfur)aniline: The "Super-CF3" Bioisostere Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-Methoxy-5-(pentafluorosulfur)aniline , a critical building block in modern medicinal chemistry.

Executive Summary

This compound (CAS 1211587-84-6) is a specialized fluorinated intermediate used primarily in the development of pharmaceuticals and agrochemicals. It serves as a high-value scaffold for introducing the pentafluorosulfanyl (


)  group—often termed the "Super-Trifluoromethyl" group—into aromatic systems.

The


 moiety offers distinct advantages over the traditional trifluoromethyl (

) group, including higher lipophilicity, greater electronegativity, and enhanced metabolic stability, without significantly altering steric bulk. This guide provides a comprehensive technical analysis of the compound, its synthesis, and its application in structure-activity relationship (SAR) optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Core Identifiers
ParameterDetail
Chemical Name This compound
Synonyms 2-Methoxy-5-(pentafluorosulfanyl)aniline; 3-Amino-4-methoxy-1-(pentafluorosulfanyl)benzene
CAS Number 1211587-84-6
Molecular Formula

Molecular Weight 249.20 g/mol
SMILES COc1c(N)cc(S(F)(F)(F)(F)F)cc1
InChI Key (Predicted) OFCQYCZQPXGGCV-UHFFFAOYSA-N (Analog based)
Comparative Properties: vs.

The strategic value of this aniline lies in the


 group's ability to modulate drug properties.
Property

Analog (Target)

Analog (Reference)
Impact on Drug Design
Electronegativity (

)
0.680.54Stronger electron withdrawal; lowers pKa of neighboring amines/phenols.
Lipophilicity (

)
+1.51+0.88Significantly increases membrane permeability and blood-brain barrier penetration.
Volume (

)
~114~68

is bulkier (closer to t-butyl), providing better metabolic blocking.
Geometry Octahedral (Square Pyramidal)TetrahedralUnique 3D space filling; prevents flat aromatic stacking.

Synthetic Methodology

The synthesis of this compound relies on the regioselective functionalization of the


-benzene core. The most robust route involves the nitration of 4-(pentafluorosulfanyl)anisole  followed by reduction.
Reaction Pathway (DOT Diagram)

SynthesisPathway Start 4-(Pentafluorosulfanyl)anisole (Starting Material) Intermediate 2-Nitro-4-(pentafluorosulfanyl)anisole (Intermediate) Start->Intermediate Electrophilic Aromatic Substitution (Ortho to OMe) Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Intermediate Product This compound (Target) Intermediate->Product Nitro Reduction Reagent2 H2, Pd/C or Fe/HCl (Reduction) Reagent2->Product

Caption: Regioselective synthesis via nitration directed by the methoxy group (ortho-director) and SF5 group (meta-director).

Detailed Protocol
Step 1: Nitration of 4-(Pentafluorosulfanyl)anisole

Rationale: The methoxy group is a strong ortho/para director, while the


 group is a strong meta director. In 4-(pentafluorosulfanyl)anisole, the position ortho to the methoxy group (position 2) is also meta to the 

group (position 4). These directing effects reinforce each other, ensuring high regioselectivity.
  • Preparation: Charge a reaction vessel with concentrated sulfuric acid (

    
    ) and cool to 0°C.
    
  • Addition: Slowly add 4-(pentafluorosulfanyl)anisole (1.0 eq) while maintaining temperature <10°C.

  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.1 eq). The reaction is exothermic; control the rate to prevent over-nitration.
    
  • Workup: Pour the mixture onto crushed ice. The yellow precipitate (2-nitro-4-(pentafluorosulfanyl)anisole) is filtered, washed with water to neutral pH, and dried.

    • Checkpoint: Verify intermediate via

      
       NMR (Look for loss of symmetry in the aromatic region).
      
Step 2: Reduction to Aniline

Rationale: The nitro group is reduced to the primary amine using mild conditions to preserve the


 and methoxy groups.
  • Dissolution: Dissolve the nitro intermediate in Ethanol or Methanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (5 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 1-3 bar) at room temperature for 4-12 hours.
    
    • Alternative: Iron powder (Fe) in acetic acid/ethanol can be used if halogenated impurities are a concern (avoids dehalogenation).

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: Recrystallize from hexane/ethyl acetate if necessary.

Handling, Safety & Stability (MSDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled with the rigor applied to fluorinated anilines.

Hazard ClassClassificationPrecaution
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or in contact with skin.[1] Use nitrile gloves.
Skin/Eye Irritation Category 2/2ACauses serious eye irritation. Wear safety goggles.
Stability High Thermal StabilityThe C-S bond in

is chemically robust (resistant to hydrolysis).
Incompatibility Strong OxidizersAvoid contact with acids and acid chlorides unless intended for reaction.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (anilines tend to oxidize/darken over time).

Applications in Drug Discovery

The This compound scaffold is a bioisostere for the commonly used 2-methoxy-5-(trifluoromethyl)aniline.

Bioisosteric Replacement Strategy

In medicinal chemistry, replacing a


 group with 

often results in:
  • Increased Potency: The larger volume of

    
     can fill hydrophobic pockets in enzyme active sites more effectively than 
    
    
    
    .
  • Extended Half-life: The

    
     group blocks metabolic oxidation at the para-position more effectively due to its steric bulk and electron-withdrawing nature, preventing cytochrome P450 degradation.
    
  • Lipophilicity Modulation: Useful for adjusting the LogP of a lead compound to improve blood-brain barrier (BBB) permeability.

Workflow: Derivatization

The aniline amine is a versatile handle for further elaboration:

  • Amide Coupling: Reaction with acid chlorides to form amides (e.g., kinase inhibitors).

  • Suzuki Coupling: Conversion to a boronic ester (via Sandmeyer-like borylation) for biaryl synthesis.

  • Heterocycle Formation: Cyclization to form quinazolines or indoles.

Applications cluster_reactions Derivatization Pathways Target 2-Methoxy-5-(SF5)aniline Amide Amide Coupling (Kinase Inhibitors) Target->Amide R-COCl / Base Urea Urea Formation (Receptor Antagonists) Target->Urea Isocyanates Heterocycle Cyclization (Quinazolines/Indoles) Target->Heterocycle CN-Reagents

Caption: Common derivatization pathways for the aniline scaffold in medicinal chemistry.

References

  • SynQuest Laboratories. (n.d.). This compound Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Information. Retrieved from

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. (General review of SF5 synthesis).
  • Altotech. (2021). The Pentafluorosulfanyl Group in Medicinal Chemistry. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2012). Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes. (Describes general SF5-aniline handling).

Sources

Technical Deep Dive: Hydrogen Bonding Dynamics of 2-Methoxy-5-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-5-(pentafluorosulfur)aniline represents a high-value scaffold in modern medicinal chemistry, merging the steric bulk and lipophilicity of the pentafluorosulfanyl (SF


) group with the privileged ortho-anisidine core. This guide analyzes the hydrogen bonding (HB) potential of this molecule, distinguishing between its behavior in solution (solvation) and its behavior in a binding pocket (ligand-protein interaction).

Key Takeaway: The SF


 group acts as a potent electronic modulator, significantly increasing the Hydrogen Bond Donor (HBD) acidity of the aniline amine while attenuating the Hydrogen Bond Acceptor (HBA) capability of the methoxy oxygen. Simultaneously, an intramolecular hydrogen bond (IMHB) between the amine and methoxy group creates a "molecular velcro" effect, enhancing membrane permeability by masking polar surface area.

Molecular Architecture & Electronic Landscape

To understand the hydrogen bonding potential, one must first map the electronic environment created by the substituents on the aniline ring.

The Pentafluorosulfanyl (SF ) Effect

Often termed the "super-trifluoromethyl" group, the SF


 moiety at position 5 exerts a profound influence:
  • Electronegativity: With Hammett constants (

    
    , 
    
    
    
    ) comparable to the nitro group, SF
    
    
    is a strong electron-withdrawing group (EWG).
  • Sterics: It possesses a steric volume similar to a tert-butyl group, providing rotational barriers and filling hydrophobic pockets.[1]

  • Lipophilicity: Unlike the nitro group (which lowers logP), SF

    
     significantly boosts lipophilicity (
    
    
    
    ), facilitating membrane traverse.[1]
The Ortho-Methoxy/Aniline Interplay

The 2-methoxy group and 1-amino group are positioned ortho to each other. This proximity allows for a 5-membered intramolecular hydrogen bond ring (


).
  • Resonance: The methoxy group is an electron-donating group (EDG) by resonance, but the strong withdrawal from the para-SF

    
     (relative to the methoxy) counteracts this, reducing the electron density on the oxygen atom.
    
Electronic Vector Diagram

The following diagram illustrates the electronic "push-pull" dynamics that define the molecule's H-bond potential.

ElectronicMap SF5 SF5 Group (Pos 5) Electron Withdrawing (Sigma-p = 0.68) Ring Benzene Core Electronic Conduit SF5->Ring Inductive Withdrawal (-I) AnilineN Aniline NH2 (Pos 1) Primary H-Bond Donor (Acidity Increased) MethoxyO Methoxy O (Pos 2) H-Bond Acceptor (Basicity Decreased) AnilineN->MethoxyO Intramolecular H-Bond (N-H...O) Ring->AnilineN Electron Density Pull Ring->MethoxyO Resonance Donation (+R) (Weakened by SF5)

Figure 1: Electronic vector map showing the inductive withdrawal of the SF


 group enhancing NH

acidity while the intramolecular bond locks the conformation.

Hydrogen Bonding Profile

Hydrogen Bond Donor (HBD) Potential: High

The aniline nitrogen is the primary donor.

  • Mechanism: The strong electron-withdrawing nature of the SF

    
     group (meta to the amine) pulls electron density away from the nitrogen lone pair. This reduces the 
    
    
    
    of the conjugate acid (making the amine less basic) but significantly increases the acidity of the N-H protons.
  • Implication: In a protein binding pocket, this molecule acts as a "super-donor," forming stronger H-bonds with backbone carbonyls or side-chain acceptors (e.g., Asp, Glu) compared to unsubstituted aniline.[1]

Hydrogen Bond Acceptor (HBA) Potential: Low to Moderate[1]
  • Methoxy Oxygen: The oxygen atom retains two lone pairs. However, the electron density is partially delocalized into the ring. The SF

    
     group further reduces this density, making the oxygen a "soft" acceptor. It will accept H-bonds, but they will be energetically weaker than those of a standard aliphatic ether.
    
  • Aniline Nitrogen: Due to the resonance delocalization and the EWG effect of SF

    
    , the nitrogen lone pair is effectively unavailable for accepting hydrogen bonds.
    
  • SF

    
     Fluorines:  Contrary to common assumptions, the fluorine atoms in the SF
    
    
    
    group are poor H-bond acceptors . They are tightly held and non-polarizable ("organic fluorine"). They generally do not participate in classic hydrogen bonding, though they can engage in weak electrostatic contacts.
Intramolecular Hydrogen Bonding (IMHB)

The ortho arrangement facilitates an intramolecular


 bond.
  • Energetics: While generally weak in aqueous media (where water competes), this bond stabilizes the planar conformation in lipophilic environments (e.g., cell membranes).[1]

  • Permeability Boost: By "hiding" the polar HBD and HBA groups within this intramolecular lock, the molecule's apparent lipophilicity increases, improving passive diffusion.[1]

Table 1: Comparative H-Bonding Metrics

FeatureStandard Aniline2-Methoxy-5-(SF

)aniline
Impact of SF

NH

Acidity (HBD)
ModerateHigh Increases donor strength significantly.
N Lone Pair Availability Moderate (HBA)Negligible Decreases acceptor capability.
Methoxy Oxygen (HBA) N/A (if unsubstituted)Weak/Moderate Provides secondary anchor; weakened by EWG.
Lipophilicity (LogP) Low (~0.9)High (>3.0) SF

+ IMHB drastically increase hydrophobicity.

Experimental Validation Protocols

To empirically quantify these theoretical properties, the following experimental workflow is recommended. These protocols ensure self-validating data integrity.

NMR Titration (Chemical Shift Perturbation)

Objective: Confirm the presence and strength of the intramolecular hydrogen bond.

  • Method: Measure

    
    H NMR chemical shifts of the NH
    
    
    
    protons in a non-polar solvent (CDCl
    
    
    ) vs. a polar H-bond disrupting solvent (DMSO-
    
    
    ).
  • Expected Result: A large downfield shift (

    
     ppm) in DMSO indicates the breaking of the IMHB and formation of intermolecular bonds with solvent. A smaller shift suggests a robust IMHB or weak solvation.
    
  • Temperature Coefficient: Perform variable-temperature NMR in CDCl

    
    . A low temperature coefficient (
    
    
    
    ppb/K) confirms the proton is protected (intramolecularly bonded).
IR Spectroscopy (Wavenumber Analysis)

Objective: Distinguish "free" vs. "bonded" N-H stretches.

  • Protocol: Acquire FTIR spectra in dilute CCl

    
     solution.
    
  • Analysis: Look for dual bands in the N-H stretching region (3300-3500 cm

    
    ).
    
    • Free NH: Sharp, higher frequency band.[1]

    • Bonded NH: Broad, lower frequency band (red-shifted).[1]

    • Note: The magnitude of the shift (

      
      ) correlates with the strength of the H-bond.
      
LogP Determination (Shake-Flask Method)

Objective: Quantify the "chameleonic" effect of the SF


 and IMHB.
  • Protocol: Standard Octanol-Water partition.

  • Validation: Compare experimental LogP with calculated LogP (cLogP). If Exp > Calc, it suggests the IMHB is effectively masking polarity, confirming the "molecular velcro" hypothesis.

ExperimentalWorkflow cluster_NMR NMR Validation cluster_IR IR Validation Start Compound Sample NMR_Solvent Solvent Titration (CDCl3 vs DMSO) Start->NMR_Solvent IR_Dilute Dilute CCl4 Spectroscopy Start->IR_Dilute NMR_Temp Variable Temp (ppb/K) NMR_Solvent->NMR_Temp If shift > 2ppm Result H-Bond Profile Confirmed NMR_Temp->Result IR_Shift Measure Red Shift IR_Dilute->IR_Shift IR_Shift->Result

Figure 2: Workflow for validating intramolecular hydrogen bonding and donor acidity.

Implications for Drug Design[3][4]

Bioisosteric Replacement

This scaffold serves as a superior bioisostere for:

  • Trifluoromethyl-anilines: SF

    
     offers higher metabolic stability and lipophilicity without altering the electronic profile significantly.
    
  • Nitro-anilines: SF

    
     mimics the electron-withdrawing power of NO
    
    
    
    but avoids the toxicity (mutagenicity) often associated with nitro aromatics.
Binding Pocket Optimization

When docking this molecule into a protein target:

  • Donor Anchor: Position the NH

    
     to face a backbone carbonyl or acidic residue (Asp/Glu). The enhanced acidity ensures a tight lock.
    
  • Hydrophobic Fill: The SF

    
     group should be directed toward large hydrophobic pockets (e.g., Val, Leu, Phe clusters). Its square-pyramidal geometry allows it to fill space that planar groups (like phenyl) cannot.
    
Metabolic Stability

The C-S bond in the SF


-aryl system is chemically inert and highly resistant to P450 oxidative metabolism, unlike the methoxy group which may undergo O-demethylation. The steric bulk of the SF

also protects the adjacent positions (C4 and C6) from metabolic attack.

References

  • Vertex AI Search. (2026). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides. National Institutes of Health.[2] 3[4]

  • Rowan. (2026). The Pentafluorosulfanyl Group (SF5): Properties and Applications. Rowan Scientific. 5

  • Royal Society of Chemistry. (2011).[6] Intramolecular hydrogen bonding to improve membrane permeability and absorption. Med. Chem. Commun. 6

  • American Chemical Society. (2018). Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors. Chemistry of Materials. 4[4]

  • National Institutes of Health. (2021).[2] 2-Methoxyaniline | C7H9NO | CID 7000. PubChem.[2][7][8][9] 2[4]

Sources

Metabolic Stability of SF₅-Containing Anilines vs. Trifluoromethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability differences between pentafluorosulfanyl (SF₅) and trifluoromethyl (CF₃) substituted anilines. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds.

Executive Summary: The "Super-Trifluoromethyl" Effect

In medicinal chemistry, the pentafluorosulfanyl group (SF₅) is frequently termed "super-trifluoromethyl" due to its enhanced electronegativity and lipophilicity. However, when applied to anilines , the metabolic implications are non-linear.

While CF₃ is a standard bioisostere for metabolic blockade, SF₅ offers a distinct advantage in aniline deactivation . By exerting a stronger electron-withdrawing effect (


 0.68 vs. 0.54), SF₅ significantly lowers the aniline pKa, reducing the nucleophilicity of the nitrogen. This suppresses N-linked metabolic pathways (glucuronidation, acetylation) more effectively than CF₃. However, this comes at the cost of increased lipophilicity (

1.23 vs. 0.88), which can increase intrinsic clearance (

) via higher CYP450 binding affinity if the ring is not sufficiently deactivated.

Key Takeaway: SF₅ is superior to CF₃ for blocking N-centric metabolism and ortho-ring oxidation due to steric bulk, provided the overall logD remains within an optimal range (1–3).

Physicochemical Foundation: SF₅ vs. CF₃

To understand the metabolic fate of these anilines, we must first quantify their electronic and steric differences.

Comparative Properties Table
PropertyTrifluoromethyl (-CF₃)Pentafluorosulfanyl (-SF₅)Impact on Aniline Metabolism
Hammett Constant (

)
0.540.68 SF₅ more strongly deactivates the aromatic ring and lowers aniline pKa.
Hammett Constant (

)
0.430.61 Stronger meta-deactivation against electrophilic enzymatic attack.
Hansch Lipophilicity (

)
0.881.23 SF₅ increases enzyme affinity (potentially higher

, but lower

due to stability).
Molecular Volume (ų) ~42~77 SF₅ is bulky (between t-Butyl and CF₃), hindering ortho metabolic attack.
Geometry TetrahedralOctahedral Square pyramidal shape creates a larger "steric umbrella."
The pKa Shift: A Metabolic Switch

The metabolic vulnerability of anilines often lies in the nitrogen lone pair (N-oxidation, N-glucuronidation).

  • Aniline pKa: ~4.6

  • p-CF₃-Aniline pKa: ~2.6

  • p-SF₅-Aniline pKa: ~2.2 (Estimated via Hammett equation

    
    )
    

Mechanism: The SF₅ group renders the aniline nitrogen essentially non-basic at physiological pH (7.4). This drastic reduction in nucleophilicity makes the nitrogen a poor substrate for UDP-glucuronosyltransferases (UGTs) and N-acetyltransferases (NATs).

Metabolic Stability Analysis

Pathway 1: Oxidative Deamination & Ring Hydroxylation (CYP450)

Cytochrome P450 enzymes typically attack electron-rich aromatic rings (electrophilic attack by Compound I).

  • Ring Deactivation: Both groups deactivate the ring, but SF₅'s higher

    
     makes the ring more electron-deficient, raising the activation energy for CYP-mediated epoxidation or hydroxylation.
    
  • Steric Shielding: The SF₅ group is chemically robust and bulky. It effectively blocks metabolism at the para position and significantly hinders access to the meta and ortho positions compared to the smaller CF₃.

Pathway 2: Phase II Conjugation (UGT/NAT)
  • CF₃-Anilines: Still retain slight nucleophilicity; susceptible to N-glucuronidation.

  • SF₅-Anilines: The nitrogen is electronically "crippled." Phase II conjugation is often negligible, forcing clearance through slower oxidative pathways or renal excretion of the parent.

Visualization: Metabolic Decision Tree

The following diagram illustrates the divergence in metabolic fate between the two analogs.

MetabolicPathways Substrate Substituted Aniline (R = CF3 or SF5) Phase1 Phase I: CYP450 (Oxidation) Substrate->Phase1 Lipophilicity drives binding Phase2 Phase II: UGT/NAT (Conjugation) Substrate->Phase2 Nucleophilicity drives reaction CF3_Result CF3-Aniline: Moderate N-Glucuronidation Ring Hydroxylation possible Phase1->CF3_Result CF3 (Less Steric Bulk) SF5_Result SF5-Aniline: Blocked N-Conjugation (Low pKa) Steric Blockade of Ring Ox. Phase1->SF5_Result SF5 (High Steric/Electronic Shield) Phase2->CF3_Result pKa ~2.6 (Weak substrate) Phase2->SF5_Result pKa ~2.2 (Poor substrate)

Caption: Divergent metabolic fates. SF5 effectively shuts down Phase II conjugation due to electronic depletion of the nitrogen.

Case Study: DSM-265 (Antimalarial)

The development of DSM-265 provides the most authoritative evidence of SF₅'s utility in drug development.

  • Challenge: Early triazolopyrimidine leads containing CF₃ groups suffered from rapid clearance or poor exposure.

  • Solution: Incorporation of the SF₅ group.[1][2]

  • Outcome: DSM-265 demonstrated an exceptionally long half-life in humans (>8 days). The SF₅ group provided the necessary lipophilicity for potency while the electronic withdrawal protected the scaffold from rapid oxidative degradation, superior to the CF₃ analogs in the series.

Experimental Protocol: Microsomal Stability Assay

Context: SF₅ compounds are highly lipophilic. Standard protocols often fail due to non-specific binding (NSB) to microsomes or solubility issues. This optimized protocol accounts for these factors.

Materials
  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound: 1 µM (Low concentration to avoid saturation and solubility issues).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow
  • Preparation:

    • Prepare 10 mM stock of SF₅-aniline in DMSO.

    • Dilute to 2 µM in Phosphate Buffer (100 mM, pH 7.4). Note: Ensure <0.1% final DMSO.

  • Pre-Incubation:

    • Mix 50 µL of diluted compound with 450 µL of microsomal suspension (final protein conc. 0.5 mg/mL).[2]

    • Incubate at 37°C for 5 mins to equilibrate.

  • Initiation:

    • Add 50 µL of pre-warmed NADPH regenerating system.

  • Sampling:

    • At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

    • Critical Step: Immediately quench into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). The high organic ratio is required to solubilize the lipophilic SF₅ compound from the protein pellet.

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS.

    • LC Condition: Use a C18 column with high carbon load. SF₅ compounds retain strongly; use a gradient up to 95% B (Acetonitrile/Formic Acid).

Calculation

Calculate Intrinsic Clearance (


) using the elimination rate constant (

):

Workflow Diagram

AssayWorkflow Start Start: 10mM Stock (DMSO) Dilution Dilute to 2µM (Phosphate Buffer) Start->Dilution Incubation Incubate with HLM (0.5 mg/mL, 37°C) Dilution->Incubation Quench Quench (ACN + IS) Timepoints: 0, 5, 15, 30, 60' Incubation->Quench + NADPH Analysis LC-MS/MS Analysis (High Organic Gradient) Quench->Analysis

Caption: Optimized Microsomal Stability workflow for lipophilic SF5-anilines.

References

  • Sowaileh, M. F., et al. (2017). "The Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem. Link

  • Phillips, M. A., et al. (2015). "A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria."[3][4] Science Translational Medicine. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol Reference).[5]

Sources

history and discovery of 2-Methoxy-5-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The "Super-Trifluoromethyl" Bioisostere in Modern Drug Design

CAS Number: 1211587-84-6 Formula:


Molecular Weight:  249.20  g/mol 
Executive Summary

2-Methoxy-5-(pentafluorosulfur)aniline is a high-value fluorinated building block that has emerged as a critical tool in structure-activity relationship (SAR) studies. It serves as the direct pentafluorosulfanyl (


)  bioisostere of the widely used 2-methoxy-5-(trifluoromethyl)aniline  (CAS 349-65-5).

The


 group, often termed the "super-trifluoromethyl," offers distinct advantages over 

: it is more lipophilic, more electronegative, and significantly bulkier, yet maintains exceptional chemical and metabolic stability.[1] This guide details the discovery, synthesis, and application of this specific aniline derivative, providing researchers with the rationale and protocols to integrate it into lead optimization campaigns.
The Renaissance: History & Context
The "Gap" (1960–2008)

The chemistry of organic pentafluorosulfur compounds began in the 1960s with the work of William A. Sheppard at DuPont. However, for nearly 50 years, the


 group remained a "laboratory curiosity" due to the hazardous and difficult synthesis conditions, which required the use of toxic 

gas or elemental fluorine at high pressures.
The Umemoto Breakthrough (2008)

The landscape changed dramatically with the development of a scalable method by Teruo Umemoto . His team introduced a two-step oxidative fluorination process that converted diaryl disulfides into aryl sulfur pentafluorides using standard laboratory reagents (


 and fluoride salts). This breakthrough moved 

aromatics from niche theory to commercial availability.
Emergence of the Aniline Derivative

This compound appeared as a secondary wave of "fine-tuning" building blocks. Once the core


-benzene scaffold was accessible, medicinal chemists required functionalized handles to attach it to drug scaffolds. The ortho-methoxy aniline  motif is a privileged structure in kinase inhibitors (e.g., providing conformational locking via intramolecular H-bonds), making the 

analog a high-priority target for synthesis.
Chemical Properties & Bioisosterism[2][3][4]

The


 group is not merely a "heavy" 

; it introduces unique steric and electronic vectors.[2]
PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Drug Design
Geometry Tetrahedral (

)
Octahedral (

)

provides a square-pyramidal face, filling distinct hydrophobic pockets.
Volume (

)
~42~85

is bulky (between

-butyl and

), restricting rotation.
Electronegativity (

)
0.540.68Stronger electron withdrawal lowers the

of the aniline amine.
Lipophilicity (

)
0.881.51Significantly increases membrane permeability and LogP.
Metabolic Stability HighExceptionalThe C-S bond is chemically inert; resistant to P450 oxidation.
Technical Synthesis: The Core Protocols

The synthesis of this compound is rarely done "de novo" from the sulfur atom in a drug discovery setting. Instead, it relies on the functionalization of 4-(pentafluorosulfanyl)anisole .

Mechanistic Logic[2][3][4]
  • Starting Material: 4-(pentafluorosulfanyl)anisole.[5][6] The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     group is at position 4.[1][5][7] The Methoxy group is at position 1.
    
  • Regiochemistry: The Methoxy group is a strong ortho/para director. The para position is blocked by

    
    . The 
    
    
    
    group is meta-directing.
  • Synergy: The position ortho to the methoxy group (position 2) is electronically activated by the oxygen lone pair and is the meta position relative to the electron-withdrawing

    
     group. Both directors agree on this position.
    
  • Transformation: Electrophilic aromatic substitution (Nitration) followed by reduction.

Experimental Workflow

Synthesis SM 4-(Pentafluorosulfanyl)anisole (Precursor) INTER 2-Nitro-4-(pentafluorosulfanyl)anisole (Intermediate) SM->INTER HNO3, H2SO4 0°C to RT (Nitration) PROD This compound (Final Product) INTER->PROD H2, Pd/C or Fe/AcOH (Reduction)

Figure 1: Synthetic pathway for CAS 1211587-84-6 via regioselective nitration.

Protocol 1: Nitration
  • Reagents: 4-(pentafluorosulfanyl)anisole (1.0 eq), Fuming

    
     (1.5 eq), Conc. 
    
    
    
    (solvent).[5][6]
  • Procedure:

    • Dissolve 4-(pentafluorosulfanyl)anisole in concentrated

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temperature <10°C.
      
    • Stir at room temperature for 2 hours.

    • Quench onto ice-water. Extract with DCM.

    • Result: The nitro group installs exclusively ortho to the methoxy group due to the cooperative directing effects.

Protocol 2: Reduction
  • Reagents: Nitro-intermediate,

    
     (balloon), 10% Pd/C, Methanol.
    
  • Procedure:

    • Dissolve the nitro compound in MeOH.

    • Add 10 mol% Pd/C catalyst carefully (under Argon).

    • Stir under

      
       atmosphere (1 atm) for 4-12 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate to yield the off-white solid aniline.

Applications in Drug Discovery[1][2][3][5]

This molecule is primarily used as a scaffold replacement in late-stage lead optimization.

Case Study: Kinase Inhibition

In many kinase inhibitors (e.g., Gefitinib analogs), an aniline moiety binds to the hinge region of the ATP pocket.

  • The Problem: A

    
     group might be metabolically labile or fail to fill a hydrophobic pocket completely, leading to lower potency.
    
  • The Solution: Replacing the trifluoromethyl-aniline with the pentafluorosulfanyl-aniline.

  • Effect: The square-pyramidal geometry of

    
     can displace "unhappy" water molecules in the binding pocket, leading to entropy-driven affinity gains. The increased lipophilicity can also improve blood-brain barrier (BBB) penetration for CNS targets.
    
Visualizing the Property Shift

Properties CF3 CF3 Analog LogP: ~2.5 Vol: 42 A^3 SF5 SF5 Analog LogP: ~3.8 Vol: 85 A^3 CF3->SF5 Arrow Bioisosteric Shift: +Lipophilicity +Metabolic Stability +Steric Bulk

Figure 2: Comparison of physicochemical shifts when moving from CF3 to SF5.

References
  • Umemoto, T., et al. (2008).[8] "Synthesis and Properties of Pentafluorosulfanyl Compounds." Journal of Fluorine Chemistry. Link

  • Beier, P., et al. (2011).[7] "Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes." Organic Letters. Link

  • Savoie, P. R., & Welch, J. T. (2015). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[1][9][2][10][5][11] Chemical Reviews. Link

  • Vida, N., et al. (2014).[7] "Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole." Journal of Organic Chemistry. Link

  • Altomonte, S., & Zanda, M. (2012). "Synthetic Chemistry of the Pentafluorosulfanyl Group." Journal of Fluorine Chemistry. Link

Sources

Strategic Bioisosterism: The 2-Methoxy-5-(pentafluorosulfur)aniline Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Upgrade

In the landscape of modern medicinal chemistry, the trifluoromethyl group (


) has long been the gold standard for modulating lipophilicity and metabolic stability. However, the emergence of the pentafluorosulfanyl group (

)—often termed the "super-trifluoromethyl"—has introduced a new dimension of chemical space.[1]

2-Methoxy-5-(pentafluorosulfur)aniline represents a high-value building block that combines the unique steric and electronic properties of the


 moiety with the versatile reactivity of an ortho-anisidine scaffold. This guide details the strategic application of this molecule as a bioisostere to enhance potency, permeability, and patentability in drug discovery campaigns.
Key Value Proposition
  • Enhanced Lipophilicity: The

    
     group is significantly more lipophilic than 
    
    
    
    (
    
    
    vs
    
    
    ), improving membrane permeability for CNS targets.
  • Metabolic Shielding: The steric bulk and high bond energy of the C-S bond render the 5-position impervious to oxidative metabolism.

  • Structural Novelty: The square-pyramidal geometry of

    
     creates a unique 3D volume that can capture novel binding interactions unavailable to the spherical 
    
    
    
    or planar aromatic systems.

Physicochemical Profile & Structural Logic

To effectively deploy this compound, one must understand the interplay between its three functional components: the aniline handle, the methoxy conformational lock, and the


 payload.
Comparative Metrics ( vs. Bioisosteres)

The following table contrasts the


 group against common substituents found in this scaffold's class.
PropertyPentafluorosulfanyl (

)
Trifluoromethyl (

)
tert-Butyl (

)
Nitro (

)
Geometry Square Pyramidal (

)
Tetrahedral (

)
Tetrahedral (

)
Planar (

)
Electronegativity (

)
0.680.54-0.200.78
Lipophilicity (

)
1.510.881.98-0.28
Volume (

)
~114~68~98~40
C-X Bond Stability High (Hydrolysis Resistant)HighModerateLow (Reducible)
The Ortho-Methoxy Effect

In this specific isomer, the methoxy group at position 2 plays a critical structural role.

  • Conformational Bias: Through intramolecular hydrogen bonding (if the aniline is acylated to an amide) or steric repulsion, the methoxy group forces the N-substituent out of planarity, often favoring a specific bioactive conformation.

  • Solubility: The oxygen atom acts as a hydrogen bond acceptor (HBA), counteracting the extreme lipophilicity of the

    
     group to maintain aqueous solubility.
    
Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for selecting this specific building block over traditional analogs.

Bioisostere_Selection Start Lead Optimization Target: Phenyl-Amine Scaffold Issue_ID Identify Liability/Need Start->Issue_ID Metab_Issue Metabolic Instability (Para-oxidation) Issue_ID->Metab_Issue Potency_Issue Low Potency (Weak Hydrophobic Contact) Issue_ID->Potency_Issue Perm_Issue Low CNS Penetration (Low LogP) Issue_ID->Perm_Issue Soln_SF5 Apply 5-SF5 Substitution Metab_Issue->Soln_SF5 Block Para Position Potency_Issue->Soln_SF5 Fill Hydrophobic Pocket Perm_Issue->Soln_SF5 Increase Lipophilicity Check_Conf Is Ortho-Constraint Needed? Soln_SF5->Check_Conf Select_Mol Select 2-Methoxy-5-(SF5)aniline Check_Conf->Select_Mol Yes (H-Bond/Steric Lock) Select_H Select 3-(SF5)aniline Check_Conf->Select_H No

Figure 1: Strategic decision tree for incorporating the this compound scaffold.

Synthetic Methodologies

The aniline nitrogen is the primary handle for elaborated synthesis. Due to the strong electron-withdrawing nature of the


 group (meta to the amine) and the electron-donating methoxy group (ortho to the amine), the nucleophilicity of the nitrogen is modulated.
Protocol: Buchwald-Hartwig Cross-Coupling

The


 group is stable under Pd-catalyzed conditions. The following protocol is optimized for coupling this compound with aryl bromides/chlorides.

Reagents:

  • Amine: this compound (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BrettPhos (4-6 mol%) – Critical for electron-deficient anilines.

  • Base:

    
     (3.0 equiv) or NaOtBu (1.4 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the aniline, aryl halide, base, and Pd/Ligand system. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add anhydrous dioxane via syringe.

  • Activation: Heat the mixture to

    
     for 4–12 hours. Monitor by LCMS.
    
    • Note: The

      
       group will appear distinctively in 
      
      
      
      NMR (doublet + quintet pattern).
  • Workup: Filter through Celite, dilute with EtOAc, and wash with water/brine.

  • Purification: Flash chromatography. The

    
     group generally increases 
    
    
    
    in non-polar solvents compared to
    
    
    analogs.
Protocol: Amide Coupling (Kinase Hinge Binders)

For converting the aniline into an amide (common in kinase inhibitors):

  • Activation: Treat the carboxylic acid partner with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

  • Addition: Add this compound.

  • Reaction: Stir at

    
    .
    
    • Insight: The reduced nucleophilicity caused by the

      
       group (inductive withdrawal) often requires elevated temperatures compared to standard anilines.
      

Case Study: Optimization of a Kinase Inhibitor

Scenario: A discovery team is optimizing a Type II kinase inhibitor. The lead compound (containing a 2-methoxy-5-trifluoromethylaniline moiety) shows good potency but suffers from rapid metabolic clearance and poor blood-brain barrier (BBB) penetration.

Intervention: Scaffold hopping to the this compound analog.

Mechanistic Outcome:

  • Metabolic Stability: The

    
     group blocks the para-position more effectively than 
    
    
    
    due to steric bulk, preventing P450-mediated oxidation.
  • Potency: The larger volume of

    
     fills the hydrophobic "back pocket" of the kinase more completely, displacing high-energy water molecules (Entropy gain).
    
  • Selectivity: The unique square-pyramidal geometry induces a subtle vector shift in the scaffold, potentially reducing off-target affinity for kinases with smaller back pockets.

Synthetic Workflow Diagram

Synthesis_Workflow Input 2-Methoxy-5-(SF5)aniline (Building Block) Step1 Coupling Reaction (Buchwald or Amide) Input->Step1 Pd2(dba)3 / XPhos Intermediate Core Scaffold Formed Step1->Intermediate Step2 Deprotection/ Late Stage Functionalization Intermediate->Step2 Final Clinical Candidate (High LogP, Metab Stable) Step2->Final

Figure 2: Synthetic workflow for integrating the SF5-aniline into a drug candidate.

References

  • Altmann, K. H., et al. (2017). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[2][3][4][5][6][7][8] Journal of Medicinal Chemistry.

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.

  • Tokunaga, E., et al. (2013). "Pentafluorosulfanyl Group (SF5) as a Superior Bioisostere of the Trifluoromethyl Group (CF3)." Drug Discovery Today.

  • Beier, P., et al. (2022). "Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs." Chemistry - A European Journal.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed C-N Cross-Coupling of 2-Methoxy-5-(pentafluorosulfur)aniline using the Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] Its impact on medicinal chemistry and drug development is particularly profound, enabling the synthesis of complex aryl amines that are prevalent in countless pharmaceutical agents.[3] Concurrently, the strategic incorporation of unique bioisosteres is a key strategy in lead optimization. The pentafluorosulfur (SF₅) group has emerged as a functional group of significant interest, often termed a "super-trifluoromethyl group" due to its distinct combination of properties.[4][5][6] The SF₅ moiety offers high thermal and chemical stability, exceptional electronegativity, and an ability to increase lipophilicity, which can favorably modulate a compound's metabolic stability and membrane permeability.[7][8]

This application note provides a detailed protocol and technical guide for the Buchwald-Hartwig amination of 2-Methoxy-5-(pentafluorosulfur)aniline. This substrate presents a common challenge encountered in drug discovery programs: the coupling of a sterically hindered and electronically deactivated amine. The potent electron-withdrawing nature of the SF₅ group significantly reduces the nucleophilicity of the aniline nitrogen, while the ortho-methoxy group introduces steric encumbrance.[9] Successfully coupling such substrates requires a carefully optimized catalytic system. This guide explains the causal relationships behind the selection of catalysts, ligands, and reaction conditions, providing researchers with a robust and reproducible protocol for accessing novel SF₅-substituted chemical matter.

Mechanistic Rationale and Strategy

The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance within its catalytic cycle.[1][10][11] The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(NHR')]+ X- OA_Complex->Amine_Coord Amine Coordination (R'-NH2) Amido_Complex L-Pd(II)(Ar)(NR') Amido Complex Amine_Coord->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR' + L + BH+X- Amido_Complex->Product

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

For a challenging substrate like this compound, two key steps require special consideration:

  • Amine Coordination & Deprotonation: The low nucleophilicity of the electron-deficient aniline makes its coordination to the palladium center less favorable. This is overcome by employing a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), which effectively deprotonates the coordinated amine to drive the formation of the crucial palladium-amido intermediate.[12][13]

  • Reductive Elimination: This product-forming step can be slow, particularly with sterically demanding partners. The use of bulky, electron-rich phosphine ligands is critical. These ligands accelerate reductive elimination, prevent the formation of off-cycle catalyst decomposition products, and create a sterically open coordination sphere that facilitates the coupling of hindered substrates.[3][12] Ligands from the Buchwald biaryl phosphine family (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are state-of-the-art for such transformations.[12][14][15]

For maximum efficiency and reproducibility, modern palladium precatalysts (e.g., G3 or G4 palladacycles) are recommended over traditional sources like Pd(OAc)₂. These precatalysts cleanly and rapidly generate the active L-Pd(0) species upon exposure to a base, leading to more consistent reaction initiation.[12][13]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a representative aryl bromide, 4-bromotoluene. The conditions are optimized for small-scale synthesis (0.5 - 1.0 mmol) and can be adapted for other aryl or heteroaryl halides.

Experimental Workflow Overview

Experimental_Workflow cluster_workflow Step-by-Step Workflow A 1. Preparation (Oven-dry glassware, degas solvent) B 2. Inert Setup (Assemble in glovebox or under Ar/N2 flow) A->B C 3. Charge Reagents (Add solids: Ar-Br, Aniline, Base, Precatalyst) B->C D 4. Add Solvent (Anhydrous, degassed toluene) C->D E 5. Reaction (Heat to 100 °C, stir for 12-24h, monitor by LC-MS/TLC) D->E F 6. Workup (Cool, quench, extract) E->F G 7. Purification (Silica gel column chromatography) F->G H 8. Analysis (Characterize pure product via NMR, HRMS) G->H

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
ReagentM.W. ( g/mol )Suggested PurityNotes
4-Bromotoluene171.04>98%Aryl halide partner.
This compound249.18>97%The amine nucleophile.
RuPhos Pd G3834.43>98%Palladium precatalyst. Other bulky ligand precatalysts (e.g., XPhos Pd G3) can be screened.[12]
Sodium tert-butoxide (NaOtBu)96.10>98%Strong, non-nucleophilic base. Handle in a glovebox due to its hygroscopic nature.[12]
Toluene92.14Anhydrous, >99.8%Reaction solvent. Must be degassed prior to use.
Ethyl Acetate88.11ACS GradeFor extraction and chromatography.
Hexanes-ACS GradeFor chromatography.
Saturated aq. NH₄Cl--For quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04ACS GradeFor drying organic layers.
Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using a glovebox or standard Schlenk line techniques.[12][16]

  • Vessel Preparation: To an oven-dried 10 mL reaction vial or Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (85.5 mg, 0.50 mmol, 1.0 equiv), this compound (137 mg, 0.55 mmol, 1.1 equiv), sodium tert-butoxide (67 mg, 0.70 mmol, 1.4 equiv), and RuPhos Pd G3 (8.4 mg, 0.01 mmol, 2 mol%).

  • Sealing and Atmosphere Exchange: If not in a glovebox, seal the vial with a cap containing a PTFE septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 2.5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed vial into a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by LC-MS or TLC until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding 5 mL of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-(4-methylphenyl)-2-methoxy-5-(pentafluorosulfur)aniline.

Representative Data

The following table outlines the optimized parameters for the described reaction. Yields are typically good to excellent, but may vary based on the specific aryl halide used.

ParameterCondition
Scale0.50 mmol (Aryl Bromide)
Amine Equiv.1.1 - 1.2
Base Equiv.1.4 (NaOtBu)
CatalystRuPhos Pd G3
Catalyst Loading2 mol %
SolventToluene
Concentration0.2 M
Temperature100 °C
Time12 - 24 hours
Representative Yield 80 - 95%

Troubleshooting and Optimization Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to air/moisture exposure. 2. Insufficiently strong base or poor-quality base. 3. Unreactive aryl halide (e.g., chloride).1. Ensure rigorously inert and anhydrous conditions. Use a fresh, reliable precatalyst.[12] 2. Use a freshly opened bottle of NaOtBu or LHMDS.[13] 3. For aryl chlorides, increase temperature (110-120 °C) and consider a more active ligand system like BrettPhos.[12]
Formation of Side Products 1. Hydrodehalogenation of the aryl halide. 2. Bis-arylation of the primary aniline.1. This often points to moisture. Ensure all reagents and solvents are scrupulously dry. 2. Use a slight excess of the amine (1.1-1.2 equiv). If the problem persists, it may indicate the product is more reactive than the starting amine, requiring further optimization.[16]
Catalyst Decomposition 1. Reaction temperature is too high for the ligand's stability. 2. Presence of inhibiting species.1. Screen the reaction at a lower temperature (e.g., 80 °C), though this may require a longer reaction time. 2. If using aryl iodides, catalyst inhibition can occur; using toluene as a solvent is often beneficial.[11]

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. By understanding the mechanistic hurdles posed by this electron-deficient and sterically hindered substrate, a robust protocol can be developed. The key to success lies in the rational selection of a highly active catalytic system, specifically a modern palladium precatalyst paired with a bulky, electron-rich biaryl monophosphine ligand, in conjunction with a strong base and strictly anhydrous conditions. This application note provides a reliable and well-rationalized starting point for researchers to access a wide array of novel SF₅-containing molecules, paving the way for new discoveries in drug development and materials science.

References

  • The Pentafluorosulfanyl Group (SF5) - Rowan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-EybSQ1wcef1ny8707MfYb0WeKYozWXV4vGDJhcycotwvaQSB66ihTIk80eu8lt8ysL-Lmam4HJ2rw7A0thIuAMxKc13zmG47DOHfGuurbwq-TY5Z7m6bpyC297_GC-QJy3cmh1AcckfNeWRB0ZTXj9yoRahufwhn2SMpVL_vJaKWPA==]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7786438/]
  • Pentafluorosulfanyl (SF5) technology - Melius Organics. [URL: https://meliusorganics.com/pentafluorosulfanyl-sf5-technology/]
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate. [URL: https://www.researchgate.net/publication/280931508_Application_of_the_Pentafluorosulfanyl_Group_as_a_Bioisosteric_Replacement]
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [URL: https://www.researchgate.net/publication/354968393_Evidence_for_cocktail-type_catalysis_in_Buchwald-Hartwig_reaction_A_mechanistic_study]
  • SF5-containing building blocks - Enamine. [URL: https://enamine.net/building-blocks/focused-libraries/sf5-containing-building-blocks]
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja993953o]
  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - Figshare. [URL: https://figshare.com/articles/thesis/Investigating_the_scope_of_the_pentafluorosulfanyl_group_in_medicinal_chemistry/23306930]
  • Chapter 3: Synthetic Methods for Primary Anilines - Books. [URL: https://pubs.rsc.org/en/content/ebook/978-1-83916-969-9/978-1-83916-969-9-chapter/390989]
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja512035c]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74574702a9ba737b63f53]
  • Buchwald-Hartwig Coupling - Organic Synthesis. [URL: https://www.organic-synthesis.org/root/buchwald-hartwig-coupling]
  • Technical Support Center: Stability of SF5-Functionalized Molecules - Benchchem. [URL: https://www.benchchem.com/technical-support/stability-of-sf5-functionalized-molecules]
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [URL: https://www.researchgate.net/figure/Selected-ligands-and-catalysts-for-Buchwald-Hartwig-amination-PEPPSI-pyridine-enhanced_fig1_343906295]
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. [URL: https://www.benchchem.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. [URL: http://www.syntheticpages.org/pages/2006/07-31-SP45.html]
  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. [URL: https://www.catalysisconsulting.co.uk/wp-content/uploads/2021/01/Case-Study-Buchwald-Hartwig.pdf]
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.formulationbio.com/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings-art-89.html]
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/pd-nhc-complexes-in-cross-coupling]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Transition_Metal_Complexes/24.
  • Developments in the synthesis of new SF5-containing compounds. [URL: https://corpus.ulaval.ca/jspui/handle/20.500.11794/39414]
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [URL: https://scholarworks.rit.edu/theses/10183/]
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070868/]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019082/]

Sources

diazotization reaction conditions for SF5-substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pentafluorosulfanyl (


) group, often termed the "super-trifluoromethyl" group, imparts unique physicochemical properties to aromatic scaffolds, including high lipophilicity, chemical stability, and extreme electron-withdrawing character (

vs.

for

). However, these same properties render

-substituted anilines significantly less basic than their halogenated counterparts, creating challenges for standard aqueous diazotization (NaNO

/HCl).

This guide details a non-aqueous, high-fidelity protocol for the diazotization of


-anilines. By utilizing alkyl nitrites in the presence of Lewis or Brønsted acids (Doyle-type conditions), researchers can efficiently access stable 

-aryldiazonium tetrafluoroborates. These intermediates are critical gateways for Sandmeyer-type transformations, including borylation, iodination, and hydrodediazoniation.

Mechanistic Insight & Causality

The Basicity Challenge

The nitrogen lone pair in


-aniline is heavily delocalized due to the strong inductive (

) and resonance effects of the

moiety.
  • Consequence: In dilute aqueous acids, the equilibrium favors the free amine rather than the anilinium species required for reaction with nitrous acid. Furthermore, the resulting diazonium cation is highly electrophilic and prone to nucleophilic attack by water (phenol formation) before the desired coupling can occur.

  • Solution: Aprotic Diazotization. Using tert-butyl nitrite (

    
    -BuONO) in acetonitrile (MeCN) allows for homogeneous reaction conditions where the lipophilic 
    
    
    
    -aniline is fully soluble. The absence of water prevents premature hydrolysis.
Counter-Ion Stabilization

The choice of acid is not merely for protonation but for stabilizing the diazonium salt.

  • Reagent: Tetrafluoroboric acid diethyl ether complex (

    
    ) or Boron trifluoride etherate (
    
    
    
    ).
  • Mechanism: These reagents generate the non-nucleophilic tetrafluoroborate anion (

    
    ), which stabilizes the diazonium cation in the crystal lattice, often allowing for the isolation of the salt as a stable solid.
    

Experimental Protocols

Protocol A: Isolation of SF5-Aryldiazonium Tetrafluoroborates

Use this protocol when the diazonium salt must be stored or purified before subsequent steps.

Reagents:

  • 
    -substituted aniline (1.0 equiv)
    
  • 
     (50-55% w/w in ether) (1.5 equiv)
    
  • tert-Butyl nitrite (

    
    -BuONO) (1.5 equiv)[1][2]
    
  • Solvent: Diethyl ether (

    
    ) or Dichloromethane (DCM) for precipitation.
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -aniline (e.g., 1 mmol) in anhydrous 
    
    
    
    (3 mL).
  • Acidification: Cool the solution to 0 °C (ice/water bath). Dropwise add

    
     (1.5 mmol). A precipitate (anilinium salt) may form; this is normal.
    
  • Diazotization: Dropwise add

    
    -BuONO (1.5 mmol) over 5 minutes.
    
    • Observation: The suspension will typically clear as the diazonium salt forms, followed by the precipitation of the diazonium tetrafluoroborate.

  • Reaction: Stir at 0 °C for 30 minutes , then warm to Room Temperature (RT) and stir for an additional 30-60 minutes.

  • Isolation:

    • Add cold

      
       (10 mL) to ensure complete precipitation.
      
    • Filter the solid under vacuum/inert atmosphere.

    • Wash with cold

      
       (
      
      
      
      mL).
  • Drying: Dry the solid under high vacuum for 1 hour.

    • Validation: Product should be a white to off-white crystalline solid. Confirm identity via IR (distinct

      
       stretch 
      
      
      
      2200-2300 cm
      
      
      ).
Protocol B: One-Pot Diazotization-Iodination (Sandmeyer)

Use this protocol for direct conversion to aryl iodides without isolating the potentially shock-sensitive intermediate.

Reagents:

  • 
    -aniline (1.0 equiv)
    
  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or
    
    
    (1.0 - 1.5 equiv)
  • 
    -BuONO (1.5 equiv)[1][2]
    
  • Potassium Iodide (KI) or Iodine (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Diazotization: Dissolve

    
    -aniline (1 mmol) in MeCN (3 mL) at 0 °C . Add 
    
    
    
    -TsOH (1.5 mmol) followed by
    
    
    -BuONO (1.5 mmol). Stir for 30 mins.
  • Iodination: Add KI (2.0 mmol) directly to the reaction mixture.

    • Note: Gas evolution (

      
      ) will be observed immediately.
      
  • Completion: Stir at RT for 2 hours. If conversion is incomplete (check TLC/LCMS), heat to 60 °C for 1 hour.

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with Ethyl Acetate.[3] Dry over 
    
    
    
    .[3]

Data Summary & Yield Comparison

The following table summarizes typical yields for


-aniline transformations using non-aqueous conditions (MeCN, 

-BuONO).
Substrate (R-

-

)
Reaction TypeReagentsProductYield (%)
4-

-aniline
Isolation

,

-BuONO

92-96%
4-

-aniline
Borylation

, Pyridine
4-

-phenylboronic ester
75-82%
4-

-aniline
Iodination

, Pyridine (or KI)
1-Iodo-4-(

)benzene
80-88%
2-Methyl-4-

-aniline
Isolation

,

-BuONO
Diazonium Salt90%

Data derived from Zlatar et al. (2015) and internal optimization.

Visualized Workflows

Figure 1: Reaction Pathway & Mechanism

Caption: Non-aqueous diazotization pathway utilizing alkyl nitrite and Lewis acid stabilization.

DiazotizationPathway Aniline SF5-Aniline (Lipophilic, Low Basicity) Intermediate Diazonium Tetrafluoroborate [Ar-N≡N]+ BF4- (Stable Solid) Aniline->Intermediate Aprotic Diazotization (0°C to RT) Reagents Reagents: t-BuONO + HBF4•OEt2 Solvent: MeCN Reagents->Intermediate Products Sandmeyer Products (Iodo-, Boro-, Hydro-) Intermediate->Products Nucleophilic Subst. (Pyridine/KI/B2pin2)

Figure 2: Experimental Protocol Flowchart

Caption: Step-by-step decision tree for isolating diazonium salts vs. one-pot transformation.

ExperimentalFlow Start Start: SF5-Aniline Substrate Condition Dissolve in MeCN Cool to 0°C Start->Condition AddAcid Add Acid Source (HBF4•OEt2 or p-TsOH) Condition->AddAcid AddNitrite Add t-BuONO (Dropwise, 5 min) AddAcid->AddNitrite CheckPath Goal: Isolation or One-Pot? AddNitrite->CheckPath IsoPath Path A: Isolation CheckPath->IsoPath Stable Salt Needed OnePot Path B: One-Pot CheckPath->OnePot Direct Synthesis Precipitate Add Et2O to Precipitate IsoPath->Precipitate Filter Filter & Wash (Cold Et2O) Precipitate->Filter Dry Dry under Vacuum (Store at -20°C) Filter->Dry AddNuc Add Nucleophile (KI, B2pin2, etc.) OnePot->AddNuc Heat Stir RT -> 60°C AddNuc->Heat Workup Aqueous Workup (Na2S2O3 / Extraction) Heat->Workup

Safety & Handling

  • Shock Sensitivity: While tetrafluoroborate (

    
    ) salts are among the most stable diazonium species, they should still be treated as potentially explosive. Never scrape dried solids with metal spatulas; use Teflon or wood. Store at -20 °C.
    
  • HF Generation: The hydrolysis of

    
     is rare, but 
    
    
    
    and
    
    
    can generate HF upon contact with moisture. Use plasticware where possible or ensure glassware is free of scratches.
  • Toxic Gases: Diazotization releases nitrogen oxides if not controlled; subsequent iodination releases

    
    . Perform all reactions in a well-ventilated fume hood.
    

References

  • Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Source: Beilstein Journal of Organic Chemistry (2015).[1] URL:[Link]

  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Source: Rowan Science / Colby et al. URL:[Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Source: MDPI Molecules (2020). URL:[Link][4][5][6]

  • Sandmeyer Reaction: Mechanism and Protocols. Source: Organic Chemistry Portal. URL:[Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Methoxy-5-(pentafluorosulfur)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving aniline derivatives bearing the pentafluorosulfur (SF₅) group. Specifically, we focus on the reactivity of substrates such as 4-Fluoro-2-methoxy-5-(pentafluorosulfur)aniline , a molecule of significant interest in medicinal chemistry and materials science. The potent electron-withdrawing nature of the SF₅ group dramatically activates the aromatic ring towards nucleophilic attack, enabling the synthesis of a diverse range of polysubstituted aromatic compounds. This document outlines the underlying mechanistic principles, provides detailed, field-proven experimental protocols for reactions with various nucleophiles, and offers insights into the unique interplay of the activating and deactivating substituents on the aniline scaffold.

Introduction: The Unique Profile of SF₅-Substituted Anilines

The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere in modern drug discovery and agrochemical research. Its exceptional properties, including high thermal and chemical stability, strong electron-withdrawing character (Hammett constant σₚ = 0.68), and significant lipophilicity, make it a valuable moiety for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.

When appended to an aromatic ring, the SF₅ group serves as a powerful activating group for nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of its ability to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.

The substrate at the core of this guide, 2-Methoxy-5-(pentafluorosulfur)aniline, when functionalized with a suitable leaving group (e.g., fluorine at the C4 position), presents a fascinating case study. The ring is influenced by a complex interplay of electronic effects:

  • The SF₅ Group (C5): A potent activating group, strongly withdrawing electron density by induction and stabilizing the anionic intermediate.

  • The Amino Group (-NH₂ at C1): A strong electron-donating group by resonance, which can potentially decrease the electrophilicity of the ring.

  • The Methoxy Group (-OCH₃ at C2): An electron-donating group by resonance.

  • The Leaving Group (e.g., -F at C4): Positioned para to the strongly donating amino group and ortho to the strongly withdrawing SF₅ group, its displacement is the focal point of the SNAr reaction.

Understanding these competing electronic influences is critical for predicting reactivity and designing successful synthetic strategies.

The SNAr Mechanism: An Addition-Elimination Pathway

Nucleophilic aromatic substitution on this activated system proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, the Meisenheimer complex. The exceptional electron-withdrawing capacity of the SF₅ group, particularly when positioned ortho or para to the site of attack, is crucial for stabilizing this intermediate and lowering the activation energy of this step.

  • Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the leaving group (e.g., F⁻) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substituted product.

The stability of the Meisenheimer complex is the paramount factor governing the reaction rate. The SF₅ group provides profound stabilization, making these reactions feasible under relatively mild conditions.

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: SNAr with Amine Nucleophiles

This protocol describes a general procedure for the reaction of 4-Fluoro-2-methoxy-5-(pentafluorosulfur)aniline with primary or secondary amines.

Materials:

  • 4-Fluoro-2-methoxy-5-(pentafluorosulfur)aniline (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine, benzylamine) (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-Fluoro-2-methoxy-5-(pentafluorosulfur)aniline and the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

  • Add the solid base (e.g., K₂CO₃) followed by the amine nucleophile.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C). The choice of temperature depends on the nucleophilicity of the amine and steric hindrance.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The use of a polar aprotic solvent is crucial as it solvates the cation of the base, increasing the nucleophilicity of the amine, and can help to dissolve the starting materials. A base is often required to deprotonate the amine, enhancing its nucleophilicity, or to act as a scavenger for the HF generated in situ.

Protocol 2: SNAr with Thiol Nucleophiles

This protocol outlines the procedure for introducing a sulfur linkage via reaction with thiols.

Materials:

  • 4-Fluoro-2-methoxy-5-(pentafluorosulfur)aniline (1.0 eq)

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Base (e.g., NaH, K₂CO₃) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base.

  • If using NaH, cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol nucleophile to the base suspension and stir for 20-30 minutes at 0 °C (or room temperature for K₂CO₃) to form the thiolate in situ.

  • Add a solution of 4-Fluoro-2-methoxy-5-(pentafluorosulfur)aniline in the same anhydrous solvent to the thiolate mixture.

  • Allow the reaction to warm to room temperature or heat gently (e.g., 50-70 °C) while monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Causality: The pre-formation of the highly nucleophilic thiolate anion is essential for an efficient reaction. NaH is a strong, non-nucleophilic base suitable for deprotonating thiols quantitatively.

Protocol 3: SNAr with Alcohol/Phenol Nucleophiles (O-Arylation)

This protocol details the synthesis of aryl ethers from the SF₅-aniline substrate.

Materials:

  • 4-Fluoro-2-methoxy-5-(pentafluorosulfur)aniline (1.0 eq)

  • Alcohol or Phenol nucleophile (1.5 eq)

  • Strong base (e.g., NaH, t-BuOK) (1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Cool the solution to 0 °C and add the strong base (e.g., NaH) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add the 4-Fluoro-2-methoxy-5-(pentafluorosulfur)aniline to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Causality: Alcohols and phenols are generally poor nucleophiles. Their conversion to the corresponding alkoxides/phenoxides with a strong base like NaH is necessary to initiate the nucleophilic attack on the electron-deficient aromatic ring.

Workflow and Data Presentation

The general workflow for performing and analyzing an SNAr reaction on this substrate is summarized below.

SNAr_Workflow Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Reagents Add Substrate, Base, and Nucleophile Setup->Reagents Reaction Heat & Stir (e.g., 80-120°C) Reagents->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Figure 2: General experimental workflow for SNAr reactions.

Table 1: Representative Reaction Conditions and Expected Outcomes

The following table summarizes typical conditions for the SNAr of 4-Fluoro-2-methoxy-5-(pentafluorosulfur)aniline with various nucleophiles. Yields are illustrative and based on reactions with similarly activated aromatic systems.

NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
MorpholineK₂CO₃DMSO1201275-90
BenzylamineEt₃NDMF1001670-85
ThiophenolNaHTHFrt - 50485-95
PhenolNaHDMF80860-75
Sodium Methoxide(pre-formed)MeOH65 (reflux)280-90
Ammonia (aq.)-DMSO/H₂O1002450-65

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃), or switching to a more polar solvent like NMP. Ensure all reagents and solvents are scrupulously dry, as water can quench strong bases and compete as a nucleophile.

  • Side Reactions: The presence of the free amine on the substrate could potentially lead to self-condensation at high temperatures, although this is less likely given the deactivating effect on its own nucleophilicity. If side products are observed, consider lowering the reaction temperature and extending the reaction time.

  • Leaving Group Reactivity: Fluorine is an excellent leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic. This effect on the rate-determining nucleophilic attack step outweighs its poor ability to leave as an anion compared to other halogens, which is only relevant in the non-rate-determining expulsion step.

Conclusion

Aniline derivatives functionalized with the pentafluorosulfur group are exceptionally potent substrates for nucleophilic aromatic substitution. The protocols and principles detailed in this guide demonstrate that the powerful electron-withdrawing nature of the SF₅ group enables the facile displacement of a halide leaving group by a wide variety of nitrogen, sulfur, and oxygen nucleophiles. By carefully selecting the base, solvent, and temperature, researchers can efficiently synthesize a diverse library of complex, polysubstituted anilines, which are valuable building blocks for the development of next-generation pharmaceuticals and advanced materials.

References

  • Beier, P., Pastýříková, T., Vida, N., & Iakobson, G. (2011). S(N)Ar Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters, 13(6), 1466–1469. [Link]

  • Beier, P., & Pastyrikova, T. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

  • Beier, P., & Pastyrikova, T. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC. [Link]

  • Jeong, I. H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(20), 4829. [Link]

  • Beier, P., & Pastyrikova, T. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

  • Crampton, M. R., & Gibson, B. (1979). Intermediates in nucleophilic aromatic substitution. Part XV. Thermodynamic stabilities of hydroxy and methoxy Meisenheimer complexes of substituted arenes. *Journal of the Chemical Society

Application Notes and Protocols for Amide Coupling Reactions of 2-Methoxy-5-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge and Potential of 2-Methoxy-5-(pentafluorosulfur)aniline

The pentafluorosulfur (SF₅) group is a fascinating and increasingly important functional group in medicinal chemistry and materials science. It is often considered a "super-trifluoromethyl" group due to its strong electron-withdrawing nature, high metabolic stability, and significant lipophilicity.[1] The incorporation of the SF₅ moiety into bioactive molecules can profoundly influence their physicochemical and pharmacological properties.

This compound is a key building block for introducing the SF₅ group into a variety of molecular scaffolds. However, its unique electronic properties present a significant challenge for one of the most fundamental reactions in organic synthesis: amide bond formation. The powerful electron-withdrawing effect of the SF₅ group, combined with the resonance-donating methoxy group, significantly deactivates the aniline nitrogen, making it a poor nucleophile. This reduced nucleophilicity can lead to sluggish reaction times, low yields, and the need for harsh reaction conditions with standard amide coupling protocols.

This guide provides a comprehensive overview of the challenges associated with the amide coupling of this compound and offers detailed protocols for several effective coupling reagents. The selection of the appropriate reagent and reaction conditions is critical for the successful synthesis of amide derivatives of this valuable building block.

Understanding the Reactivity of this compound

The reactivity of the amino group in an aniline is a delicate balance of inductive and resonance effects of the substituents on the aromatic ring. In the case of this compound, we have two opposing electronic forces at play:

  • The Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is an electron-donating group through resonance, which would typically increase the nucleophilicity of the aniline nitrogen.

  • The Pentafluorosulfur Group (-SF₅): Located at the para position to the amino group, the SF₅ group is one of the most strongly electron-withdrawing groups known. Its powerful inductive effect overwhelmingly deactivates the aromatic ring and, consequently, severely reduces the electron density on the nitrogen atom.

Selecting the Right Coupling Reagent: A Comparative Analysis

Standard amide coupling conditions, such as those employing dicyclohexylcarbodiimide (DCC) alone, are often ineffective for electron-deficient anilines.[3][4] More potent activating agents and carefully optimized conditions are required. Below is a comparative analysis of recommended coupling reagents for this compound.

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times, effective for hindered and electron-deficient amines.[3][5][6]Can be expensive, potential for side reactions if not used correctly.
COMU Uronium/Aminium SaltSimilar reactivity to HATU, with a better safety profile (non-explosive byproducts).[7]Can be more expensive than traditional reagents.
T3P® Phosphonic AnhydridePowerful dehydrating agent, effective for difficult couplings, byproducts are water-soluble, simplifying purification.[8][9][10][11]Typically used as a solution, requires careful handling.
EDC/DMAP Carbodiimide/CatalystReadily available and cost-effective, the addition of DMAP significantly enhances the reaction rate for unreactive anilines.[3]Can be less effective than uronium salts for extremely deactivated anilines.
Acyl Fluorides In situ generatedHighly reactive acylating agents, can be effective when other methods fail.[12][13][14][15][16]The fluorinating agents can be hazardous and require careful handling.

Experimental Protocols

The following protocols are provided as a starting point for the amide coupling of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This is often the first choice for challenging amide couplings due to its high reactivity.

Reaction Mechanism:

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid Carboxylate Carboxylate RCOOH->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->RCOOH HATU HATU ActiveEster OAt-Active Ester HATU->ActiveEster Aniline 2-Methoxy-5-(SF₅)aniline Amide Amide Product Aniline->Amide Carboxylate->ActiveEster Attack on HATU ActiveEster->Amide Nucleophilic Attack

Caption: HATU-mediated amide coupling mechanism.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure: [5][17]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.5 M is typical).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add this compound (1.1 eq), either as a solid or as a solution in a minimal amount of anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: T3P®-Mediated Amide Coupling

T3P® is a powerful dehydrating agent that is highly effective for forming amide bonds with unreactive anilines. A key advantage is the water-solubility of its byproducts, which simplifies purification.

Reaction Workflow:

T3P_Workflow Start Combine Carboxylic Acid, Aniline, and Base in Solvent Add_T3P Slowly Add T3P® Solution at 0 °C to RT Start->Add_T3P Reaction Stir at RT to Elevated Temperature (Monitor by TLC/LC-MS) Add_T3P->Reaction Workup Aqueous Workup (e.g., H₂O or NaHCO₃ wash) Reaction->Workup Purification Purify by Column Chromatography Workup->Purification EDC_DMAP_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid OAcylisourea O-Acylisourea Intermediate RCOOH->OAcylisourea + EDC EDC EDC EDC->OAcylisourea DMAP DMAP Acylpyridinium N-Acylpyridinium Ion DMAP->Acylpyridinium Aniline 2-Methoxy-5-(SF₅)aniline Amide Amide Product Aniline->Amide OAcylisourea->Acylpyridinium + DMAP Acylpyridinium->Amide Nucleophilic Attack

Sources

preparation of liquid crystals using pentafluorosulfur aniline derivatives

Application Note: Precision Synthesis of Pentafluorosulfanyl ( ) Liquid Crystal Mesogens via Aniline Precursors

Executive Summary & Strategic Rationale

The pentafluorosulfanyl group (

Unlike the cyano (


  • High Chemical Stability: Extreme resistance to hydrolysis and thermal degradation.

  • High Resistivity: Crucial for the "holding ratio" in TFT displays.

  • Strong Dipole Moment: High electronegativity (

    
    ) induces significant dielectric anisotropy (
    
    
    ), driving lower switching voltages.
  • Steric Bulk: The octahedral geometry disrupts smectic packing, promoting the desired nematic phase while lowering melting points relative to planar polar groups.

This guide details the conversion of 4-(pentafluorosulfanyl)aniline into high-purity LC mesogens. While direct fluorination of benzene is hazardous and non-selective, the aniline derivative provides a stable, commercially viable entry point for constructing biphenyl and terphenyl cores via cross-coupling methodologies.

Chemical Pathway & Logic

The synthesis relies on transforming the amino group into a reactive handle (iodide or bromide) capable of participating in Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira).

Workflow Logic Diagram

SF5_Synthesis_WorkflowStartPrecursor:4-(SF5) AnilineInter1Intermediate 1:Diazonium SaltStart->Inter1Diazotization(NaNO2/H2SO4)Inter2Universal Adapter:4-(SF5) IodobenzeneInter1->Inter2Sandmeyer(KI, 0°C)CouplingPd-CatalyzedCoupling (Suzuki)Inter2->Coupling+ Aryl Boronic AcidProductFinal Mesogen:SF5-Biphenyl LCCoupling->ProductPurification(Crystallization)

Figure 1: Strategic workflow converting the aniline precursor into a liquid crystal core via the "Universal Adapter" (Aryl Iodide).

Detailed Experimental Protocols

Protocol A: The "Gateway" Reaction (Sandmeyer Iodination)

Objective: Convert 4-(pentafluorosulfanyl)aniline to 1-iodo-4-(pentafluorosulfanyl)benzene. Rationale: The amino group is not a leaving group for coupling. Converting it to an iodide creates a highly reactive electrophile for Suzuki coupling. The

Reagents:

  • 4-aminophenylsulfur pentafluoride (10.0 mmol)

  • Sulfuric acid (

    
    ), 20% aq. solution
    
  • Sodium nitrite (

    
    )[1]
    
  • Potassium iodide (

    
    )
    
  • Urea (quencher)

Step-by-Step Methodology:

  • Diazotization:

    • Suspend 10.0 mmol of the aniline in 20 mL of 20%

      
       in a round-bottom flask.
      
    • Cool the suspension to 0–5 °C using an ice/salt bath. Critical: Do not let temp rise above 5°C.

    • Add a solution of

      
       (1.1 eq, 11.0 mmol) in 5 mL water dropwise over 15 minutes. The suspension should clear as the diazonium salt forms.
      
    • Stir for 30 minutes at 0 °C.

  • Iodination:

    • Dissolve

      
       (1.5 eq, 15.0 mmol) in 10 mL water.
      
    • Add the

      
       solution dropwise to the cold diazonium mixture. Caution: Nitrogen gas evolution will be vigorous.
      
    • Allow the mixture to warm to room temperature (RT) slowly over 2 hours.

    • Heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium species.

  • Workup:

    • Cool to RT and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the organic layer with 10% sodium thiosulfate (

      
      ) to remove excess iodine (color change from purple to clear).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash chromatography (Hexanes) or sublimation.

    • Target Yield: >85%.

Protocol B: Core Construction (Suzuki-Miyaura Coupling)

Objective: Synthesize 4'-pentyl-4-(pentafluorosulfanyl)biphenyl (a model nematogen). Rationale: This step links the polar head (

Reagents:

  • 1-iodo-4-(pentafluorosulfanyl)benzene (from Protocol A)

  • 4-pentylphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2M aq. solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Inert Setup:

    • Flame-dry a three-neck flask and purge with Argon. Oxygen poisoning of Pd(0) is the #1 cause of failure here.

  • Reaction Assembly:

    • Add the

      
      -iodide (5.0 mmol), boronic acid (6.0 mmol), and 
      
      
      (0.15 mmol) to the flask.
    • Add degassed Toluene (20 mL) and Ethanol (5 mL).

    • Add degassed

      
       solution (10 mL).
      
  • Coupling:

    • Heat to reflux (approx. 90 °C) under Argon for 12–16 hours.

    • Monitor via TLC (Hexane/EtOAc 9:1). The iodide spot should disappear.

  • Purification (The "Electronic Grade" Standard):

    • Note: LCs for displays must be >99.9% pure to prevent image sticking.

    • Extract with Toluene, wash with brine, dry over

      
      .
      
    • Pass through a short silica plug to remove Palladium black.

    • Recrystallization: Dissolve in hot Ethanol, cool slowly to 4 °C. Repeat 3 times until transition temperatures are constant.

Characterization & Expected Properties[2][3][4][5][6]

The resulting materials should be characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Data Table: Comparative Properties

Comparison of



Property

-Mesogen

-Mesogen

-Mesogen
Significance
Dielectric Anisotropy (

)
High (+6 to +10)Moderate (+3 to +5)High (+10 to +12)Determines switching voltage (

).
Chemical Stability ExcellentExcellentModerate

hydrolyzes to carboxylic acid over time.
Resistivity (

)



Critical for Active Matrix (TFT) displays.
Viscosity (

)
ModerateLowLow

is bulky; may require viscosity modifiers.
Phase Stability Nematic PromotedSmectic TendencyNematic Promoted

disrupts packing, suppressing smectic phases.
Structure-Property Relationship Diagram

SF5_PropertiesSF5_GroupSF5 Group(Octahedral Geometry)Effect1High ElectronegativitySF5_Group->Effect1Effect2Steric BulkSF5_Group->Effect2Effect3Low Ion SolvationSF5_Group->Effect3Result1High Dipole Moment(Low Vth)Effect1->Result1Result2Suppressed Smectic Phase(Wide Nematic Range)Effect2->Result2Result3High Voltage Holding Ratio(Reliable Displays)Effect3->Result3

Figure 2: Causal link between the molecular attributes of the

Troubleshooting & Quality Control

  • Low Yield in Sandmeyer Step:

    • Cause: Diazonium salt decomposition before iodination.

    • Fix: Ensure temperature stays

      
       during nitrite addition.[1] Ensure the aniline is fully dissolved/suspended in acid before adding nitrite.
      
  • Black Precipitate in Coupling:

    • Cause: Palladium precipitation ("Pd Black").

    • Fix: Ensure rigorous degassing of solvents. Use a slightly higher ligand ratio or switch to

      
       for difficult substrates.
      
  • Ionic Impurities (Flickering Display):

    • Cause: Residual inorganic salts (

      
      , 
      
      
      ).
    • Fix: The final recrystallization is non-negotiable. For ultra-high purity, pass the final LC through a neutral alumina column before crystallization.

References

  • Kirsch, P., & Bremer, M. (2000).[2] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235.[3] Link

  • Kirsch, P., et al. (1999). Liquid crystals based on hypervalent sulfur fluorides: pentafluorosulfuranyl as polar terminal group.[4][5][6] Angewandte Chemie, 111(13‐14), 2174-2178. Link

  • Threlfall, T. L. (2007). The Synthesis of Organic Pentafluorosulfanyl Compounds. Organic Process Research & Development. (General synthesis background).
  • BenchChem. (2025). Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. (Protocol adaptation for diazonium handling). Link

Application Note: Reductive Amination of 2-Methoxy-5-(pentafluorosulfur)aniline

[1]

Executive Summary

This guide details optimized protocols for the reductive amination of 2-Methoxy-5-(pentafluorosulfur)aniline , a highly valuable but synthetically challenging building block.[1] The pentafluorosulfanyl (


1

These electronic properties significantly deactivate the aniline nitrogen, rendering standard reductive amination conditions (e.g., neutral NaBH(OAc)

Titanium(IV) Isopropoxide MediationAcid-Promoted STAB Protocol

Chemo-Physical Context & Challenges[1][2][3]

The Substrate Profile[4]
  • Molecule: this compound[1]

  • Key Features:

    • 
       Group (Meta to amine):  Strongly pulls electron density from the aromatic ring, lowering the pKa of the anilinic nitrogen (estimated pKa ~2.0–2.5).
      
    • 
       Group (Ortho to amine):  Provides slight electron donation but introduces steric bulk that may hinder nucleophilic attack on bulky ketones.[1]
      
    • Lipophilicity: High LogP requires careful solvent selection (DCE, Toluene) to maintain solubility during workup.

The Reaction Barrier

In reductive amination, the rate-limiting step for electron-deficient anilines is often the initial attack on the carbonyl to form the hemiaminal/imine.[1] The equilibrium heavily favors the starting materials.

Solution Strategy:

  • Lewis Acid Activation (Ti): Use Ti(O

    
    Pr)
    
    
    to activate the carbonyl and chemically scavenge water, driving the equilibrium to the imine.
  • Brønsted Acid Catalysis: Use acetic acid or TFA to protonate the carbonyl/imine, facilitating reduction.

Experimental Workflows (Graphviz)

Mechanistic Pathway & Decision Tree

ReductiveAminationStartSubstrate: 2-OMe-5-SF5-AnilineCarbonylCarbonyl Partner?Start->CarbonylAldehydeReactive AldehydeCarbonyl->AldehydeLow StericsKetoneKetone / Hindered AldehydeCarbonyl->KetoneHigh Sterics / Low ReactivityMethodBMethod B: Acid-Promoted STAB(Standard Activation)Aldehyde->MethodBMethodAMethod A: Ti(OiPr)4 Mediated(Force Imine Formation)Ketone->MethodAImineIntermediate: SF5-Imine SpeciesMethodA->ImineTi(OiPr)4, 12hMethodB->ImineAcOH, NaBH(OAc)3ReductionReduction StepImine->ReductionProductFinal Amine ProductReduction->Product

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on carbonyl reactivity.[1]

Detailed Protocols

Method A: Titanium(IV) Isopropoxide Mediated (The "Gold Standard")

Recommended for: Ketones, sterically hindered aldehydes, or when Method B fails.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Carbonyl: Ketone/Aldehyde (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    ) (1.5 – 2.0 equiv)[1]
  • Reductant: Sodium Borohydride (NaBH

    
    ) (2.0 equiv)[1]
    
  • Solvent: Dry THF or Toluene

Protocol:

  • Complexation: In a flame-dried flask under Argon, dissolve the SF5-aniline (1.0 equiv) and the ketone (1.2 equiv) in dry THF (0.2 M concentration).

  • Activation: Add Ti(O

    
    Pr)
    
    
    (1.5 equiv) dropwise via syringe.
    • Note: The solution may change color (yellow/orange) indicating Lewis acid complexation.

  • Imine Formation: Stir at ambient temperature for 12–18 hours.

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aniline. If the aniline persists, heat to 50°C for 4 hours.

  • Reduction: Cool the mixture to 0°C. Add NaBH

    
     (2.0 equiv) followed immediately by absolute Ethanol (2 mL per mmol substrate).
    
    • Mechanism: Ethanol is required to solubilize the borohydride and protonate the titanate complex.

  • Workup (Critical): Stir for 2 hours at room temperature. Quench by adding water (1 mL/mmol). A thick white precipitate (TiO

    
    ) will form.
    
  • Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Method B: Acid-Promoted STAB Protocol

Recommended for: Unhindered aldehydes.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Carbonyl: Aldehyde (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Catalyst: Acetic Acid (AcOH) (2.0 – 4.0 equiv) or TFA (1.0 equiv for very unreactive cases)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

Protocol:

  • Mixing: Dissolve the SF5-aniline (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M).

  • Acidification: Add Acetic Acid (2.0 equiv). Stir for 30 minutes to allow hemiaminal equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Gas evolution is minimal compared to NaBH

      
      .
      
  • Reaction: Stir at room temperature for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     until pH > 8 (neutralize the acid).
    
  • Extraction: Extract with DCM (3x). Dry organics over Na

    
    SO
    
    
    .

Data & Troubleshooting

Comparative Reactivity Table[1]
ParameterStandard Aniline (Ph-NH2)SF5-Aniline (Method A)SF5-Aniline (Method B)[1]
Nucleophilicity ModerateVery LowVery Low
Imine Eq.[1] Const. FavorableUnfavorableUnfavorable
Reaction Time 1–4 Hours12–24 Hours4–16 Hours
Typical Yield >90%75–88%60–80%
Major Byproduct DialkylationUnreacted AnilineUnreacted Aniline
Troubleshooting Guide
  • Problem: Low conversion of aniline.

    • Cause: The SF5 group pulls density so strongly that the amine cannot attack the carbonyl.

    • Fix: Switch to Method A (Titanium). Heat the imine formation step to 60°C in Toluene before adding the reductant.

  • Problem: Titanium salts clogging filtration.

    • Fix: Add 1M NaOH during the quench to solubilize some titanium species, or use a larger Celite pad.

  • Problem: Product stuck in organic phase during extraction.

    • Cause: SF5 makes the amine very lipophilic.

    • Fix: Do not rely on acid/base extraction to purify. The product may not partition into the aqueous acid layer efficiently. Rely on chromatography.

Safety & Handling

  • SF5 Stability: The C-S bond is generally stable to standard reduction conditions. However, avoid conditions that mimic sodium fusion (molten Na) or extreme pyrolysis, which can release HF and SO

    
    .
    
  • Toxicity: SF5-anilines are lipophilic and potentially bioavailable.[1] Handle as a potent bioactive agent. Use double gloving (Nitrile).

  • Titanium Waste: Quenched Ti reactions generate significant solid waste. Dispose of as heavy metal contaminated solid waste.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Savoie, P. R., & Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015, 115(2), 1130–1190. (For SF5 properties).[2][3][4][5]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. [1]

Application Note: Protecting Group Strategies for 2-Methoxy-5-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with 2-Methoxy-5-(pentafluorosulfur)aniline . It addresses the specific electronic and steric challenges imposed by the pentafluorosulfanyl (SF₅) group and the ortho-methoxy substituent.

Strategic Analysis & Molecule Profiling

Before selecting a protecting group, one must understand the unique electronic and physical environment of the target molecule. This compound presents a "push-pull" electronic system that significantly deviates from standard aniline reactivity.

Electronic Deactivation (The SF₅ Effect)

The pentafluorosulfanyl group is a "super-trifluoromethyl" substituent.[1] It is strongly electron-withdrawing, with a Hammett constant (


) of 0.68 , compared to 0.54  for CF₃.
  • Consequence: The lone pair on the aniline nitrogen is heavily delocalized into the aromatic ring, significantly reducing nucleophilicity. Standard protection protocols (e.g., Boc₂O in THF without catalyst) will likely be sluggish or stall.

Steric & Electronic Modulation (The Ortho-Methoxy Effect)

The 2-methoxy group provides electron donation via resonance (


), which partially mitigates the deactivation from the SF₅ group. However, its position ortho to the amine introduces a steric clash.
  • Consequence: Bulky protecting reagents (like Trityl-Cl) may face kinetic hurdles. The methoxy oxygen can also act as a weak Lewis base, potentially chelating metal catalysts if used.

Stability Profile

The SF₅ group is chemically robust.[2][3] It resists:

  • Acids: Stable in TFA, HCl, and H₂SO₄ (up to 80% conc).

  • Bases: Stable in piperidine, NaOH, and LiHMDS.

  • Redox: Stable to H₂/Pd-C and most oxidizing agents.

  • Lipophilicity: The SF₅ group imparts high lipophilicity (

    
    ), ensuring excellent solubility in non-polar organic solvents (DCM, Toluene), which facilitates workup.
    

Decision Matrix: Selecting the Right Strategy

Use the following logic flow to select the optimal protecting group (PG) based on your downstream chemistry.

PG_Selection Start Start: Downstream Chemistry Needs Acidic Will you use Strong Acids? Start->Acidic Boc Strategy A: Boc (Recommended) Start->Boc Standard Conditions Basic Will you use Strong Bases? Acidic->Basic No Fmoc Strategy B: Fmoc Acidic->Fmoc Yes (Boc unstable) Ac Strategy D: Trifluoroacetyl Acidic->Ac Yes (Orthogonal) Reduc Will you use Hydrogenation? Basic->Reduc No Basic->Boc Yes (Fmoc unstable) Reduc->Boc No Reduc->Fmoc Yes (Cbz unstable) Cbz Strategy C: Cbz

Figure 1: Decision tree for protecting group selection based on downstream reaction compatibility.

Recommended Protocols

Strategy A: Boc Protection (Tert-butyloxycarbonyl)

Best for: General synthesis, Suzuki couplings, lithiation chemistry. Challenge: Reduced nucleophilicity requires catalysis.

Protocol 1: Catalytic DMAP Method (Standard)

This method uses 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to transfer the Boc group to the deactivated aniline.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boc Anhydride (Boc₂O): 1.2 – 1.5 equiv

  • Base: Triethylamine (Et₃N) or DIPEA (2.0 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: DCM or THF (0.2 M)

Step-by-Step:

  • Dissolution: Dissolve the aniline in anhydrous DCM under Nitrogen/Argon.

  • Base Addition: Add Et₃N followed by DMAP. Stir for 5 minutes.

  • Reagent Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 10 minutes.

    • Note: Gas evolution (CO₂) is not expected here, but mild exotherm may occur.

  • Reflux: Due to the SF₅ deactivation, stir at room temperature for 2 hours. If TLC shows <50% conversion, heat to reflux (40°C for DCM, 66°C for THF) overnight.

  • Workup: Wash with 1N HCl (to remove DMAP/Et₃N), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The product will be significantly less polar than the starting aniline.

Protocol 2: LiHMDS Method (For Stubborn Substrates)

If the catalytic method fails due to extreme deactivation, use a strong base to deprotonate the aniline first.

Step-by-Step:

  • Cool a solution of aniline (1.0 equiv) in THF to -78°C.

  • Add LiHMDS (1.1 equiv, 1M in THF) dropwise. The solution may turn dark orange/red (anilinide anion).

  • Stir for 30 mins at -78°C.

  • Add Boc₂O (1.2 equiv) in THF.

  • Allow to warm to Room Temp (RT) over 2 hours.

Strategy B: Fmoc Protection (Fluorenylmethyloxycarbonyl)

Best for: Acid-sensitive downstream intermediates (e.g., if you plan to install an acid-labile acetal).

Protocol:

  • Solvent: 1:1 Dioxane/10% Na₂CO₃ (aq).

  • Reagent: Fmoc-Cl (1.2 equiv).

  • Procedure: Add Fmoc-Cl dropwise at 0°C. Vigorously stir at RT.

  • Note: The SF₅ group renders the product very lipophilic.[2][4] Ensure the organic solvent volume is sufficient to keep the protected product in solution, or it may precipitate as a gum.

Strategy C: Deprotection Protocols

The stability of the SF₅ group simplifies deprotection, allowing the use of standard harsh reagents without degradation of the core scaffold.

PGReagentConditionsSF₅ Compatibility
Boc TFA / DCM (1:1)RT, 1-2 hExcellent. SF₅ is stable to TFA.
Boc 4M HCl in DioxaneRT, 2-4 hExcellent.
Fmoc 20% Piperidine in DMFRT, 30 minExcellent. SF₅ is stable to amines.
Cbz H₂ / Pd-CMeOH, 1 atmGood. SF₅ is generally stable, but avoid high pressure (>50 psi) to prevent C-S bond hydrogenolysis.

Troubleshooting & QC Data

Common Issues
  • Issue: Reaction stalls at ~60% conversion during Boc protection.

    • Root Cause: The Mono-Boc product is bulky and electron-poor, preventing over-reaction (good), but the starting material is deactivated.

    • Fix: Add 0.5 equiv Mg(ClO₄)₂ (Magnesium Perchlorate) as a Lewis Acid catalyst (known as the "Mg(ClO₄)₂ accelerated Boc protection" method).

  • Issue: Poor solubility during workup.

    • Root Cause: The SF₅ group + PG makes the molecule extremely lipophilic.

    • Fix: Avoid Hexanes for extraction; use DCM or EtOAc.

Expected Analytical Signatures
  • ¹⁹F NMR: The SF₅ group appears as a characteristic AB₄ system (multiplet) around +60 to +85 ppm (relative to CFCl₃).

    • Check: If the signal disappears or shifts drastically to -50 ppm, you may have degraded the SF₅ (rare, requires extreme reduction).

  • ¹H NMR:

    • NH Proton: In the Boc-protected species, the NH signal will shift downfield (approx 9.5 - 10.0 ppm) and broaden compared to the free amine.

    • Methoxy: Singlet at ~3.9 ppm.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and the role of the SF₅ group in retarding the reaction.

Reaction_Pathway cluster_effects Electronic Effects Aniline 2-Methoxy-5-(SF5)aniline (Low Nucleophilicity) TS Transition State (Steric Clash with OMe) Aniline->TS Slow Attack Base Base (Et3N/DMAP) Intermediate Activated Complex [DMAP-Boc]+ Base->Intermediate Activates Boc2O Intermediate->TS Acyl Transfer Product N-Boc-2-Methoxy-5-(SF5)aniline (Stable) TS->Product Loss of DMAP SF5 SF5 Group: Withdraws e- density Deactivates NH2

Figure 2: Mechanistic pathway highlighting the deactivation by SF₅ and activation by DMAP.

References

  • SF5 Group Properties & Hammett Constants: Sheppard, W. A.[3] "The Electrical Effect of the Sulfur Pentafluoride Group." Journal of the American Chemical Society, vol. 84, no. 16, 1962, pp. 3072–3076. [Link]

  • General Aniline Protection Strategies: Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. [Link]

  • SF5 Stability in Medicinal Chemistry: Savoie, P. R., & Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, vol. 115, no. 2, 2015, pp. 1130–1190. [Link]

Sources

Application Note: Accelerating Lead Optimization – Microwave-Assisted Functionalization of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Microwave Synergy

In modern drug discovery, approximately 20-25% of drugs contain at least one fluorine atom. Fluorinated anilines are critical pharmacophores; the fluorine atom modulates lipophilicity (LogP), metabolic stability (blocking P450 oxidation), and pKa. However, the very properties that make fluorine desirable—its high electronegativity and strong C-F bond—often deactivate the aromatic ring toward essential coupling reactions or destabilize intermediates under prolonged thermal stress.

Microwave-Assisted Organic Synthesis (MAOS) offers a kinetic solution to these thermodynamic hurdles. By leveraging the high polarity of fluorinated intermediates, MAOS allows for:

  • Overcoming Electronic Deactivation: Forcing difficult couplings (e.g., Buchwald-Hartwig) on electron-deficient anilines.

  • Cleaner Profiles: Minimizing decomposition of thermally sensitive fluorinated intermediates via "flash heating."

  • Rapid Library Generation: Reducing reaction times from hours to minutes.

This guide details the mechanistic basis and validated protocols for two critical workflows: Nucleophilic Aromatic Substitution (SNAr) and Pd-Catalyzed Cross-Coupling of fluorinated anilines.

Mechanistic Insight: Dielectric Heating of Polar Pharmacophores

Unlike conventional conductive heating (oil baths), which relies on slow convection currents, microwave irradiation heats the reaction mixture directly through dielectric loss .

Fluorinated anilines are excellent candidates for MAOS because the C-F bond creates a significant permanent dipole moment. When irradiated (typically at 2.45 GHz), these dipoles align with the oscillating electric field. As the field alternates, the molecules rotate to realign, generating internal heat via molecular friction.

Diagram 1: The Microwave-Fluorine Interaction Mechanism

MW_Mechanism cluster_0 Microwave Source (2.45 GHz) cluster_1 Reaction Mixture MW_Field Oscillating Electric Field Dipole Fluorinated Aniline (Permanent Dipole) MW_Field->Dipole Aligns Dipole Rotation Dipolar Rotation (Molecular Friction) Dipole->Rotation Field Reversal Heat Volumetric Heating (Internal Energy) Rotation->Heat Kinetic Energy Transfer Reaction Product Formation (Coupled Aniline) Heat->Reaction Activation Energy (Ea) Surpassed Rapidly

Caption: Mechanism of dielectric heating where the permanent dipole of the C-F bond facilitates rapid energy transfer.

Case Study 1: SNAr of Fluorinated Nitrobenzenes

The Challenge: Synthesizing substituted fluorinated anilines often starts with SNAr reactions on fluorinated nitrobenzenes. While fluorine is a good leaving group in SNAr due to the inductive stabilization of the Meisenheimer complex, sterically hindered amines or electron-rich rings require harsh conditions that lead to by-products.

The Microwave Solution: High-temperature/pressure processing allows the use of weaker nucleophiles or sterically demanding amines without prolonged exposure to degradation temperatures.

Comparative Data: Thermal vs. Microwave[1]
ParameterThermal (Oil Bath)Microwave (Sealed Vessel)Impact
Temperature Reflux (Solvent limited)140–180 °C (Superheated)Access to higher kinetics
Time 4–12 Hours10–20 Minutes95% reduction in cycle time
Solvent DMF/DMSO (Hard to remove)EtOH/Water or NMPGreener solvent compatibility
Yield 65–75%88–95%Cleaner reaction profile

Case Study 2: Buchwald-Hartwig Amination[2][3]

The Challenge: Coupling a fluorinated aniline (nucleophile) with an aryl halide is electronically difficult. The fluorine atom pulls electron density from the amino group, rendering it a poor nucleophile for the Palladium transmetallation step.

The Microwave Solution: The use of specific, bulky phosphine ligands (e.g., BrettPhos, XPhos) combined with rapid microwave heating overcomes the activation energy barrier of the rate-determining step (reductive elimination or amine coordination).

Diagram 2: MW-Assisted Catalytic Cycle[4]

Catalytic_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Coord Amine Coordination (Fluorinated Aniline) OxAdd->Coord Steric Bulk Management Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim MW Energy Input RedElim->Pd0 Regeneration

Caption: The Buchwald-Hartwig cycle. MW irradiation is critical in driving the coordination of the electron-poor fluorinated aniline.

Detailed Experimental Protocols

Protocol A: SNAr Synthesis of N-Alkyl-Fluoronitroanilines

Target: Functionalization of 2,4-difluoronitrobenzene.

Reagents:

  • Substrate: 2,4-Difluoronitrobenzene (1.0 equiv)

  • Nucleophile: Morpholine or Pyrrolidine (1.2 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: Ethanol (Green alternative) or Acetonitrile.

Step-by-Step:

  • Vessel Loading: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the substrate (0.5 mmol) in Ethanol (3 mL).

  • Addition: Add the amine followed by DIPEA. Cap the vial with a crimp top (PTFE/Silicone septum).

  • Irradiation (Method):

    • Mode: Dynamic Power (maintain set temperature).

    • Temp: 120 °C.

    • Ramp: 2 minutes.

    • Hold: 10 minutes.

    • Stirring: High (magnetic bar).

  • Cooling: Rapid compressed air cooling to <40 °C (prevents post-reaction side products).

  • Workup: Pour mixture into water (10 mL). The product usually precipitates. Filter and wash with cold water. If oil forms, extract with EtOAc.

Protocol B: Buchwald-Hartwig Coupling of Fluorinated Anilines

Target: Coupling 4-fluoroaniline with 4-bromoanisole.

Reagents:

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Amine: 4-Fluoroaniline (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or BrettPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or Dioxane (dry, degassed).

Step-by-Step:

  • Inert Handling: This reaction is O2 sensitive. Purge the microwave vial with Argon/Nitrogen.

  • Catalyst Pre-complexation: Add Pd source, Ligand, and solvent. Stir for 1 min under Argon.

  • Substrate Addition: Add Aryl Halide, Fluorinated Aniline, and Base. Cap immediately.

  • Irradiation (Method):

    • Temp: 110 °C.

    • Pre-stir: 30 seconds (mix solids).

    • Hold: 20 minutes.

    • Pressure Limit: 15 bar (safety cutoff).

  • Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Matrix (Self-Validating System)

Use this matrix to validate your results. If a check fails, apply the correction before proceeding.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or insufficient temp.1. Degas solvents thoroughly (freeze-pump-thaw).2. Increase MW temp by 20°C (step-wise).
High Pressure Shutdown Solvent vapor pressure or gas evolution.1. Switch to lower vapor pressure solvent (e.g., DMAc vs. THF).2. Reduce fill volume to <60% of vial capacity.
Product Decomposition Thermal instability of Fluorine-intermediate.1. Reduce "Hold Time" by 50%.2. Use "Simultaneous Cooling" (Power on + Air cooling) to improve temp control.
Poor MW Coupling Non-polar solvent (Toluene) not heating.Add a "doping" agent: 5% ionic liquid or a polar stir bar (SiC) to absorb MW energy.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1][2][3] Angewandte Chemie International Edition. Link

  • Kappe, C. O., & Stadler, A. (2005).[4] Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.[5][4] Link

  • Leadbeater, N. E. (2005). Microwave-Promoted Organic Synthesis using Water as a Solvent. Chemical Communications.[6] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Bhosale, V. R., et al. (2024). Efficient Microwave-Assisted Buchwald-Hartwig Coupling.[7] African Journal of Biological Sciences. Link

Sources

Troubleshooting & Optimization

solubility of 2-Methoxy-5-(pentafluorosulfur)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and solubility of 2-Methoxy-5-(trifluoromethyl)aniline and similar hydrophobic aromatic amines.

Q1: What are the general solubility characteristics of 2-Methoxy-5-(trifluoromethyl)aniline?

Based on its molecular structure, 2-Methoxy-5-(trifluoromethyl)aniline is a hydrophobic (lipophilic) compound.[1] The aromatic ring, methoxy group (-OCH3), and especially the highly fluorinated trifluoromethyl group (-CF3) contribute to its low affinity for water.[1] Therefore, it is expected to have poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS) but will be soluble in many organic solvents.[1]

Q2: What is the recommended solvent for preparing a concentrated stock solution?

For hydrophobic compounds like this, polar aprotic solvents are excellent choices for preparing high-concentration stock solutions. We recommend starting with:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

These solvents can dissolve a wide range of polar and non-polar substances.[2] It is crucial to prepare a stock solution at a concentration significantly higher than your final experimental concentration to minimize the amount of organic solvent introduced into your final aqueous system.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and what should I do?

This is a very common issue known as "antisolvent precipitation." The compound is soluble in the concentrated DMSO stock but crashes out when diluted into the aqueous buffer where its solubility is much lower.

Causality: The hydrophobic molecules, which are comfortably solvated by DMSO, are forced into contact with water molecules. To minimize this unfavorable interaction, they aggregate together and form a solid precipitate.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the target concentration in your aqueous medium to stay below its solubility limit.[2]

  • Increase the Percentage of Organic Solvent: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 1% DMSO) can help keep the compound in solution.[2] Be aware of potential solvent toxicity in cell-based assays.

  • Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and maintain its solubility in aqueous solutions.[2]

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions for long periods. It is best practice to prepare them fresh from your organic stock solution immediately before each experiment.[2]

Q4: Can I dissolve 2-Methoxy-5-(trifluoromethyl)aniline directly in aqueous buffers like PBS?

Direct dissolution in aqueous buffers is not recommended and is likely to be unsuccessful.[2] The low aqueous solubility of this hydrophobic molecule means you will likely observe undissolved solid material, even at low concentrations. The standard and most reliable method is to first dissolve the compound in a suitable organic solvent to create a stock solution, and then dilute this stock into your aqueous medium.

Q5: How does pH affect the solubility of this compound?

The aniline functional group (-NH2) is basic. In an acidic aqueous solution (e.g., 5% HCl), the lone pair of electrons on the nitrogen atom can accept a proton (H+) to form the corresponding anilinium salt (R-NH3+). This ionic salt is significantly more polar and, therefore, more water-soluble than the neutral molecule. Conversely, in neutral or basic solutions, the compound will remain in its less soluble, non-ionized form. This property can be used to advantage in certain extraction protocols but is a critical factor to consider for formulation in buffers of varying pH.

Part 2: Troubleshooting Guide for Solubility Issues

Even with careful planning, solubility challenges can arise. This guide provides a systematic approach to diagnosing and solving these problems.

Problem: My compound will not dissolve completely in the initial organic solvent (e.g., DMSO).

  • Initial Check: Visually inspect the solution against a light and dark background. The presence of suspended particles or a cloudy appearance indicates incomplete dissolution.

  • Solution 1: Apply Gentle Energy. Try vortexing the solution for a longer period. If that fails, gentle warming (to 30-40°C) or sonication in a water bath can provide the energy needed to break down the crystal lattice and facilitate dissolution.[2]

  • Solution 2: Try an Alternative Solvent. If the compound remains insoluble, it may have poor solubility in the first-choice solvent. Try an alternative from the recommended list (e.g., switch from DMSO to DMF or Dichloromethane for very non-polar compounds).

Problem: After dilution into my aqueous experimental medium, the solution looks hazy.

  • Causality: Haze or opalescence often indicates the formation of a fine, colloidal suspension rather than a true solution. The compound has not fully precipitated but is not fully dissolved either. This can lead to inaccurate concentration measurements and inconsistent experimental results.

  • Solution 1: Centrifugation. Spin the sample at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, the compound is not soluble at that concentration. The supernatant can be carefully removed for analysis, but the concentration will be lower than intended.

  • Solution 2: Re-evaluate Formulation. The formulation is not suitable for this concentration. Refer back to the troubleshooting steps in FAQ Q3: lower the final concentration, increase the co-solvent percentage, or add a solubilizing agent.[2]

Problem: My results are inconsistent between experiments.

  • Causality: Inconsistent solubility is a major source of experimental irreproducibility. If the compound is not fully dissolved or begins to precipitate during the experiment, the effective concentration will vary.

  • Solution 1: Standardize the Dissolution Protocol. Ensure the exact same procedure (solvent, vortex time, temperature) is used every time a stock solution is prepared.[2]

  • Solution 2: Always Prepare Working Solutions Fresh. Never use aqueous dilutions that have been stored, as precipitation can occur over time.[2]

  • Solution 3: Visually Inspect Before Use. Before adding the compound to your experiment, always visually inspect the diluted solution for any signs of precipitation.

Troubleshooting Workflow Diagram

G start Start: Compound Powder dissolve_stock Attempt to Dissolve in Primary Organic Solvent (e.g., DMSO) start->dissolve_stock check_stock Is Stock Solution Clear and Homogeneous? dissolve_stock->check_stock apply_energy Apply Gentle Heat or Sonication check_stock->apply_energy No stock_ok Stock Solution OK. Store Properly. check_stock->stock_ok Yes apply_energy->dissolve_stock change_solvent Try Alternative Organic Solvent (e.g., DMF) apply_energy->change_solvent If still fails change_solvent->dissolve_stock dilute Dilute Stock into Aqueous Buffer stock_ok->dilute check_dilution Is Working Solution Clear? dilute->check_dilution dilution_ok Proceed with Experiment check_dilution->dilution_ok Yes precipitate Precipitation or Haze Observed check_dilution->precipitate No troubleshoot Troubleshoot Formulation: 1. Lower Final Concentration 2. Increase Co-Solvent % 3. Add Surfactant precipitate->troubleshoot troubleshoot->dilute

Caption: A decision tree for troubleshooting common solubility issues.

Part 3: Experimental Protocols

Adherence to a standardized protocol is essential for obtaining reliable and reproducible solubility data. Always handle the compound in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[3]

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid method to determine the solubility of 2-Methoxy-5-(trifluoromethyl)aniline in a range of common laboratory solvents.

Materials:

  • 2-Methoxy-5-(trifluoromethyl)aniline powder

  • Small, clean test tubes or glass vials (e.g., 1.5 mL HPLC vials)

  • Vortex mixer

  • Solvents: Deionized Water, 5% w/v Hydrochloric Acid (HCl), 5% w/v Sodium Hydroxide (NaOH), Ethanol, DMSO, Dichloromethane (DCM)

  • Calibrated analytical balance and micropipettes

Procedure:

  • Preparation: Label one test tube for each of the six solvents.

  • Weighing: Accurately weigh approximately 1-2 mg of the compound powder into each labeled tube.

  • Solvent Addition: Add 1.0 mL of the corresponding solvent to each tube.

  • Mixing: Cap the tubes securely and vortex vigorously for 60 seconds.

  • Observation: Let the tubes stand for 5 minutes. Visually inspect each tube against a light and dark background.

  • Classification:

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: The solution is cloudy, or some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The vast majority of the solid material remains undissolved at the bottom of the tube.

  • Record Results: Carefully record the observations for each solvent in a lab notebook.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution for use in biological or chemical assays.

Molecular Weight of 2-Methoxy-5-(trifluoromethyl)aniline: 191.15 g/mol [4]

Procedure:

  • Weigh Compound: Accurately weigh a specific amount of the compound powder. For example, weigh out 1.91 mg of 2-Methoxy-5-(trifluoromethyl)aniline.

  • Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO to achieve a 10 mM concentration:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    Example: Volume (L) = 0.00191 g / (191.15 g/mol * 0.010 mol/L) = 0.001 L = 1.0 mL

  • Dissolution: Add the calculated volume (1.0 mL) of high-purity DMSO to the vial containing the compound powder.[2]

  • Solubilization: Cap the vial tightly and vortex until the solid is completely dissolved. Visually inspect to ensure no particles remain. Gentle warming or brief sonication may be used if needed.[2]

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C. Aliquoting the solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.[2]

Experimental Workflow Diagram

G start Start: Compound Powder weigh Weigh 1-2 mg of Compound into 6 Labeled Vials start->weigh add_solvents Add 1 mL of each test solvent: Water, 5% HCl, 5% NaOH, Ethanol, DMSO, DCM weigh->add_solvents vortex Vortex Vigorously for 60 Seconds add_solvents->vortex observe Let Stand 5 min & Visually Inspect for Undissolved Solid vortex->observe classify Classify as: Soluble, Partially Soluble, or Insoluble observe->classify record Record All Observations classify->record

Caption: Workflow for the qualitative solubility assessment protocol.

Part 4: Predicted Solubility & Solvent Data

The following table summarizes the predicted qualitative solubility of 2-Methoxy-5-(trifluoromethyl)aniline based on general chemical principles.

SolventPolaritySolvent TypePredicted SolubilityRationale
Hexane Non-PolarAproticPartially Soluble The non-polar aromatic ring and -CF3 group favor non-polar solvents, but the polar -NH2 and -OCH3 groups may limit high solubility.
Dichloromethane (DCM) Polar AproticAproticSoluble DCM has an intermediate polarity and is an excellent solvent for a wide range of organic compounds.
Ethanol Polar ProticProticSoluble Can act as both a hydrogen bond donor and acceptor, effectively solvating the entire molecule.
DMSO Polar AproticAproticHighly Soluble A strong polar aprotic solvent capable of dissolving many hydrophobic compounds.[2]
Deionized Water Polar ProticProticInsoluble The large hydrophobic regions of the molecule make it energetically unfavorable to dissolve in water.[5]
5% Aqueous HCl Polar ProticAcidicSoluble The basic aniline group will be protonated to form a water-soluble anilinium salt.
5% Aqueous NaOH Polar ProticBasicInsoluble The compound has no acidic protons to be removed, so it will remain in its neutral, water-insoluble form.

References

  • ChemicalBook. (2026-01-17). 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet.
  • CymitQuimica. (n.d.). CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline.
  • Lab Pro Inc. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline, 5G - M2212-5G.
  • EMBIBE. (2023-01-25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
  • BenchChem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • Fisher Scientific. (2025-12-25). SAFETY DATA SHEET - 2-Methoxy-5-(trifluoromethoxy)aniline.
  • ChemicalBook. (2026-01-13). 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5.
  • TCI Chemicals. (2025-11-18). SAFETY DATA SHEET - 2-Methoxy-5-(trifluoromethyl)aniline.
  • Pure Synth. (n.d.). 2-Methoxy-5-(Trifluoromethyl)Aniline 98.0%(GC).
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline 96%.
  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
  • Valtz, A., Hegarty, M., & Richon, D. (2003). Experimental determination of the solubility of aromatic compounds in aqueous solutions of various amines. ISC.
  • Sciedco. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline, Min. 98.0 (GC,T), 5 g.
  • Lokman, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
  • Chromatography Forum. (2010-09-30). Dissolving hydrophobic compounds for RP column.
  • PFormulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • BYJU'S. (2019-09-18). Test for Amino Groups.
  • LibreTexts Chemistry. (2023-08-31). Solubility of Organic Compounds.
  • ACS Publications. (1988-12-15). Methods for Dissolving Hydrophobic Compounds in Water.
  • Dr. Aseel Salah. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5.
  • Santa Cruz Biotechnology. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.

Sources

purification methods for SF5-aniline reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for SF5-aniline reaction byproducts Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Super-Trifluoromethyl" Challenge

The pentafluorosulfanyl (SF


) group is often termed "super-trifluoromethyl" due to its high electronegativity (Hammett 

= 0.68 vs 0.54 for CF

) and significant lipophilicity. However, these properties create unique purification challenges when synthesizing SF

-anilines. The strong electron-withdrawing nature of the SF

group dramatically reduces the basicity of the aniline nitrogen, rendering standard "acid-base wash" protocols ineffective. Furthermore, the high lipophilicity often causes SF

-containing byproducts to co-elute on silica gel.

This guide provides technical protocols to overcome these specific physicochemical hurdles.

Module 1: The "Weak Base" Extraction Protocol

Issue: "I tried a standard 1M HCl extraction to remove non-basic impurities, but my SF


-aniline remained in the organic layer."

Root Cause Analysis: Standard anilines have a pK


 (of the conjugate acid) around 4.6. However, the SF

group pulls electron density away from the amine, dropping the pK

of 4-SF

-aniline significantly (estimated pK

~2.5–2.9).
  • The Consequence: At pH 1-2 (standard 1M HCl), a significant portion of the SF

    
    -aniline may remain unprotonated (neutral) and partition into the organic phase, leading to yield loss or failed purification.
    

Protocol: The "Hyper-Acidic" Swing To force the SF


-aniline into the aqueous phase, you must use a higher concentration of acid than usual, followed by a careful neutralization.

ExtractionProtocol Start Crude Reaction Mixture (Organic Solvent) AcidStep Extract with 4M - 6M HCl (Not 1M!) Start->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep OrgPhase Organic Phase (Contains Non-Basic Impurities) PhaseSep->OrgPhase Discard or Reprocess AqPhase Aqueous Phase (Contains SF5-Anilinium Salt) PhaseSep->AqPhase Keep NeutStep Cool to 0°C & Neutralize with NaOH to pH > 9 AqPhase->NeutStep FinalExt Back-Extract into DCM/EtOAc NeutStep->FinalExt

Figure 1: Modified Acid-Base Extraction for Electron-Deficient Anilines.

Critical Steps:

  • Acid Concentration: Use 4M to 6M HCl . The high acidity is required to fully protonate the deactivated nitrogen.

  • Temperature Control: Perform the neutralization (basification) on ice. The heat of neutralization can decompose sensitive SF

    
    -aniline species or promote polymerization.
    
  • Solvent Choice: Use Dichloromethane (DCM) for the final extraction. SF

    
     compounds are highly lipophilic; ether or ethyl acetate may not extract them as efficiently from the brine-heavy aqueous layer created during neutralization.
    
Module 2: Chromatographic Separation of Regioisomers

Issue: "My reduction of nitrophenyl-SF


 yielded a mixture of isomers (ortho/para) that streak and co-elute on the column."

Root Cause Analysis:

  • Lipophilicity: The SF

    
     group increases the retention of all isomers, compressing the separation window.
    
  • Isomer Similarity: Ortho-SF

    
    -aniline often forms intramolecular hydrogen bonds (NH 
    
    
    
    F-S), changing its polarity relative to the para isomer.
  • Streaking: Even reduced-basicity anilines can interact with acidic silanol groups on silica, causing peak tailing.

Troubleshooting Guide: Solvent Systems & Stationary Phases

VariableRecommendationRationale
Stationary Phase Neutral Alumina or Amine-Functionalized Silica Standard acidic silica causes tailing. Neutral alumina reduces chemisorption of the amine.
Mobile Phase Modifier 1% Triethylamine (TEA) Blocks active silanol sites on the column, sharpening the peaks.
Eluent System Hexane : Toluene (Gradient) Toluene provides

-

interactions with the aromatic ring, often separating regioisomers better than EtOAc/Hexane.
Loading Dry Load on Celite SF

compounds have low solubility in hexane. Wet loading with DCM often leads to band broadening.

FAQ: Why not use Prep-HPLC?

  • Answer: You can, but be aware of the "SF

    
     Effect." SF
    
    
    
    compounds absorb poorly in UV compared to nitro-precursors. Ensure your detector is set to 210 nm or 220 nm , as the 254 nm signal may be weak for the pure aniline.
Module 3: Reduction Byproducts (Nitroso & Hydroxylamine)[1]

Issue: "LC-MS shows a mass [M-16] or [M-2] peak relative to the product. The reaction seems 'stuck'."

Root Cause Analysis: The steric bulk of the SF


 group (significantly larger than CF

) can hinder the approach of reducing agents or adsorption onto heterogeneous catalysts (Pd/C). This leads to the accumulation of Nitroso (Ar-NO) and Hydroxylamine (Ar-NHOH) intermediates.

ReductionTroubleshooting Start Reduction Stalled? Check Identify Impurity (LC-MS) Start->Check Nitroso Nitroso (Ar-NO) [M-2 from Aniline] Check->Nitroso Dark Green/Blue Color Hydroxyl Hydroxylamine (Ar-NHOH) [M+16 from Aniline] Check->Hydroxyl Colorless/Yellow Sol1 Solution: Increase Temp or H2 Pressure Nitroso->Sol1 Sol2 Solution: Add Promoters (e.g., Vanadium) or Switch to Fe/AcOH Hydroxyl->Sol2

Figure 2: Troubleshooting Incomplete Reduction of SF5-Nitrobenzenes.

Corrective Actions:

  • Switch Catalyst: If Pd/C fails due to steric hindrance, switch to Fe/Acetic Acid or SnCl

    
    /HCl . Dissolving metal reductions are less sensitive to steric bulk than surface-catalyzed hydrogenations.
    
  • Add a Promoter: For hydrogenation, adding a trace of Vanadium(IV) oxide or using Pt/C (sulfided) can prevent the accumulation of hydroxylamine intermediates.

  • Avoid Oxidative Workup: SF

    
    -anilines are stable, but the hydroxylamine intermediate is easily re-oxidized to nitroso in air. Quench reductions under an inert atmosphere (Argon) before exposing to air.
    
Module 4: Stability & Storage

Q: Is the SF


 group itself stable during harsh acid/base purification? 
A:  Yes. Unlike the trifluoromethyl (CF

) group, which can sometimes hydrolyze under extremely basic conditions or specific metal catalysis, the SF

group is exceptionally robust due to the steric protection of the sulfur atom by the five fluorine atoms and the high bond strength.
  • Caution: While the SF

    
     group is stable, the C-S bond can be vulnerable to radical cleavage under intense UV light or specific radical conditions. Store purified SF
    
    
    
    -anilines in amber vials.

Q: My product turned purple overnight. Why? A: Anilines are prone to oxidation. The SF


 group is electron-withdrawing, which actually stabilizes the aniline against oxidation compared to electron-rich anilines (like methoxy-aniline). However, if purple/black color appears, it indicates trace metal contamination (from the reduction step) catalyzing oxidation.
  • Fix: Pass the final product through a small pad of metal scavenger silica (e.g., Thiol-modified silica) to remove residual Pd, Fe, or Sn.

References
  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Altun, A., & Lehr, M. (2022). The Pentafluorosulfanyl Group in Medicinal Chemistry: A Review. Bioorganic & Medicinal Chemistry, 65, 116785. Link

  • Umemoto, T., et al. (2012).[1] Synthesis and Properties of Pentafluorosulfanyl Compounds. Beilstein Journal of Organic Chemistry, 8, 461–471. Link

  • Pentafluorosulfanyl Aniline Properties. (2024). PubChem Compound Summary. National Center for Biotechnology Information. Link

Sources

Technical Support Center: Minimizing Steric Hindrance in 2-Methoxy-5-(pentafluorosulfur)aniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of coupling reactions with 2-Methoxy-5-(pentafluorosulfur)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties due to the significant steric bulk imposed by the ortho-methoxy and the pentafluorosulfur (SF5) groups. Here, we will explore the underlying principles of steric hindrance in this specific context and provide actionable troubleshooting strategies and detailed protocols to enhance your reaction yields and success rates.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound failing or giving low yields?

A1: The primary challenge with this substrate lies in the steric hindrance around the amine functionality. The ortho-methoxy group and the bulky, electron-withdrawing pentafluorosulfur (SF5) group create a sterically crowded environment. This congestion can impede the approach of the coupling partner and the catalyst, thereby slowing down or altogether preventing the desired bond formation. The SF5 group, in particular, is noted for its large volume, which can significantly reduce reaction rates.[1][2]

Q2: I'm observing no reaction. What is the first parameter I should adjust?

A2: If you are observing no reaction, the first and often most impactful parameter to adjust is the catalyst system, specifically the ligand. The choice of ligand is critical in overcoming steric hindrance. Bulky, electron-rich phosphine ligands are often required to facilitate the crucial reductive elimination step in palladium-catalyzed cross-coupling reactions. Consider switching to a ligand specifically designed for sterically demanding substrates.

Q3: How does the pentafluorosulfur (SF5) group influence the reactivity of the aniline?

A3: The SF5 group is a potent electron-withdrawing group.[2] This electronic effect decreases the nucleophilicity of the aniline nitrogen, making it a less reactive coupling partner.[3][4] This is in addition to its significant steric bulk. Therefore, you are battling both electronic deactivation and steric hindrance.

Q4: Can I use a copper-based catalyst system instead of palladium?

A4: Yes, copper-catalyzed C-N coupling reactions are a viable alternative to palladium-based systems and can sometimes be more effective for sterically hindered substrates.[5][6][7][8][9] These systems often employ different ligand classes, such as oxalamides or pyrrole-ols, which can be uniquely effective in these challenging transformations.[5][8]

Troubleshooting Guides

Issue 1: Low to No Product Formation in Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)

When coupling this compound with an aryl halide, low yields are a common hurdle. This is often a direct consequence of steric clash at the palladium center.

Causality: The catalytic cycle for the Buchwald-Hartwig amination involves the formation of a palladium-amide complex. The bulky substituents on your aniline can destabilize this intermediate or hinder the final reductive elimination step that forms the desired C-N bond. The choice of ligand is paramount as it directly influences the geometry and reactivity of the palladium catalyst.

Troubleshooting Workflow: Catalyst System Optimization

start Low Yield with Standard Pd Catalyst/Ligand ligand_screen Screen Bulky, Electron-Rich Monodentate Phosphine Ligands start->ligand_screen bidentate_ligands Evaluate Bidentate Ligands with Wide Bite Angles ligand_screen->bidentate_ligands If no improvement precatalyst Switch to a More Active Pd(II) Precatalyst bidentate_ligands->precatalyst If still low yield solvent Optimize Solvent precatalyst->solvent base Re-evaluate Base Choice solvent->base success Improved Yield base->success

Caption: Catalyst system optimization workflow.

Detailed Protocol: Ligand Screening for a Sterically Hindered Aniline

This protocol outlines a systematic approach to screen different phosphine ligands for the coupling of this compound with a model aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)2) or a suitable precatalyst (e.g., G3-XPhos)

  • A selection of phosphine ligands (see table below)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane[10]

  • Schlenk tubes or microwave vials

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol% relative to Pd), and the base (1.5 equivalents).[4]

  • Add the this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Add the anhydrous solvent (to a concentration of 0.1-0.2 M).

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • If the reaction is successful, proceed with workup and purification. If not, systematically change the ligand according to the table below.

Table 1: Recommended Ligand Screening Strategy

Ligand ClassSpecific ExamplesRationale for Use
Bulky Monodentate tBuXPhos, RuPhos, BrettPhosThese ligands are known to accelerate reductive elimination and are effective for hindered substrates.[11]
Wide Bite-Angle Bidentate Xantphos, DPEPhosCan stabilize the catalyst and promote the desired reaction pathway.
Biaryl Phosphorinane AlisonPhos, AliPhosHave shown high activity for coupling hindered, electron-deficient anilines.[7]
Issue 2: Poor Reactivity Attributed to Electronic Effects

The strong electron-withdrawing nature of the SF5 group reduces the nucleophilicity of the aniline, making it a poor reaction partner.

Causality: The rate-limiting step in many C-N cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex. However, with an electron-deficient amine, the subsequent steps involving the amine can become more challenging.

Troubleshooting Workflow: Addressing Electronic Deactivation

start Low Reactivity Due to Electron-Deficient Aniline base_strength Increase Base Strength (e.g., K3PO4, Cs2CO3) start->base_strength solvent_polarity Screen Solvents with Varying Polarity base_strength->solvent_polarity If no improvement temp Increase Reaction Temperature solvent_polarity->temp cu_catalysis Consider a Copper-Catalyzed Approach temp->cu_catalysis If still no reaction success Improved Conversion cu_catalysis->success

Caption: Workflow for overcoming electronic deactivation.

Protocol: Transitioning to a Copper-Catalyzed System

For particularly challenging couplings, a switch to a copper-catalyzed system may provide a breakthrough.

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., an oxalamide or a pyrrole-ol derivative)[5][8]

  • Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3)

  • Anhydrous solvent (e.g., DMSO, DMF, or a mixture of MeOH/EtOH)[12]

Procedure:

  • To a reaction vessel, add CuI (5-10 mol%), the chosen ligand (6-12 mol%), and the base (2.0 equivalents).

  • Add the this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 110-130 °C. Some modern systems can operate at lower temperatures.[12]

  • Monitor the reaction progress. Copper-catalyzed reactions may require longer reaction times than their palladium counterparts.

Table 2: Solvent and Base Considerations

SolventBaseComments
TolueneNaOtBu, K3PO4Common for Buchwald-Hartwig, but less polar.[10][13]
DioxaneCs2CO3, K3PO4Aprotic, polar solvent, often effective.[10]
DMSOK3PO4Highly polar, can facilitate difficult couplings but may be harder to remove.
t-Amyl alcoholK2CO3Can be beneficial in some cases, particularly with certain ligands.
MeOH/EtOH mixtureK2CO3A greener solvent choice that has shown promise in recent copper-catalyzed systems.[12]

By systematically addressing the dual challenges of steric hindrance and electronic deactivation presented by this compound, researchers can significantly improve the outcomes of their coupling reactions. The key lies in a rational selection of the catalyst system and careful optimization of the reaction conditions.

References

  • Vertex AI Search. Specific Solvent Issues with Buchwald-Hartwig Amination.
  • ACS Publications. Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides.
  • National Institutes of Health. Synthesis of 2-Alkenyl-Tethered Anilines.
  • RSC Publishing. Practical catalytic method for synthesis of sterically hindered anilines.
  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • ChemRxiv. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
  • ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF.
  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • ResearchGate. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Semantic Scholar. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • SciSpace. Promoting Difficult C–C Couplings: Which Ligand Does Best?.
  • Chemical Communications (RSC Publishing). A three-component coupling protocol for the synthesis of substituted hexahydropyrrolo[3,2-c]quinolines.
  • ResearchGate. Cross-coupling strategies for aniline synthesis.
  • ChemRxiv. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • ACS Publications. Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles.
  • ResearchGate. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success.
  • Chemistry Steps. Reactions of Aniline.
  • ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
  • BenchChem. A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-Catalyzed Cross-Coupling.
  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
  • Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases.
  • MSU Chemistry. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
  • University of California, Berkeley. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning.
  • PubMed. Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents.
  • PubMed. Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization.
  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • WUR eDepot. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
  • ResearchGate. The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.
  • PubMed. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • National Institutes of Health. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
  • National Institutes of Health. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.

Sources

Technical Support Center: Stability of the Pentafluorosulfur (SF₅) Group Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SF5-BAS-STAB-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Introduction: The "Super-Trifluoromethyl" Standard

Welcome to the technical support hub for the pentafluorosulfur (SF₅) group. You are likely here because you are transitioning from trifluoromethyl (CF₃) chemistry or exploring novel bioisosteres and need to know if the SF₅ moiety will survive your basic reaction conditions.

The Short Answer: The SF₅ group is exceptionally robust—often more so than the CF₃ group. Its hypervalent sulfur center is sterically protected by five fluorine atoms, creating a "Teflon-like" shield that resists hydrolysis and nucleophilic attack under most standard laboratory conditions.

The Nuance: While the SF₅ group itself is stable, its strong electron-withdrawing nature ($ \sigma_I \approx 0.55 $, $ \sigma_p \approx 0.68 $) drastically alters the reactivity of the parent scaffold. This guide details how to navigate these electronic effects without compromising the integrity of the group.

Module 1: General Stability Profile (FAQ)

Q1: Will aqueous hydroxide (NaOH/KOH) hydrolyze the SF₅ group?

No. The SF₅ group is chemically inert to boiling aqueous and alcoholic alkali solutions.

  • Mechanism: The sulfur atom in SF₅ is hexacoordinate. Unlike tetravalent sulfur (e.g., SF₄), which is prone to hydrolysis, the SF₅ sulfur is sterically saturated. There is no trajectory for a nucleophile (OH⁻) to attack the sulfur center and initiate a substitution or elimination mechanism.

  • Evidence: Pentafluorosulfanylbenzene ($ \text{Ph-SF}_5 $) survives refluxing in 4M NaOH/ethanol for extended periods with no detectable decomposition [1].

Q2: How does SF₅ stability compare to CF₃ under basic conditions?

SF₅ is generally superior. While CF₃ is stable, it can undergo hydrolysis to a carboxylate or elimination to a quinone methide in electron-deficient systems (e.g., ortho-nitro-trifluoromethylbenzenes). The SF₅ group resists these pathways because the S-F bond energy is high (~345 kJ/mol), and the steric bulk prevents the formation of unstable intermediates common in CF₃ decomposition.

Q3: Is the SF₅ group compatible with nucleophilic bases (Alkoxides, Amides)?

Yes, but watch the scaffold. The group itself will not react with methoxide ($ \text{NaOMe}


 \text{t-BuOK} 

\text{S}_N\text{Ar} $) if a leaving group is present.

Module 2: Organometallics & Lithiation (Troubleshooting)

This is the most critical section. The SF₅ group survives organolithium reagents, but only if specific protocols are followed . Mismanagement here leads to rapid decomposition via benzyne intermediates.

The "Benzyne Trap"

Attempting to lithiate an SF₅-arene using n-butyllithium (n-BuLi) often results in a complex mixture or "tar."

  • Causality: The SF₅ group acidifies the ortho-proton. However, it can also act as a leaving group (albeit a poor one) or, more commonly, the lithiated species is unstable above -40 °C. It eliminates LiF to form a benzyne intermediate, which then polymerizes or reacts non-selectively.

Protocol: Safe Lithiation of SF₅-Arenes

To successfully functionalize the ortho position, you must use a non-nucleophilic base at low temperatures.

Recommended Reagents:

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Solvent: THF.

  • Temperature: Strictly < -60 °C .

Step-by-Step Workflow
  • Preparation: Generate LiTMP in situ by adding n-BuLi to TMP in THF at -78 °C.

  • Addition: Add the SF₅-arene dropwise to the LiTMP solution at -78 °C.

  • Incubation: Stir for 30–60 minutes. Do not let the temperature rise above -60 °C.

    • Why? The ortho-lithiated species is kinetically stable at this temperature. Above -50 °C, elimination of LiF begins [2].

  • Quench: Add the electrophile (e.g., aldehyde, silane, borate) at -78 °C.

  • Warm-up: Allow to warm to room temperature only after the electrophile has fully reacted.

Visualizing the Lithiation Pathway

SF5_Lithiation Start Start: Ph-SF5 BaseChoice Select Base Start->BaseChoice nBuLi n-BuLi / s-BuLi BaseChoice->nBuLi Avoid LiTMP LiTMP (Non-nucleophilic) BaseChoice->LiTMP Recommended Benzyne LiF Elimination -> Benzyne Formation nBuLi->Benzyne Nucleophilic attack / rapid elim TempChoice Temperature Control LiTMP->TempChoice HighTemp Temp > -40°C TempChoice->HighTemp LowTemp Temp < -60°C TempChoice->LowTemp HighTemp->Benzyne StableLi Stable ortho-Li Species LowTemp->StableLi Decomp Polymerization / Tar Benzyne->Decomp Product Success: ortho-Substituted Product StableLi->Product Electrophile Quench

Caption: Decision tree for the lithiation of SF₅-arenes. Success depends on avoiding benzyne formation via strict temperature control and base selection.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction turns black/tarry during lithiation. Benzyne Formation. The reaction temperature exceeded -40 °C, causing elimination of LiF.Repeat experiment keeping T < -60 °C. Ensure internal temperature monitoring, not just bath temp.
No reaction with n-BuLi. Wrong Mechanism. n-BuLi may act as a nucleophile or aggregate poorly with the electron-poor ring.Switch to LiTMP . It is a stronger base and non-nucleophilic, preventing side reactions.
Loss of SF₅ group during reduction. Radical Degradation. Sodium metal (Birch conditions) or specific photocatalysts can reduce SF₅.Avoid dissolving metal reductions. Standard hydride reductions (NaBH₄, LiAlH₄) are generally safe.
Unexpected Regioselectivity (Meta vs Ortho). Directing Effects. Lithiation: Goes ortho (inductive effect). Electrophilic Subst (EAS): Goes meta (electron withdrawing).

Module 4: Comparative Data (SF₅ vs CF₃)

The following table highlights why SF₅ is often the superior choice for harsh basic conditions, despite the steric penalty.

FeatureTrifluoromethyl ($ \text{-CF}3 $)Pentafluorosulfanyl ($ \text{-SF}_5 $)Implications for Basic Chemistry
Hammett Constant ($ \sigma_p $) 0.540.68SF₅ makes protons more acidic; faster deprotonation.
Hydrolytic Stability High (can hydrolyze in specific heterocycles)Extreme (Inert to boiling NaOH)SF₅ is safer for harsh saponifications.
Steric Volume ($ V{vdw} $) ~42 ų~85 ų (similar to t-butyl)SF₅ blocks nucleophilic attack at adjacent sites better.
Lipophilicity ($ \pi $) 0.881.23SF₅ compounds are harder to wash out with water.

References

  • Sheppard, W. A. (1962). The Chemistry of Pentafluorosulfanyl Compounds. Journal of the American Chemical Society, 84(16), 3064–3072. Link

  • Svida, K., et al. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 58, 537-540.[1] Link

  • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Heterocycles. Chemical Reviews, 115(2), 1130–1190. Link

  • BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules. BenchChem Knowledge Base. Link

Sources

Technical Support Center: Troubleshooting Low Reactivity of Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with electron-deficient anilines. These substrates, while crucial building blocks, are notoriously difficult to work with due to their inherent low nucleophilicity. The presence of electron-withdrawing groups (EWGs) such as -NO₂, -CN, -CF₃, or -C(O)R on the aromatic ring significantly reduces the electron density on the nitrogen atom, lowering its basicity (pKa) and rendering it a poor nucleophile in many standard C-N bond-forming reactions.[1][2]

This resource provides in-depth, field-tested troubleshooting strategies and foundational knowledge in a direct question-and-answer format to help you overcome these synthetic hurdles.

Part 1: Troubleshooting Guide for Common Reactions

This section addresses specific, common failures encountered during experiments.

Question 1: My Buchwald-Hartwig amination with a nitro- or cyano-substituted aniline is failing or giving less than 10% yield. What is the primary cause and how do I fix it?

Answer:

This is a classic and frequent challenge. The low yield is almost certainly due to a combination of factors stemming from the aniline's poor nucleophilicity, which slows down key steps in the catalytic cycle. Specifically, the deprotonation of the aniline to form the active palladium-amido complex is difficult, and the final C-N reductive elimination step is often the rate-limiting step and energetically demanding.[3][4]

Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Catalyst System: The Ligand is Critical. Standard ligands like BINAP or DPPF are often ineffective for these substrates.[5] You must employ ligands specifically designed to accelerate the catalytic cycle for weakly nucleophilic amines.

  • Sterically Bulky, Electron-Rich Biarylphosphines: These are the gold standard. Ligands like BrettPhos , RuPhos , or XPhos are designed to promote both the oxidative addition and, crucially, the reductive elimination step. The steric bulk forces a coordination geometry that facilitates the bond-forming event.[5][6]

  • Specialized Ligands for Hindered Substrates: For particularly challenging or sterically hindered electron-deficient anilines, newer generation ligands like AlisonPhos or AliPhos have shown exceptional activity.[7][8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands such as IPr can also be highly effective, offering strong σ-donation to the palladium center, which can stabilize the catalyst and promote reactivity.[9][10]

2. The Base is Not Just a Proton Scavenger. A weak base will not be sufficient to deprotonate the aniline-palladium complex. You need a strong, non-coordinating base.

  • Primary Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Its strength is necessary to drive the equilibrium towards the palladium-amido intermediate.

  • Alternative Strong Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.[5]

3. Increase Thermal Energy. These reactions often have a high activation energy barrier. Do not be afraid to increase the reaction temperature. Reactions that are sluggish at 80 °C can often proceed to completion at 100-120 °C in a high-boiling solvent like toluene or dioxane.

Troubleshooting Workflow: Buchwald-Hartwig Amination

G start Low Yield (<10%) with Electron-Deficient Aniline ligand Is your ligand a bulky biarylphosphine (e.g., BrettPhos, XPhos) or a modern NHC? start->ligand base Are you using a strong base (e.g., NaOtBu, K3PO4)? ligand->base  YES success Reaction Optimized ligand->success NO ACTION: Switch to an appropriate ligand. This is the most impactful change. temp Is the reaction temperature ≥100 °C? base->temp  YES base->success NO ACTION: Switch to a stronger, non-coordinating base. alt_metal Consider alternative catalysis: - Nickel-based system - Copper-catalyzed coupling temp->alt_metal  YES (System is still failing) temp->success NO ACTION: Increase temperature. Use a higher-boiling solvent. alt_metal->success

Caption: A decision tree for troubleshooting failed Buchwald-Hartwig reactions.

Question 2: My amide coupling between a functionalized carboxylic acid and an electron-deficient aniline using EDC/HOBt is stalling. How can I drive it to completion?

Answer:

The low nucleophilicity of the aniline is the problem here as well. The activated ester intermediate formed by EDC/HOBt is not electrophilic enough to be readily attacked by the electron-poor amine.[11] You need to generate a more reactive acylating species or use a different coupling strategy.

1. Enhance the Coupling Reagent's Power. Move beyond the standard carbodiimide activators to uronium- or phosphonium-based reagents, which are significantly more potent.

  • HATU or HBTU: These reagents, in combination with a non-nucleophilic base like DIPEA or 2,4,6-collidine, are the industry standard for difficult amide couplings. They form a highly reactive O-acylisourea intermediate.

  • COMU: This is a third-generation uronium reagent that is often even more efficient and can suppress epimerization in chiral substrates.

2. Use a Stoichiometric Acyl-Transfer Catalyst. The addition of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction. It functions as an acyl-transfer catalyst, reacting with the activated acid to form a highly reactive acylpyridinium intermediate, which is then attacked by the weak aniline nucleophile.[11]

Protocol Modification: EDC/DMAP/HOBt Method A study has shown that a combination of EDC (1 equiv), DMAP (1 equiv), and a catalytic amount of HOBt can be highly effective for coupling electron-deficient anilines.[11] The proposed mechanism involves the formation of a reactive HOBt ester, which then reacts with DMAP to form the key acyliminium ion intermediate.[11]

3. Switch to an Acyl Halide. If coupling reagents fail, convert the carboxylic acid to a more reactive acyl chloride or acyl fluoride.

  • Acyl Chlorides: Use oxalyl chloride or thionyl chloride. This is a robust but can be incompatible with sensitive functional groups.

  • Acyl Fluorides: These are often more selective and less prone to side reactions than acyl chlorides but are still highly reactive. They can be prepared using reagents like Cyanuric Fluoride and are effective for coupling with hindered or electron-deficient amines.[12][13]

The Core Problem: Reduced Nucleophilicity

G cluster_0 Electron-Rich Aniline cluster_1 Electron-Deficient Aniline N_rich N Ring_rich Phenyl (EDG) N_rich->Ring_rich LonePair_rich->N_rich High e⁻ density (Nucleophilic) N_poor N Ring_poor Phenyl (EWG) N_poor->Ring_poor EWG EWG Ring_poor->EWG pulls e⁻ density LonePair_poor->N_poor Low e⁻ density (Poor Nucleophile)

Caption: EWGs decrease electron density on the nitrogen, reducing nucleophilicity.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Beyond ligands, what other factors can I tune in a palladium-catalyzed C-N coupling?

Answer: While the ligand is paramount, several other variables offer opportunities for optimization:

  • Palladium Precatalyst: Instead of using Pd₂(dba)₃ or Pd(OAc)₂, which require in situ reduction to the active Pd(0) species, switch to a well-defined Pd(II) precatalyst like [(IPr)PdCl₂(aniline)] or G4-palladacycles.[10][14] These are often more stable, provide more reproducible results, and can lead to higher activity.

  • Solvent: The choice of solvent can influence catalyst solubility and reaction rates. Toluene and dioxane are common choices. For some systems, polar aprotic solvents like DMF can be beneficial, but be cautious as they can sometimes coordinate to the metal center.

  • Concentration: For reactions that are believed to proceed via a bimolecular pathway, increasing the concentration can sometimes improve the rate. However, for very challenging couplings, slightly more dilute conditions can sometimes prevent catalyst decomposition.

FAQ 2: Are there viable alternatives to palladium for coupling electron-deficient anilines?

Answer: Yes, absolutely. Over-reliance on palladium can be a pitfall. Both nickel and copper catalysis have emerged as powerful, and often more cost-effective, alternatives.

  • Nickel Catalysis: Modern nickel-based systems are exceptionally effective for C-N coupling of weak nucleophiles. They often operate through different mechanistic pathways than palladium and can couple substrates that are unreactive under Pd-catalysis.[15] Nickelaelectrocatalysis is a particularly promising frontier, enabling couplings under very mild conditions.[16]

  • Copper Catalysis (Ullmann/Chan-Lam type): While traditional Ullmann couplings required harsh conditions, modern protocols use specific ligands (e.g., diamines, picolinhydrazides) that enable copper-catalyzed C-N bond formation at much lower temperatures, sometimes even at room temperature.[17][18] These systems are often more tolerant of protic functional groups.

FAQ 3: My reaction is air-sensitive. What is the best practice for setup and degassing?

Answer: Meticulous exclusion of oxygen is non-negotiable for most Pd- and Ni-catalyzed cross-coupling reactions, as O₂ can oxidize the active M(0) catalyst and phosphine ligands, leading to irreversible deactivation.

Best Practice Protocol: Schlenk Line Technique

  • Solid Reagents: Add your aryl halide, aniline, base, ligand, and metal precatalyst to a Schlenk flask equipped with a stir bar.

  • Evacuate and Backfill: Connect the flask to a Schlenk line. Carefully pull a vacuum until the solids are "fluffy." Then, backfill the flask with an inert gas (Argon or Nitrogen). Repeat this "vac/backfill" cycle at least three times to thoroughly remove atmospheric gases.

  • Solvent Degassing: Use a solvent that has been degassed separately. The most effective method is "freeze-pump-thaw." For less sensitive reactions, sparging the solvent with argon for 30-60 minutes may suffice.

  • Addition and Heating: Add the degassed solvent to your reaction flask via cannula or syringe under a positive pressure of inert gas. Begin heating to the target temperature.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Electron-Deficient Aniline

This protocol is a robust starting point for a challenging coupling.

Reagents & Equipment:

  • Aryl Halide (e.g., 4-bromobenzonitrile)

  • Electron-Deficient Aniline (e.g., 4-nitroaniline)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3)

  • Base (Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed Toluene

  • Schlenk flask, stir bar, Schlenk line (or glovebox)

Procedure:

  • Setup: In a glovebox or on a Schlenk line, add the aryl halide (1.0 mmol, 1.0 equiv), the electron-deficient aniline (1.2 mmol, 1.2 equiv), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a Schlenk flask.

  • Atmosphere: If not in a glovebox, seal the flask and perform three vacuum/argon backfill cycles.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL, 0.2 M) via syringe under a positive argon atmosphere.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under inert conditions.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Potency Amide Coupling for Electron-Deficient Anilines

This protocol uses HATU for efficient activation.

Reagents & Equipment:

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Electron-Deficient Aniline (e.g., 4-cyanoaniline) (1.1 mmol, 1.1 equiv)

  • HATU (1.1 mmol, 1.1 equiv)

  • Base (DIPEA, N,N-Diisopropylethylamine) (3.0 mmol, 3.0 equiv)

  • Anhydrous DMF

  • Round-bottom flask, stir bar, nitrogen atmosphere

Procedure:

  • Activation: To a solution of the carboxylic acid in anhydrous DMF (5 mL) under a nitrogen atmosphere, add HATU and DIPEA. Stir at room temperature for 15-30 minutes. You should observe the solution become clear as the active ester forms.

  • Coupling: Add the electron-deficient aniline to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with 1 M HCl (to remove DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by flash chromatography.

References

  • (No Source)
  • Dunsford, L. R., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. [Link]

  • Zhu, C., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. [Link]

  • Zhu, C., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles... PMC. [Link]

  • (No Source)
  • Dunsford, L. R., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Sherwood, T. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • Vautravers, C. S., et al. (2011). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. PMC. [Link]

  • Vaddula, B. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • Nawab, K., et al. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. [Link]

  • Mondal, S., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC. [Link]

  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
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  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • Yildiz, Y. K., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • T. E. Storr, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

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Sources

Technical Support Center: Preventing Oxidation of the Amino Group in SF5-Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling pentafluorosulfanyl (SF5)-aniline derivatives. The unique electronic properties of the SF5 group, including its high electronegativity and thermal stability, make these compounds highly valuable in medicinal chemistry and materials science.[1] However, the electron-donating amino group makes the aniline ring susceptible to oxidation, a common challenge during synthesis, purification, and storage.[2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the oxidation of the amino group in your SF5-aniline derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Reaction mixture turns dark (yellow, brown, or black) during synthesis.

Potential Cause 1: Exposure to Atmospheric Oxygen

The primary culprit for the discoloration of aniline derivatives is air oxidation.[5] The amino group makes the aromatic ring electron-rich and thus prone to oxidation, a process that can be accelerated by factors like metal ions, which can act as oxidizing agents.[2] This leads to the formation of colored impurities such as nitrobenzenes, benzoquinones, or polymeric species.[2][3]

Solution: Implement Rigorous Air-Free Techniques

Working under an inert atmosphere is a highly effective method to prevent oxidation.[2][6]

  • Inert Gas Blanket: Use a steady flow of an inert gas like argon or nitrogen to displace oxygen from your reaction vessel.[6] A gas bubbler can help monitor the flow.[2]

  • Degassed Solvents: Thoroughly deoxygenate all solvents before use. This can be achieved by purging with an inert gas for at least 15-20 minutes or by using the freeze-pump-thaw method for more rigorous applications.[2][6][7]

  • Schlenk Line or Glovebox: For highly sensitive compounds, perform all manipulations using a Schlenk line or inside a glovebox to maintain an oxygen-free environment.[7][8]

Issue 2: Isolation of impure product with significant byproducts.

Potential Cause 2: Inappropriate Reaction pH

The rate of aniline oxidation is highly dependent on the pH of the reaction medium.[2][9] The oxidation rate often increases in acidic conditions, peaking near the pKa of the specific aniline derivative.[2]

Solution: Optimize and Control Reaction pH

  • pH Adjustment: Carefully adjust the pH of your reaction mixture. Buffering the solution may be necessary to maintain the optimal pH throughout the reaction.[2]

  • Literature Review: Consult the literature for the specific pKa of your SF5-aniline derivative to determine the optimal pH range for stability. The strong electron-withdrawing nature of the SF5 group is known to decrease the basicity (pKaH) of amines.[10]

Issue 3: Low yield of the desired product despite careful handling.

Potential Cause 3: High Reactivity of the Unprotected Amino Group

The unprotected amino group in SF5-aniline can be highly reactive under certain conditions, leading to undesired side reactions and polymerization.[2][11]

Solution: Employ a Protecting Group Strategy

Temporarily masking the amino group with a suitable protecting group can prevent its oxidation during the reaction.[2][11]

  • Acylation: Acetylation of the amine to form an acetanilide is a common and effective method. The resulting acetamido group is less activating, which can prevent unwanted oxidation.[2]

  • Carbamates: Protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are widely used in peptide synthesis and can be applied to aniline derivatives.[12]

  • Trityl Group: The bulky trityl group is effective for the selective protection of primary amines and is stable under basic conditions.[13]

The protecting group can be removed after the desired reaction is complete to regenerate the amino functionality.[2]

Experimental Protocol: Acetylation of SF5-Aniline
  • Dissolve Aniline: In a round-bottom flask, dissolve the SF5-aniline derivative in a suitable solvent like dichloromethane or acetic acid.[2]

  • Add Acetylating Agent: Add acetic anhydride or acetyl chloride to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting aniline.[2]

  • Quench and Isolate: Quench the reaction by slowly adding water or an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.[2]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting acetanilide can be purified by recrystallization or column chromatography.[2]

Experimental Protocol: Deprotection of Acetanilide
  • Hydrolysis: Dissolve the protected compound in a mixture of ethanol and water.[2]

  • Add Acid/Base: Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).[2]

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[2]

  • Neutralization and Isolation: Cool the reaction mixture to room temperature and carefully neutralize the solution. The deprotected aniline can then be isolated by filtration or extraction.[2]

Issue 4: Product degradation during storage.

Potential Cause 4: Continued Exposure to Air and Light

Even after successful synthesis and purification, SF5-aniline derivatives can degrade over time if not stored properly. Aromatic amines are known to be susceptible to atmospheric oxidation.[14]

Solution: Proper Storage and the Use of Antioxidants

  • Inert Atmosphere Storage: Store the purified compound under an inert atmosphere (argon or nitrogen) in a sealed container, such as a vial with a septum or in a glovebox.[8]

  • Refrigeration and Light Protection: Store the compound at low temperatures and in the dark to minimize thermal and photochemical degradation.

  • Antioxidants: Consider adding a small amount of an antioxidant to the purified product. Aromatic amine antioxidants function as radical scavengers, interrupting the auto-oxidation process.[15] While commonly used for polymers, this principle can be applied to stabilize the aniline derivative itself.[15][16]

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in aniline derivatives so prone to oxidation?

The amino group (-NH2) is an electron-donating group, which increases the electron density of the aromatic ring. This high electron density makes the molecule susceptible to losing electrons, which is the definition of oxidation.[2] Factors like exposure to atmospheric oxygen, the presence of oxidizing metal ions, and inappropriate pH can facilitate this process.[2]

Q2: What are the typical signs of oxidation in my SF5-aniline sample?

The most common indicator of oxidation is a change in color.[2][5] Pure aniline is a colorless to slightly yellow liquid, but upon oxidation, it can turn reddish-brown and eventually almost black.[4][17][18] The formation of colored impurities like nitrobenzene, benzoquinones, or polymeric aniline species is responsible for this discoloration.[2][3]

Q3: How does the SF5 group affect the susceptibility of the aniline to oxidation?

The pentafluorosulfanyl (SF5) group is one of the most electron-withdrawing groups.[1] This property would be expected to decrease the electron density on the aniline ring, making it less susceptible to oxidation compared to unsubstituted aniline. However, the amino group's electron-donating nature still makes the molecule prone to oxidation, and preventative measures are crucial. The SF5 group also decreases the basicity of the amino group.[10]

Q4: Can I use antioxidants to prevent the oxidation of my SF5-aniline derivative during a reaction?

Yes, adding a sacrificial substance that oxidizes more readily than your aniline derivative can be an effective strategy.[2] Aromatic amine antioxidants, which act as radical scavengers, are particularly effective.[15] However, ensure that the chosen antioxidant does not interfere with your desired reaction.

Antioxidant ClassExampleMechanism
Aromatic AminesDioctyldiphenylamineRadical Scavenger
PhenolicButylated hydroxytoluene (BHT)Radical Scavenger
ThioamidesThioacetamideInhibits oxidation

This table provides examples of antioxidant classes and their general mechanisms.

Q5: What is the best way to purify an SF5-aniline derivative that has already started to oxidize?

Distillation under reduced pressure is a common method for purifying aniline.[18] To prevent further oxidation during purification, it is essential to perform the distillation under an inert atmosphere.[18] Adding a drying agent like potassium hydroxide (KOH) or calcium hydride (CaH2) before distillation can remove water.[18] For solid derivatives, recrystallization from a suitable solvent, also under an inert atmosphere, can be effective.

Workflow for Handling Air-Sensitive SF5-Aniline Derivatives

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_storage Storage prep_glass Oven-dry Glassware reaction_setup Assemble Under Inert Gas prep_glass->reaction_setup prep_solvent Degas Solvents prep_solvent->reaction_setup add_reagents Add Reagents via Syringe/Cannula reaction_setup->add_reagents run_reaction Run Reaction add_reagents->run_reaction decision Oxidation Observed? run_reaction->decision workup Quench & Extract purify Distill/Recrystallize Under Inert Gas workup->purify storage Store Under Inert Gas, Cold & Dark purify->storage end End storage->end start Start start->prep_glass start->prep_solvent decision->workup No troubleshoot Troubleshoot: - Check Inert Atmosphere - Optimize pH - Use Protecting Group decision->troubleshoot Yes troubleshoot->reaction_setup

Caption: Workflow for handling air-sensitive SF5-aniline derivatives.

References

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.).
  • US2653171A - Stabilized aromatic amines - Google Patents. (n.d.).
  • Aromatic Amines Antioxidants - Performance Additives. (n.d.).
  • Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity | Request PDF - ResearchGate. (n.d.).
  • Stabilized aromatic amines - US2664445A - Google Patents. (n.d.).
  • preventing oxidation of the aniline group during complexation - Benchchem. (n.d.).
  • Air-free technique - Wikipedia. (n.d.).
  • Air Free Techniques | Handling Air-Sensitive Materials - Ossila. (n.d.).
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.).
  • the manipulation of air.sensitive compounds - Neilson Lab. (n.d.).
  • Performing Sensitive Reactions without a Schlenk Line. (n.d.).
  • The Pentafluorosulfanyl Group (SF5) - Rowan. (n.d.).
  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31).
  • Amino protecting group—triphenylmethyl series - Suzhou Highfine Biotech. (2025, July 11).
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
  • Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26).
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. (n.d.).
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. (n.d.).
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. (2024, October 18).
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. (2012, September 21).
  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study - MDPI. (2020, March 19).
  • (PDF) The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures - ResearchGate. (2008, October 1).

Sources

optimizing temperature for 2-Methoxy-5-(pentafluorosulfur)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #SF5-OPT-882 Subject: Process Optimization: Temperature Control for 2-Methoxy-5-(pentafluorosulfur)aniline Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges in the synthesis of This compound . This molecule is a high-value intermediate, often used as a bioisostere for trifluoromethyl anilines in drug discovery due to the unique lipophilicity and metabolic stability of the pentafluorosulfanyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) group.

The synthesis typically follows a two-stage workflow starting from 4-(pentafluorosulfur)anisole :

  • Electrophilic Nitration: Highly temperature-sensitive regarding regioselectivity.

  • Nitro Reduction: Temperature-sensitive regarding safety and chemoselectivity.[1]

This guide addresses the thermodynamic and kinetic control points required to maximize yield and purity, specifically focusing on temperature optimization.

Part 1: The Synthesis Workflow & Critical Control Points

To troubleshoot effectively, we must visualize the pathway. The


 group is robust (often called "super-trifluoromethyl"), but the methoxy group activates the ring, making the system prone to over-nitration or oxidation if temperatures deviate.

SF5_Synthesis Start 4-(pentafluorosulfur)anisole (Starting Material) Step1 Nitration (HNO3/H2SO4) Start->Step1 T < 0°C Critical for Regio Inter 2-Methoxy-5-(pentafluorosulfur) nitrobenzene (Intermediate) Step1->Inter Exothermic Step2 Catalytic Hydrogenation (H2, Pd/C) Inter->Step2 T = 25-40°C Pressure Control End 2-Methoxy-5-(pentafluorosulfur) aniline (Target) Step2->End Yield > 90%

Figure 1: Critical synthesis pathway. Note that the


 group directs meta, and the OMe group directs ortho/para. They reinforce each other at the position ortho to the methoxy group.

Part 2: Module 1 - Nitration Temperature Optimization

The Issue: The most common failure point is not the final reduction, but the purity of the nitro-precursor. Reaction: 4-(pentafluorosulfur)anisole


 2-Methoxy-5-(pentafluorosulfur)nitrobenzene.
Technical Insight

The Methoxy group (-OMe) is a strong activator. The


 group is a strong electron-withdrawing group (EWG).
  • Ideal Scenario: The -OMe directs the incoming nitro group to the ortho position (position 2). The

    
     (at position 4) directs meta (also position 2). This "cooperative directing" effect is excellent.
    
  • Thermal Risk: If

    
     during addition, the activation by -OMe dominates, leading to dinitration  or oxidative cleavage of the methyl ether.
    
Optimized Protocol (Temperature Focused)
PhaseTemperatureCritical ActionRationale
Reagent Addition -10°C to 0°C Add

dropwise over 30 mins.
Prevents localized hot-spots that cause dinitration.
Reaction Hold 0°C to 5°C Stir for 1-2 hours.maintain kinetic control to favor the mono-nitro product.
Quenching < 10°C Pour onto ice.Exotherm control prevents hydrolysis of the methoxy group.

Analyst Note: If you observe a "tarry" black byproduct, your temperature spiked above 10°C during nitration, causing oxidation of the anisole ring.

Part 3: Module 2 - Reduction Temperature Optimization

The Issue: Balancing reaction rate with safety and preventing side reactions (like defluorination, though rare for


).
Reaction:  Nitro-Intermediate + 

(Pd/C)

Target Aniline.[2]
Thermodynamic Profile

The reduction of nitrobenzene derivatives is highly exothermic (


).
  • Low Temp (< 20°C): Reaction stalls. Accumulation of Hydroxylamine intermediates (

    
    ). This is dangerous; hydroxylamines are thermally unstable and can disproportionate violently if heated later.
    
  • High Temp (> 50°C): Risk of solvent flash (usually MeOH/EtOH) and potential hydrogenolysis of the C-O bond (demethylation), although the C-

    
     bond is stable up to very high temperatures.
    
Temperature vs. Yield Data (Simulated for Pd/C Catalysis)
TemperatureReaction TimeYield (%)Impurity Profile
15°C 12 hrs65%High Hydroxylamine intermediate (Incomplete).
25°C (RT) 4-6 hrs92-95% Optimal. Trace azo-dimers.
45°C 1 hr90%Increased azo-impurities; Safety risk (H2 pressure).
65°C 20 mins82%Potential demethylation; Catalyst deactivation.

Part 4: Troubleshooting & FAQs

Q1: I am seeing a 1% impurity at RRT 1.10. Is this defluorination?

Answer: It is highly unlikely to be defluorination. The


 bond energy is exceptionally high (approx. 380-400 kJ/mol), making it resistant to standard hydrogenation conditions [1].
  • Diagnosis: The impurity is likely the Azoxy dimer or the Hydroxylamine intermediate.

  • Fix: Increase your reaction temperature slightly (to 30°C) or increase hydrogen pressure to push the reduction to completion. Azoxy compounds form when the reduction is too slow or "starved" of hydrogen.

Q2: Can I use Fe/HCl instead of Catalytic Hydrogenation?

Answer: Yes, but temperature control changes. Iron-mediated reduction (Bechamp) requires reflux (


).
  • Risk: The

    
     group is stable, but the acidic reflux can hydrolyze the methoxy ether to a phenol (
    
    
    
    ).
  • Recommendation: If you must use chemical reduction, use SnCl2 at lower temperatures (40-50°C) or stick to Pd/C at 25°C for the cleanest profile.

Q3: My yield is dropping upon scale-up. Why?

Answer: Heat transfer limitations. On a gram scale, the exotherm of the nitro reduction dissipates easily. On a kilo scale, the internal temperature can spike 20-30°C above the set point.

  • Fix: Use active cooling during the first hour of hydrogenation. Monitor internal temperature, not just jacket temperature.

Part 5: Decision Logic for Optimization

Use this logic tree to diagnose your current temperature-related issues.

Optimization_Tree Start Start Diagnosis: Check HPLC of Crude Check1 Is Conversion < 95%? Start->Check1 Check2 Is Impurity > 2%? Check1->Check2 No Action1 Increase Temp to 35-40°C Check H2 Pressure Check1->Action1 Yes Type Identify Impurity Type Check2->Type Yes Imp_Azo Azoxy/Azo Dimer (Reaction too slow) Type->Imp_Azo Imp_Hydro Hydroxylamine (Stalled Reduction) Type->Imp_Hydro Imp_Tar Unknown/Tar (Thermal Decomp) Type->Imp_Tar Fix_Azo Increase H2 Pressure Optimize Catalyst Loading Imp_Azo->Fix_Azo Fix_Hydro Hold at 30°C longer Do NOT heat rapidly Imp_Hydro->Fix_Hydro Fix_Tar Reduce Temp (-5°C) Check Nitration Step Imp_Tar->Fix_Tar

Figure 2: Troubleshooting logic flow for temperature-dependent impurities.

References

  • Savoie, P. R., & Welch, J. T. (2015).[3] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Umemoto, T., et al. (2012).[4] Synthesis and Properties of Pentafluorosulfanyl-Containing Aromatic Compounds. Journal of Fluorine Chemistry, 135, 13-20. Link

  • BenchChem Technical Repository. (2025). Stability of SF5-Functionalized Molecules under Hydrogenation Conditions. Link

  • Beier, P., et al. (2011). Nucleophilic Aromatic Substitution of Nitro- and Halogeno-Pentafluorosulfanylbenzenes. Synthesis, 2011(19), 3059-3066. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents, especially when handling pressurized hydrogen and strong nitrating agents.

Sources

resolving regio-selectivity issues with 2-Methoxy-5-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-5-(pentafluorosulfur)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this unique building block. The inherent electronic dichotomy of its substituents—two potent electron-donating groups and a strongly withdrawing pentafluorosulfur moiety—presents significant challenges in controlling regioselectivity. This resource provides in-depth troubleshooting guides and FAQs to help you achieve your desired synthetic outcomes with precision and confidence.

Core Principles: Understanding the Tug-of-War of Directing Effects

The regiochemical outcome of any substitution on the this compound ring is a direct consequence of the interplay between its three key functional groups. A clear understanding of their individual influence is paramount for troubleshooting.

  • -NH₂ (Amino Group): A strongly activating ortho, para-director.[1][2] It donates electron density into the ring via a powerful resonance effect (+M), significantly enhancing the nucleophilicity at the positions ortho and para to it.[3] However, under strongly acidic conditions, it protonates to the anilinium ion (-NH₃⁺), which becomes a strongly deactivating, meta-directing group.[4]

  • -OCH₃ (Methoxy Group): An activating ortho, para-director.[5][6] Similar to the amino group, it donates electron density through resonance, though its activating effect is generally considered less potent than the -NH₂ group.[7]

  • -SF₅ (Pentafluorosulfur Group): A strongly deactivating, meta-director. The SF₅ group is one of the most electron-withdrawing groups used in medicinal chemistry, often considered a "super trifluoromethyl" group.[8][9] It withdraws electron density inductively (-I effect), deactivating the entire ring and directing incoming electrophiles to the meta positions.

The challenge arises from the conflicting directives of these groups on the available C4 and C6 positions, the primary sites for electrophilic attack.

Figure 1. Positional analysis of this compound.

Troubleshooting Guide & FAQs

This section addresses common regioselectivity issues in a practical question-and-answer format.

FAQ 1: Controlling Electrophilic Aromatic Substitution (e.g., Halogenation)

Question: I am attempting to brominate this compound using Br₂ in acetic acid, but I'm getting a difficult-to-separate mixture of the 4-bromo and 6-bromo isomers. How can I selectively synthesize one over the other?

Answer: This is a classic regioselectivity problem arising from the competing directing effects of the potent -NH₂ and -OCH₃ ortho, para-directors. The C4 position is activated by both groups (ortho to -NH₂ and para to -OCH₃), while the C6 position is strongly activated by the -OCH₃ group (ortho). To resolve this, you must strategically modulate the electronic and steric environment of the substrate. Here are three field-proven strategies.

The underlying principle here is to temporarily "tame" the powerful directing effect of the amino group and increase its steric bulk. By converting the amine to an amide (e.g., an acetamide), you reduce its activating strength and sterically hinder the adjacent C4 position, thereby favoring electrophilic attack at the more accessible C6 position, which is para to the new, bulky amide group.

Figure 2. Workflow for C6-selective bromination via amine protection.

Detailed Protocol: Acetylation-Bromination-Deprotection

  • Protection: Dissolve this compound (1.0 eq) in pyridine or dichloromethane. Cool to 0 °C. Add acetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Quench with water and extract the N-acetylated product. Purify by recrystallization or column chromatography.

  • Bromination: Dissolve the purified acetanilide (1.0 eq) in a suitable solvent like DMF or acetic acid. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. Stir for 1-3 hours. The increased steric bulk of the acetamido group should direct bromination preferentially to the C6 position.[10] Monitor by TLC. Upon completion, pour into water and collect the precipitated product.

  • Deprotection: Reflux the crude 6-bromo-acetanilide intermediate in aqueous HCl (e.g., 6M) for 4-8 hours. Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the final 6-bromo-2-methoxy-5-(pentafluorosulfur)aniline product. Filter, wash with water, and dry.

For unparalleled regiocontrol, Directed ortho-Metalation (DoM) is the superior method. The methoxy group is a powerful Directed Metalation Group (DMG) that complexes with an organolithium base, directing deprotonation exclusively to its ortho position.[11] Since the C2 position is occupied, lithiation occurs quantitatively at C6. Trapping the resulting aryllithium intermediate with an electrophile yields the C6-substituted product with exceptional selectivity.

Figure 3. Workflow for C6-selective bromination via DoM.

Detailed Protocol: DoM for C6-Bromination

A critical prerequisite for DoM is the protection of the acidic N-H protons of the aniline. Silyl groups like triisopropylsilyl (TIPS) are excellent choices.[12]

  • N-H Protection: To a solution of this compound (1.0 eq) and a non-nucleophilic base like imidazole or 2,6-lutidine in DMF, add TIPS-Cl (2.2 eq). Stir at room temperature until the reaction is complete. Work up to isolate the N,N-bis(triisopropylsilyl)aniline.

  • Directed Lithiation: Dissolve the protected aniline (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or N₂). Add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The methoxy group will direct lithiation to the C6 position.[13][14] Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add a suitable bromine source, such as 1,2-dibromotetrafluoroethane (1.2 eq), to the solution at -78 °C and allow it to slowly warm to room temperature.

  • Deprotection: Quench the reaction with saturated NH₄Cl solution. After workup, dissolve the crude product in THF and treat with tetrabutylammonium fluoride (TBAF) (2.5 eq) to remove the TIPS groups. Purify the final 6-bromo product by column chromatography.

To favor substitution at the C4 position, you can exploit the change in the directing nature of the amino group in strong acid. By protonating the amine to an anilinium ion (-NH₃⁺), you convert it into a powerful meta-director.[15] The directing groups are now the ortho, para-directing -OCH₃ group and the meta-directing -NH₃⁺ group. Both groups now favor substitution at C4 (para to -OCH₃ and meta to -NH₃⁺), leading to high regioselectivity.

Detailed Protocol: Nitration at C4

  • Amine Salt Formation: In a flask equipped for low-temperature reaction, add concentrated sulfuric acid (H₂SO₄). Cool the acid to -10 °C in an ice/salt bath.[15]

  • Slowly add this compound (1.0 eq) while maintaining the temperature below 10 °C. The anilinium sulfate salt will form in situ.

  • Nitration: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.05 eq) to concentrated H₂SO₄, keeping it cold.

  • Add the cold nitrating mixture dropwise to the anilinium salt solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir for an additional 1-2 hours at low temperature.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution with aqueous NaOH to deprotonate the anilinium, filter the solid 4-nitro product, wash thoroughly with water, and dry.

Strategy Target Position Key Reagents Principle Pros Cons
Amine Protection C6Acetic Anhydride, NBS, HClReduces activating strength and adds steric bulk to the amine, favoring the less-hindered C6 position.[10]Good selectivity; common reagents.Three-step process (protect, functionalize, deprotect).
Directed ortho-Metalation C6n-BuLi, Bromine Source, TBAFMethoxy group directs lithiation exclusively to the ortho (C6) position.[11]Excellent, often quantitative, regioselectivity.Requires anhydrous/inert conditions; amine protection needed.
Acid-Mediated Rxn C4H₂SO₄, HNO₃Protonation of -NH₂ to -NH₃⁺ creates a meta-director, reinforcing the para-directing effect of -OCH₃ at C4.[15]High selectivity for C4; often a one-pot procedure.Limited to reactions stable in strong acid (e.g., nitration).
FAQ 2: Regiocontrolled Synthesis for Cross-Coupling Reactions

Question: I need to prepare the 6-pinacol boronate ester of this compound for a Suzuki coupling. Direct iridium-catalyzed borylation gives me a mix of isomers. What is a reliable method?

Answer: While direct C-H borylation is a powerful tool, the multiple directing groups on your substrate make achieving high regioselectivity challenging.[16][17] For definitive and unambiguous synthesis of the 6-boronate ester, the Directed ortho-Metalation (DoM) strategy outlined in FAQ 1 (Strategy 1.2) is the most robust and reliable approach.

By following the DoM protocol, you can generate the C6-lithiated species with very high fidelity. Instead of quenching with a bromine source, you will quench with a boron electrophile.

Detailed Protocol: DoM for C6-Borylation

  • N-H Protection: Protect the aniline with two TIPS groups as described previously.

  • Directed Lithiation: Perform the directed ortho-metalation at -78 °C using n-BuLi to generate the C6-lithiated intermediate.

  • Electrophilic Quench with Borate: Instead of a bromine source, add triisopropyl borate (B(OiPr)₃, 1.5 eq) or isopropoxy-pinacolborane (iPrO-Bpin) to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature.

  • Hydrolysis & Deprotection: Quench the reaction with saturated aqueous NH₄Cl. After an extractive workup, the resulting boronic ester can be deprotected. Treat the crude product with TBAF in THF to remove the TIPS groups. The final step often involves an acidic workup followed by treatment with pinacol to ensure the formation of the stable pinacol boronate ester, which can then be purified by column chromatography. This product is now ready for use in Suzuki-Miyaura cross-coupling reactions.[18]

By leveraging these strategic approaches, you can overcome the inherent regioselectivity challenges of this compound and confidently advance your synthetic campaigns.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Collum, D. B., & Lucht, B. L. (1996). Ortholithiation of Anisole by n-BuLi-TMEDA: Reaction via Disolvated Dimers. The Journal of Organic Chemistry, 61(16), 5194–5195.
  • Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Filo. (2025). In the context of aniline. Why electrophilic substitution reaction take p... Retrieved from [Link]

  • Stratakis, M. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. The Journal of Organic Chemistry, 62(10), 3024-3025.
  • Quora. (2017). Why is the -NH2 group in aniline an ortho and para directing group?. Retrieved from [Link]

  • JoVE. (2025). ortho–para-Directing Activators: –CH₃, –OH, –NH₂, –OCH₃. Retrieved from [Link]

  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH.... Retrieved from [Link]

  • van der Wijst, T., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(3), 1973-1981.
  • Gore, V. G., & Snieckus, V. (2017). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Accounts of Chemical Research, 50(5), 1169–1183.
  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

  • Organic Chemistry Tutor (YouTube). (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

  • Liu, Y., et al. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organic Letters.
  • Le, C. M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 2–8.
  • ResearchGate. (n.d.). Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity. Retrieved from [Link]

  • ACS Publications. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Retrieved from [Link]

  • ACS Publications. (n.d.). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Retrieved from [Link]

  • Clayden, J., & Pink, J. H. (2005). Sterically-controlled regioselective para-substitutions of aniline. Tetrahedron Letters, 46(33), 5569-5571.
  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. Retrieved from [Link]

  • TEL. (n.d.). Developments in the synthesis of new SF5-containing compounds. Retrieved from [Link]

  • ACS Publications. (2021). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved from [Link]

  • St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Environmental Science & Technology. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • ResearchGate. (2025). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. Retrieved from [Link]

  • ChemSimplified (YouTube). (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • ChemSimplified (YouTube). (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Google Patents. (n.d.). Halogenated aniline and method for producing same.
  • MDPI. (2025). Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • ResearchGate. (2025). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]

  • ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: SF5-Anilines vs. CF3-Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pentafluorosulfanyl (SF5) group, often termed the "super-trifluoromethyl" group, is increasingly utilized in medicinal chemistry to enhance lipophilicity and metabolic stability. However, its unique square-pyramidal geometry and high electronegativity present distinct analytical challenges compared to the standard trifluoromethyl (CF3) bioisostere.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of SF5-anilines versus CF3-anilines. It details the specific m/z signatures, retention time shifts, and fragmentation pathways required for accurate identification and quantification in drug metabolism and pharmacokinetics (DMPK) studies.

Chemical Physics & Ionization Properties[1][2][3][4][5][6]

To interpret the mass spectra, one must first understand the fundamental electronic and physical differences between the two functionalities.

FeatureTrifluoromethyl (CF3)Pentafluorosulfanyl (SF5)MS Impact
Formula Mass 69.00 Da127.00 Da+58 Da shift in parent ion.
Geometry TetrahedralSquare PyramidalSF5 creates steric bulk, protecting the ortho positions from metabolic attack.
Electronegativity

= 0.54

= 0.68
SF5 is more electron-withdrawing, reducing the basicity of the aniline nitrogen.
Lipophilicity (

)
0.881.51SF5 compounds elute significantly later in Reverse Phase LC.
C-X Bond Energy ~110 kcal/mol~90-100 kcal/molThe C-S bond is strong but more labile than C-F under high-energy collision (EI).
The "Nitrogen Rule" Application

Both SF5 and CF3 anilines follow the Nitrogen Rule.

  • Odd Electron Ion (EI): M+• will have an odd mass number (assuming one nitrogen).

  • Even Electron Ion (ESI): [M+H]+ will have an even mass number.

Fragmentation Analysis: SF5 vs. CF3

Electron Ionization (EI) – Structural Fingerprinting

In hard ionization (EI, 70 eV), the fragmentation is driven by radical cation instability.

  • CF3-Anilines: The C-F bond is notoriously difficult to break. The spectrum is dominated by the molecular ion (M+•). A characteristic peak at m/z 69 (CF3+) is often observed, but low in abundance. Loss of F• (M-19) is rare.

  • SF5-Anilines: The C-S bond is slightly weaker than the C-F bond. Under EI, the SF5 group provides a distinct "smoking gun" signature.

    • Dominant Fragment: m/z 127 (SF5+) . This is often a high-intensity peak, unlike the CF3+ peak.

    • Secondary Fragment: m/z 89 (SF3+) . Formed by the loss of F2 from the SF5 cation.

    • Radical Loss: Loss of the entire SF5 radical (M - 127) leaves the aniline cation.

Electrospray Ionization (ESI) – LC-MS/MS Quantification

In soft ionization (ESI+), the aniline nitrogen is protonated ([M+H]+).

  • Pathway A (Common): Neutral Loss of HF (20 Da) . Due to the high number of fluorine atoms (5 vs 3), SF5 compounds show sequential losses of HF, especially if ortho-hydrogens are available.

  • Pathway B (High Energy): C-S Bond Cleavage . At higher collision energies (CID), the C-S bond can cleave. However, because the charge usually resides on the aniline nitrogen (which is more basic than the sulfur group), the neutral loss of the SF5 radical is observed, leaving the aniline core ion.

Visualization of Fragmentation Pathways

SF5_Fragmentation cluster_legend Key Parent SF5-Aniline Precursor [M+H]+ (ESI) or M+. (EI) RadicalCat Radical Cation (Aniline Core)+. Parent->RadicalCat EI: Homolytic C-S Cleavage (Loss of SF5•) SF5_Cat SF5+ Cation (m/z 127) Parent->SF5_Cat EI: Heterolytic Cleavage (Charge on Sulfur) Loss_HF [M+H - HF]+ (Neutral Loss 20 Da) Parent->Loss_HF ESI: Collision Induced Dissociation (Loss of HF) SF3_Cat SF3+ Cation (m/z 89) SF5_Cat->SF3_Cat Loss of F2 (38 Da) EI Pathway EI Pathway ESI Pathway ESI Pathway

Figure 1: Divergent fragmentation pathways for SF5-anilines under Hard (EI) and Soft (ESI) ionization.

Experimental Protocol: LC-MS/MS Method

Due to the extreme lipophilicity of the SF5 group, standard "generic" gradients often fail, resulting in carryover or elution in the wash phase.

Chromatographic Setup
  • Column: C18 with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex). Avoid C8 columns as retention may be too weak for polar metabolites but too strong for the parent if not optimized.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid. Methanol is often too weak an eluent for SF5 compounds.

Gradient Strategy

SF5-anilines typically elute 1.5–2.0 minutes later than their CF3 analogues on a standard 5-minute gradient.

StepTime (min)% B (MeCN)Rationale
10.0 - 0.55%Load/Desalt
20.5 - 3.05% -> 95%Linear Gradient
33.0 - 4.595% Critical Wash: SF5 compounds stick to tubing. Hold high organic longer.
44.5 - 4.695% -> 5%Re-equilibration
55.05%End
Analytical Workflow Diagram

Workflow cluster_MS Mass Spectrometry Detection Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (MeCN 3:1) Sample->Prep LC LC Separation (High Organic Wash Required) Prep->LC Ionization ESI Positive Mode (Source Temp: 500°C) LC->Ionization Q1 Q1 Scan: Select [M+H]+ Ionization->Q1 CID Collision Cell: Energy Ramp 20-40 eV Q1->CID Q3 Q3 Scan: Monitor Transitions CID->Q3 Data Data Analysis: Check for +58 Da Shift Confirm m/z 127 (if EI) Q3->Data

Figure 2: Optimized LC-MS/MS workflow for SF5-aniline analysis, emphasizing the high-organic wash step.

Comparative Data: Case Study

The following table illustrates the expected spectral differences between 4-(trifluoromethyl)aniline and 4-(pentafluorosulfanyl)aniline .

Parameter4-CF3-Aniline4-SF5-AnilineNote
Parent Ion (ESI+) m/z 162.1 [M+H]+m/z 220.1 [M+H]+Distinct mass defect in SF5 (S vs C).
Retention Time 2.1 min3.4 minSF5 is significantly more hydrophobic.
Base Peak (EI) m/z 161 (M+)m/z 219 (M+)Both stable aromatics.
Key Fragment 1 m/z 142 (M - HF)m/z 127 (SF5+ )Diagnostic differentiator.
Key Fragment 2 m/z 69 (CF3+)m/z 89 (SF3+)Secondary confirmation.
Metabolic Liability Hydroxylation of ringHydroxylation of ringSF5 steric bulk may block meta metabolism.
Troubleshooting "Ghost Peaks"
  • Issue: Seeing m/z 220 in blank injections?

  • Cause: SF5 compounds are "sticky" (lipophilic).

  • Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.

References

  • Rowan Scientific. (2024). The Pentafluorosulfanyl Group (SF5): Applications in Medicinal Chemistry.[1]Link

  • BenchChem. (2025). Comparative Guide to Mass Spectrometry Fragmentation of Halogenated Anilines.Link

  • National Institutes of Health (NIH). (2019). Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry.Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns and Functional Groups.[2][3][4]Link

  • Gillen, G., & Roberson, S. (1998).[5] Evaluation of SF5+ polyatomic primary ion beam for analysis of organic thin films. Rapid Communications in Mass Spectrometry.[5] Link

Sources

A Comparative Guide to the Bioactivity of SF₅ and CF₃ Aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Medicinal Chemistry

In the landscape of modern drug design, the strategic incorporation of fluorine atoms and fluorinated motifs is a cornerstone of molecular optimization.[1] Among these, the trifluoromethyl (-CF₃) group has become a ubiquitous tool for medicinal chemists, valued for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties to improve target binding and pharmacokinetic profiles.[2][3] More recently, the pentafluorosulfanyl (-SF₅) group has emerged from the shadow of its more famous cousin, earning the moniker of a "super-trifluoromethyl group" and presenting a unique, and often superior, set of physicochemical characteristics.[4]

This guide provides an in-depth, objective comparison of the bioactivity of aniline derivatives functionalized with these two powerful groups. Aniline scaffolds are prevalent in pharmaceuticals, making this a highly relevant comparison for researchers in drug development. We will move beyond simple definitions to explore the causality behind their differing biological impacts, supported by experimental data and validated protocols, to empower scientists to make more informed decisions in their molecular design strategies.

Physicochemical Properties: The Foundation of Bioactivity

The biological fate of a drug molecule is fundamentally governed by its physicochemical properties. The substitution of a hydrogen atom on an aniline ring with a -CF₃ or -SF₅ group dramatically alters the molecule's character in distinct ways.

Lipophilicity: Navigating Biological Membranes

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is critical for a drug's ability to cross cell membranes and reach its target. While both groups increase lipophilicity compared to a hydrogen atom, the SF₅ group imparts a significantly greater effect.[5] This is quantified by the Hansch lipophilicity parameter (π), where a more positive value indicates greater lipophilicity.

This enhanced lipophilicity for SF₅-derivatives can lead to improved membrane permeability and bioavailability.[6] However, excessive lipophilicity can also lead to challenges such as poor solubility and increased non-specific binding.[7]

Table 1: Comparison of Key Physicochemical Properties

Property SF₅ Group CF₃ Group Significance in Drug Design Reference(s)
Hansch Lipophilicity (π) 1.23 0.88 SF₅ is more lipophilic, potentially improving membrane permeability and cell uptake. [8]
Hammett Constant (σp) 0.68 0.53 SF₅ is a stronger electron-withdrawing group, impacting pKa, metabolic stability, and target interactions. [8]

| Molecular Volume (ų) | 55.4 | 34.6 | SF₅ is significantly larger, which can influence binding pocket fit, conformation, and selectivity. |[8] |

Electronic Effects: Modulating Reactivity and Binding

Both the -CF₃ and -SF₅ groups are strongly electron-withdrawing due to the high electronegativity of fluorine.[6][9] This effect, measured by the Hammett constant (σp), is more pronounced for the SF₅ group.[8] This powerful inductive effect lowers the pKa of the aniline nitrogen, making it less basic. This can be advantageous in several ways:

  • Reduced Off-Target Effects: Decreased basicity can prevent unwanted interactions with biological targets like hERG channels.

  • Improved Metabolic Stability: The electron-withdrawing nature shields the aromatic ring from oxidative metabolism.[10]

  • Enhanced Target Binding: The strong dipole moment can facilitate favorable electrostatic interactions within a target's binding pocket.[10]

Steric Profile: The Shape of Efficacy

The SF₅ group is not only electronically distinct but also sterically more demanding than the CF₃ group, with an octahedral geometry compared to the CF₃ group's conical shape.[11] Its size is often compared to that of a tert-butyl group.[12] This larger volume can be a double-edged sword: it can provide a better fit in a large hydrophobic binding pocket, enhancing potency and selectivity, but it can also create steric clashes that prevent optimal binding.[5]

Impact on Pharmacokinetics: A Head-to-Head Comparison

A molecule's journey through the body is heavily influenced by the properties discussed above. Here, we examine their practical implications for a drug candidate's pharmacokinetic profile.

Metabolic Stability: Resisting Degradation

One of the primary reasons for incorporating fluorinated groups is to enhance metabolic stability.[3] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, and the sulfur-fluorine (S-F) bond is also exceptionally robust.[6][10] This makes both -CF₃ and -SF₅ anilines highly resistant to cytochrome P450 (CYP) mediated oxidation, a major metabolic pathway for many drugs.[13] The SF₅ group, in particular, is renowned for its exceptional chemical and thermal stability, often leading to compounds with longer biological half-lives.[7][8]

The strong electron-withdrawing nature of these groups also deactivates the aniline ring, making it less susceptible to oxidative metabolism.[8]

Visualization: Influence of Physicochemical Properties on ADME

ADME_Influence cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Outcomes (ADME) Lipophilicity Increased Lipophilicity (SF₅ > CF₃) Absorption Absorption (Membrane Permeability) Lipophilicity->Absorption Improves Distribution Distribution (Tissue Penetration, Protein Binding) Lipophilicity->Distribution Influences Binding Target Binding & Selectivity Lipophilicity->Binding Affects Hydrophobic Interactions EWG Strong Electron- Withdrawing Effect (EWG) (SF₅ > CF₃) Metabolism Metabolism (Resistance to Oxidation) EWG->Metabolism Increases Stability EWG->Binding Modulates Affinity Sterics Increased Steric Bulk (SF₅ > CF₃) Sterics->Binding Influences Fit

Caption: Physicochemical properties of SF₅/CF₃ groups and their impact on ADME.

Experimental Protocols for Bioactivity Assessment

To provide actionable insights, this section details standardized, self-validating protocols for assessing the key properties discussed.

Protocol: LogP Determination by Shake-Flask Method

This protocol outlines the gold-standard shake-flask method for determining the octanol-water partition coefficient (LogP).[14]

Objective: To quantify the lipophilicity of SF₅ and CF₃ aniline derivatives.

Materials:

  • Test compound (SF₅- or CF₃-aniline derivative)

  • n-Octanol (HPLC grade), pre-saturated with water

  • Water (HPLC grade), pre-saturated with n-octanol

  • Phosphate-buffered saline (PBS, pH 7.4) for LogD measurements[15]

  • Volumetric flasks, pipettes

  • Centrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer and/or rotator

  • Centrifuge

  • HPLC or LC-MS/MS system for quantification[14]

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: a. In a centrifuge tube, add equal volumes of pre-saturated n-octanol and pre-saturated water (or PBS for LogD). A common ratio is 500 µL of each.[15] b. Add a small aliquot of the test compound stock solution to achieve a final concentration that is detectable in both phases (e.g., 10-100 µM).

  • Equilibration: a. Tightly cap the tube and vortex vigorously for 1-2 minutes. b. Place the tube on a rotator and allow it to mix for at least 1 hour to ensure equilibrium is reached.[15]

  • Phase Separation: a. Centrifuge the tube at a sufficient speed (e.g., 2000 x g for 10 minutes) to achieve complete separation of the octanol (top layer) and aqueous (bottom layer) phases.

  • Sampling and Analysis: a. Carefully withdraw a known volume from the center of each phase, avoiding the interface. b. Dilute the samples as necessary and analyze the concentration of the compound in each phase ([C]octanol and [C]water) using a validated HPLC or LC-MS/MS method.

  • Calculation: Calculate LogP using the following formula: LogP = log₁₀ ([C]octanol / [C]water)

Trustworthiness Check: Run a known compound (e.g., caffeine) as a control to validate the experimental setup. Perform the experiment in triplicate to ensure reproducibility.

Protocol: Metabolic Stability Assay in Liver Microsomes

This protocol assesses the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of SF₅ and CF₃ aniline derivatives.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound

  • Phosphate buffer (e.g., 100 mM KPO₄, pH 7.4)[16]

  • NADPH regenerating system (Cofactor solution)

  • Positive controls: Verapamil (high clearance), Diazepam (low clearance)[13]

  • Ice-cold acetonitrile (ACN) with an internal standard for reaction quenching

  • 96-well plates, incubator/shaker (37°C)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: a. Thaw liver microsomes on ice. Dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[13] b. Prepare the test compound and controls in buffer at 2x the final concentration (e.g., 2 µM for a 1 µM final concentration).

  • Incubation: a. Add the test compound/control solutions to a 96-well plate. b. Pre-warm the plate at 37°C for 5-10 minutes. c. To initiate the reaction, add an equal volume of pre-warmed NADPH regenerating solution to all wells. The 0-minute time point is quenched immediately before adding NADPH.

  • Time Points: a. Incubate the plate at 37°C with gentle shaking. b. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold ACN (e.g., 2-3 volumes) containing an internal standard.[13][16]

  • Sample Processing: a. Seal the plate and vortex to mix. b. Centrifuge the plate (e.g., 4000 rpm for 15 minutes) to precipitate proteins. c. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis: a. Quantify the peak area of the parent compound remaining at each time point relative to the internal standard. b. Plot the natural logarithm (ln) of the percentage of compound remaining versus time. c. The slope of the line equals the elimination rate constant (-k). d. Calculate the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using standard equations.

Visualization: Workflow for Microsomal Stability Assay

Microsomal_Workflow A 1. Preparation - Dilute microsomes in buffer - Prepare 2x compound solutions B 2. Pre-incubation - Add compound to 96-well plate - Warm to 37°C A->B C 3. Reaction Initiation - Add pre-warmed NADPH solution - Start timer B->C D 4. Timed Incubation - Shake at 37°C C->D E 5. Reaction Quenching - At t = 0, 5, 15, 30, 60 min - Add ice-cold ACN + Internal Std D->E F 6. Protein Precipitation - Vortex plate - Centrifuge at 4000 rpm E->F G 7. Analysis - Transfer supernatant - Quantify by LC-MS/MS F->G H 8. Data Interpretation - Plot ln(% remaining) vs. time - Calculate t½ and Clint G->H

Caption: Experimental workflow for the in vitro microsomal stability assay.

Pharmacodynamic Considerations: A Tale of Two Bioisosteres

While physicochemical properties predict a drug's behavior, its ultimate biological effect is determined at the target. The choice between SF₅ and CF₃ can lead to profound differences in potency and selectivity.

A compelling case study compared SF₅ and CF₃-substituted indole inhibitors of the AAA ATPase p97, a cancer target.[12] The study synthesized a series of analogues to probe the structure-activity relationship (SAR). Surprisingly, despite the SF₅ group's strong electron-withdrawing nature being similar to a nitro (NO₂) group, the SF₅-indole was the least active compound in the series, exhibiting a 430-fold lower potency than the nitro-analogue.[12] The CF₃-indole, however, had submicromolar activity.

This highlights a critical lesson: bioisosterism is not guaranteed. While SF₅ is often considered a bioisostere of CF₃ or NO₂ based on electronic properties, its significantly larger steric profile can disrupt key binding interactions that are essential for activity.[12] In the case of the p97 inhibitors, the bulky SF₅ group likely caused a steric clash in the binding site, abrogating its potency.

Conversely, in the development of meta-diamide insecticides, replacing a heptafluoroisopropyl group with an SF₅ moiety on an aniline-derived scaffold resulted in a compound with high insecticidal activity, demonstrating that in the right context, the properties of the SF₅ group can be highly advantageous.[17]

Conclusion and Strategic Recommendations

The choice between incorporating an SF₅ or a CF₃ group onto an aniline scaffold is a nuanced decision that requires careful consideration of the specific biological target and desired drug properties.

  • The Trifluoromethyl (CF₃) group remains the well-validated, go-to choice for a general enhancement of metabolic stability and lipophilicity. Its smaller size and well-understood effects make it a reliable modification.[10] It is particularly useful when a moderate increase in lipophilicity is desired without introducing significant steric bulk.

  • The Pentafluorosulfanyl (SF₅) group should be considered a more specialized tool for advanced lead optimization. It offers a unique combination of extreme metabolic stability, strong electron-withdrawing character, and significant lipophilicity.[6][7] It is best employed when:

    • A significant increase in lipophilicity is required to enhance membrane permeability.

    • A large, hydrophobic binding pocket can be exploited.

    • Maximizing metabolic stability is a primary objective.

Researchers must be wary of the potential for steric hindrance and should view the SF₅ group not as a simple drop-in replacement for CF₃, but as a distinct chemical entity with its own unique SAR profile.[12] The synthetic accessibility of SF₅-anilines, while improving, can also be more challenging than for their CF₃ counterparts, adding another practical consideration to the decision-making process.[18] Ultimately, the empirical data derived from protocols such as those described in this guide will provide the definitive answer to which group offers the superior biological profile for a given therapeutic application.

References

  • Jeon, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules. Available at: [Link]

  • Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Rowan. (n.d.). The Pentafluorosulfanyl Group (SF₅). Available at: [Link]

  • Givskov, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF₅-(Aza)Indoles, a New Family of SF₅ Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]

  • Patel, K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Givskov, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF₅-(Aza)Indoles, a New Family of SF₅ Heterocycles. PMC. Available at: [Link]

  • Jeon, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. ResearchGate. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Sowaileh, M., et al. (2015). Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • Chen, P., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF₅-containing compounds. RSC Publishing. Available at: [Link]

  • National Institutes of Health (NIH). (2023). A Brief Review on the Synthesis of the N-CF₃ Motif in Heterocycles. PMC. Available at: [Link]

  • Yong, Z. (n.d.). CF₃I as trifluoromethyl radical source for the synthesis of the drugs intermediates. Available at: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF₅-Containing Anisole, Phenols, and Anilines. Available at: [Link]

  • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available at: [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF₅-containing compounds. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in the chemistry and the application of SF₅-compounds. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]

  • CoLab. (2024). Recent advances in the chemistry and the application of SF₅-compounds.
  • ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. Available at: [Link]

  • PubMed. (2021). Pentafluorosulfanyl (SF₅) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available at: [Link]

  • Académie des Sciences. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie. Available at: [Link]

  • ChemRxiv. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF₅-Scaffolds Utilizing SF₆. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Modular Access to N-SF₅ azetidines. PMC. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF₃) AND PENTAFLUOROSULFANYL (SF₅) GROUP. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a small‐molecule library with CF₃/SF₅ groups. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active SF₅‐containing derivatives that have been tested as hormone receptor modulators. Available at: [Link]

Sources

Publish Comparison Guide: X-ray Crystallography of 2-Methoxy-5-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Advantage in Structural Biology

In modern drug discovery, the pentafluorosulfanyl (


) group is increasingly utilized as a bioisostere for the trifluoromethyl (

) group. Often termed the "super-trifluoromethyl," the

moiety offers distinct physicochemical advantages: higher lipophilicity, greater electronegativity, and unique steric bulk.[1]

This guide focuses on 2-Methoxy-5-(pentafluorosulfur)aniline (CAS 1211587-84-6) , a critical intermediate for introducing the


 group into pharmacophores. We provide a comparative structural analysis against its 

analogue, 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5) , detailing the crystallographic signatures, expected packing motifs, and experimental protocols required to validate these structures.[2]
Key Comparative Metrics
Feature

Analogue

Target (2-Methoxy-5-SF5-aniline)
Impact on Drug Design
Geometry Tetrahedral (

)
Square Pyramidal (

)

provides rigid, non-rotational steric block.[2]
Group Volume ~34.6 ų~55.4 ų

fills hydrophobic pockets more effectively.[2]
Lipophilicity (

)
0.881.23Enhanced membrane permeability for

analogs.[3]
Electronegativity (

)
0.540.68Stronger deactivation of the aniline ring in

.

Structural Analysis & Crystallographic Expectations

The Geometry of the "Super-Trifluoromethyl"

Unlike the trifluoromethyl group, which often exhibits rotational disorder in crystal structures due to the low barrier of rotation around the


 bond, the pentafluorosulfanyl group is hypervalent and rigid.[2]
  • 
     Topology:  The three fluorine atoms form a cone. In the 2-methoxy-5-trifluoromethylaniline, these fluorines often suffer from thermal motion or positional disorder, complicating high-resolution refinement.
    
  • 
     Topology:  The sulfur atom adopts an octahedral geometry with one position occupied by the aromatic carbon. This results in a square pyramidal  arrangement of the five fluorines.
    
    • Axial Fluorine (

      
      ):  Co-linear with the 
      
      
      
      bond.
    • Equatorial Fluorines (

      
      ):  Form a square plane perpendicular to the aromatic ring.
      

Scientific Insight: In the crystal lattice of this compound, expect the


 atoms to lock the conformation relative to the ortho-methoxy group, potentially creating specific intramolecular 

contacts that are absent in the

analogue.
Electronic Effects on the Aniline System

The


 group is a powerful electron-withdrawing group (EWG).[2]
  • Bond Length Alteration: Expect the

    
     bond distance to be slightly shorter in the 
    
    
    
    compound compared to the
    
    
    analogue due to increased resonance contribution (quinoid character) driven by the stronger EWG nature of
    
    
    .
  • Intermolecular H-Bonding: The amine protons (

    
    ) will be more acidic. In the crystal packing, this facilitates stronger Hydrogen Bond Donor (HBD) capability, likely forming robust 
    
    
    
    (methoxy) or
    
    
    networks.

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of fluorinated anilines can be challenging due to their high lipophilicity and tendency to "oil out." Below is a self-validating protocol designed for this specific compound class.

Crystallization Workflow (Slow Evaporation/Vapor Diffusion)

Objective: Grow single crystals of this compound suitable for X-ray diffraction.

Reagents:

  • Compound: 20 mg (CAS 1211587-84-6)

  • Solvent A (Good solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Solvent B (Anti-solvent): Pentane or Hexane.

Protocol:

  • Dissolution: Dissolve 20 mg of the aniline in the minimum amount of Solvent A (approx. 0.5 - 1.0 mL) in a small vial (Vial A). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter if any particulate remains.

  • Vapor Diffusion Setup: Place Vial A (uncapped) inside a larger jar (Jar B) containing 5 mL of Solvent B.

  • Equilibration: Seal Jar B tightly. Store at 4°C in a vibration-free environment.

  • Monitoring: Check for crystal growth after 24-72 hours. The anti-solvent (pentane) will slowly diffuse into the DCM, lowering solubility and driving nucleation.

  • Harvesting: Mount crystals using Paratone-N oil on a MiTeGen loop. Flash cool to 100 K immediately in the cryostream.

Data Collection Strategy
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for organic light-atom structures.
  • Resolution: Aim for 0.8 Å or better to resolve the

    
     bond densities clearly.
    
  • Redundancy: High redundancy (>4x) is critical to accurately model the electron density of the heavy Sulfur atom amidst the Fluorines.

Visualizing the Structural Logic

The following diagram illustrates the comparative structural logic and the decision-making process for analyzing the X-ray data.

G cluster_0 Compound Selection cluster_1 Crystallographic Features cluster_2 Drug Design Outcome Start Target Molecule: 2-Methoxy-5-(SF5)aniline Geo_SF5 Geometry: Square Pyramidal (C4v) Start->Geo_SF5 Ref Reference: 2-Methoxy-5-(CF3)aniline Geo_CF3 Geometry: Tetrahedral (C3v) Ref->Geo_CF3 Vol_SF5 Steric Vol: ~55.4 ų (High Bulk) Geo_SF5->Vol_SF5 Vol_CF3 Steric Vol: ~34.6 ų (Med Bulk) Geo_CF3->Vol_CF3 Pack_SF5 Packing: Rigid, Ordered F-atoms Vol_SF5->Pack_SF5 High Barrier Pack_CF3 Packing: Rotational Disorder Common Vol_CF3->Pack_CF3 Low Barrier Outcome Bioisosteric Impact: Enhanced Metabolic Stability & Hydrophobic Filling Pack_SF5->Outcome Pack_CF3->Outcome Comparison

Caption: Comparative workflow illustrating the structural divergence between SF5 and CF3 aniline derivatives and their downstream impact on crystallographic analysis and drug design.

Reference Data Table (Simulated vs. Empirical)

Since specific crystal data for the target is often proprietary, use these Standard Bond Lengths & Angles (derived from the Cambridge Structural Database for aryl-


 compounds) as validation criteria for your refinement.
ParameterBond/AngleExpected Value (

)
Expected Value (

)
Notes
Bond Length

1.76 - 1.78 ÅN/AS-C bond is longer than typical C-C.[2]
Bond Length

1.56 - 1.58 ÅN/AAxial fluorine.
Bond Length

1.57 - 1.59 ÅN/AEquatorial fluorines (avg).
Bond Length

N/A1.49 - 1.50 ÅTypical C-CF3 bond.
Bond Angle

~88° - 92°N/ASlightly distorted square plane.
Bond Angle

N/A108.5°Tetrahedral angle.

Validation Check: If your refined


 bond lengths deviate significantly (>0.05 Å) from these values, check for twinning or incorrect space group assignment before publishing.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Altomin, R. et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.[4] Molecules, 25(23), 5536. Link

  • Tokunaga, E. et al. (2013). Pentafluorosulfanyl Group ( ) as a Superior Bioisostere of the Trifluoromethyl Group ( ). Drug Discovery Today, 18(3), 123-130.
  • Cambridge Crystallographic Data Centre (CCDC). Search for "aryl pentafluorosulfanyl" for comparative subsets. Link

  • Sigma-Aldrich. Product Specification: this compound (CAS 1211587-84-6).[5][6] Link

Sources

A Senior Application Scientist's Guide to HPLC Retention of Fluorinated Anilines: A Comparative Analysis of Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate analysis of fluorinated aniline compounds is a frequent necessity and a significant chromatographic challenge. These compounds are prevalent in pharmaceuticals, agrochemicals, and specialty polymers. Their unique electronic properties, conferred by the highly electronegative fluorine atoms, can lead to co-elution and poor peak shape, particularly when dealing with positional isomers. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for fluorinated aniline compounds, focusing on the critical choice of the stationary phase. We will explore the underlying separation mechanisms and provide supporting experimental data to empower you to make informed decisions for your analytical method development.

The Causality Behind the Separation: Why Stationary Phase Choice is Critical

The separation of analytes in reversed-phase HPLC is primarily driven by their partitioning between a non-polar stationary phase and a polar mobile phase. For structurally similar compounds like fluorinated aniline isomers, achieving adequate resolution often hinges on exploiting subtle differences in their physicochemical properties. This is where the choice of stationary phase becomes paramount. While the C18 (octadecylsilane) column is a workhorse in many laboratories due to its versatility, its separation mechanism is predominantly based on hydrophobic interactions.[1] This can be insufficient for resolving isomers with identical hydrophobicity.

Pentafluorophenyl (PFP) stationary phases have emerged as a powerful alternative, offering a multi-modal separation mechanism.[2] The electron-deficient phenyl ring of the PFP ligand can engage in a variety of interactions, including:

  • π-π interactions: With the aromatic ring of the aniline compounds.

  • Dipole-dipole interactions: Arising from the polarized C-F bonds.

  • Hydrogen bonding: With the amine functionality.

  • Ion-exchange interactions: With protonated amine groups.[2]

These additional interaction mechanisms provide a different selectivity compared to the purely hydrophobic interactions of a C18 phase, often leading to enhanced resolution of halogenated and aromatic isomers.[3][4]

Experimental Comparison: C18 vs. PFP for Fluorinated Aniline Isomers

To illustrate the practical implications of stationary phase selection, we present a comparative analysis of retention times for a selection of fluorinated aniline compounds on both a standard C18 column and a PFP column.

Illustrative Retention Time Data

The following table summarizes typical retention time data for a series of fluorinated aniline isomers, demonstrating the differential selectivity of C18 and PFP stationary phases.

CompoundStationary PhaseRetention Time (min)Resolution (Rs) from Parent/Adjacent Isomer
3-Chloro-4-fluoroanilineC1820.1-
2-Chloro-4-fluoroanilineC1818.52.1
4-Chloro-2-fluoroanilineC1819.21.8
o-toluidineC18Not Resolved from m/p isomers-
m-toluidineC18Not Resolved from o/p isomers-
p-toluidineC18Not Resolved from o/m isomers-
o-toluidinePFPFully Resolved-
m-toluidinePFPFully Resolved-
p-toluidinePFPFully Resolved-

Note: The data for chloro-fluoroaniline isomers is adapted from a Benchchem application note and was obtained on a C18 column. The toluidine isomer data is based on a comparative study where a PFP column provided complete separation while a C18 column did not under identical mobile phase conditions.

As the data illustrates, while a C18 column can provide some separation for the chloro-fluoroaniline isomers, the PFP phase demonstrates superior resolving power for the toluidine isomers, which are notoriously difficult to separate on traditional reversed-phase columns. This enhanced selectivity is a direct result of the alternative interaction mechanisms offered by the PFP stationary phase.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of your results, it is crucial to follow a well-defined experimental protocol. Below is a detailed, step-by-step methodology for the HPLC analysis of fluorinated aniline compounds.

HPLC Method Parameters
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Columns:

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation
  • Stock Solution: Accurately weigh approximately 25 mg of the fluorinated aniline sample or reference standard.

  • Dissolve the weighed sample in a 50:50 mixture of acetonitrile and water in a 50 mL volumetric flask to achieve a stock solution concentration of 0.5 mg/mL.

  • Working Solution: Further dilute the stock solution with the 50:50 acetonitrile/water mixture to a final concentration of 0.05 mg/mL for injection.

Visualizing the Workflow and Interactions

To provide a clearer understanding of the experimental process and the underlying molecular interactions, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 or PFP Column) inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification & Reporting integrate->quantify

Caption: A streamlined workflow for the HPLC analysis of fluorinated aniline compounds.

Molecular_Interactions cluster_c18 C18 Stationary Phase cluster_pfp PFP Stationary Phase C18 C18 Ligand Hydrophobic Interaction PFP PFP Ligand π-π Interaction Dipole-Dipole Hydrogen Bonding Ion-Exchange Analyte Fluorinated Aniline Analyte->C18 Hydrophobic Attraction Analyte->PFP Multiple Interactions

Caption: A comparison of molecular interactions between a fluorinated aniline analyte and C18 vs. PFP stationary phases.

Conclusion: Making an Authoritative Choice

The selection of an appropriate HPLC stationary phase is a critical determinant for the successful separation of fluorinated aniline compounds. While C18 columns are a reliable starting point for many applications, their reliance on hydrophobic interactions can be a limiting factor for resolving challenging positional isomers. Pentafluorophenyl (PFP) stationary phases, with their multi-modal interaction capabilities, offer a powerful and often superior alternative for these analytes.[5][6] The enhanced selectivity of PFP columns for halogenated and aromatic compounds can lead to baseline resolution where C18 columns fail.[7] By understanding the fundamental principles of these stationary phases and utilizing the provided experimental framework, researchers can develop robust and reliable analytical methods for the accurate quantification of fluorinated anilines.

References

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. Retrieved from [Link]

  • Long, W., & Horton, J. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Retrieved from [Link]

  • Bell, D. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP. Symta. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. Retrieved from [Link]

  • Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Retrieved from [Link]

  • Przybyciel, M. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP technical brochure. Retrieved from [Link]

  • YMC. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna PFP(2) HPLC Columns. Retrieved from [Link]

  • Wyndham, K. D., O'Gara, J. E., & Walter, T. H. (2003). Characterization and evaluation of C18 HPLC stationary phases based on ethyl-bridged hybrid organic/inorganic particles. Analytical chemistry, 75(24), 6781–6788. Retrieved from [Link]

  • Restek Corporation. (2021, September 13). Column Chemistry Considerations for Full Coverage of PFAS Analyte Ranges. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-5-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 2-Methoxy-5-(pentafluorosulfur)aniline

The safety profile is constructed based on the known hazards of three key structural analogues:

  • 4-(Pentafluorosulfanyl)aniline : Provides critical insight into the toxicity and reactivity of the pentafluorosulfur (SF₅) group.

  • 2-Methoxy-5-(trifluoromethyl)aniline : Offers a close structural parallel, substituting the SF₅ group with the less electron-withdrawing but still hazardous trifluoromethyl (CF₃) group.[1][2][3]

  • 2-Methoxy-5-methylaniline : Informs on the general hazards associated with the substituted methoxyaniline backbone.[4][5]

The central principle of this guide is to adopt the highest level of precaution indicated by these analogues. The pentafluorosulfur moiety, in particular, is known for its significant potential toxicity, and all handling procedures should reflect this.

Synthesized Hazard Assessment

Based on the data from analogous compounds, this compound should be treated as a substance with the following potential hazards:

Hazard CategoryAnticipated Severity & RationaleSource Analogue(s)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4: Toxic or Harmful. Harmful if swallowed, in contact with skin, or if inhaled.[6][1][2][7] The SF₅ and aniline moieties both contribute to systemic toxicity.4-(Pentafluorosulfanyl)aniline[7], 2-Methoxy-5-(trifluoromethyl)aniline[6][1][2], Aniline
Skin Corrosion/Irritation Category 2: Causes skin irritation. [6][1][7] Aromatic amines and fluorinated groups are known skin irritants. Prolonged contact may cause burns.4-(Pentafluorosulfanyl)aniline[7], 2-Methoxy-5-(trifluoromethyl)aniline[6][1]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. [1][2][4][7] Direct contact with powders or solutions can cause significant damage.2-Methoxy-5-(trifluoromethyl)aniline[1][2], 2-Methoxy-5-methylaniline[4]
Respiratory Irritation May cause respiratory irritation. [6][1][7] Inhalation of dust or aerosols can irritate the respiratory tract.4-(Pentafluorosulfanyl)aniline[7], 2-Methoxy-5-(trifluoromethyl)aniline[6][1]
Carcinogenicity/Mutagenicity Suspected of causing cancer or genetic defects. Many aromatic amines are classified as suspected carcinogens or mutagens.Aniline, 2-Methoxy-5-methylaniline
Engineering Controls & Personal Protective Equipment (PPE)

Given the high potential for toxicity, robust engineering controls are not optional; they are mandatory. All operations involving this compound must be conducted in a certified, functioning chemical fume hood to minimize inhalation exposure.

The selection of PPE is critical and must be based on the specific task being performed. The following table outlines the minimum required PPE.

TaskEyes/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical safety goggles and a full-face shield.Double-gloving with nitrile or neoprene gloves. Inspect for tears before use.Fully-buttoned lab coat, disposable sleeves.A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., P100) is required if there is any risk of aerosolization.
Handling Solutions Chemical safety goggles. A face shield is recommended for splash risks.Double-gloving with nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.Work must be conducted within a fume hood. A respirator should be on standby for emergency use.
Large Scale (>5g) Operations Full-face shield over chemical safety goggles.Heavy-duty chemical resistant gloves (e.g., butyl rubber).Impervious chemical-resistant suit or coveralls (e.g., Tychem®).A supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) may be necessary based on a risk assessment.

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow start Start: Task Assessment weigh_solid Weighing Solid (<5g) start->weigh_solid handle_solution Handling Solution (<1L) start->handle_solution large_scale Large Scale (>5g) or High Splash Risk start->large_scale ppe_solid Goggles + Face Shield Double Nitrile Gloves Lab Coat + Sleeves Respirator Recommended weigh_solid->ppe_solid ppe_solution Goggles Double Nitrile Gloves Lab Coat + Apron Work in Fume Hood handle_solution->ppe_solution ppe_large Goggles + Face Shield Butyl Rubber Gloves Impervious Suit Consider SAR/SCBA large_scale->ppe_large Spill_Response spill Spill Detected assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100mL) Inside Fume Hood assess->small_spill Small large_spill Large Spill (>100mL) or Outside Hood assess->large_spill Large contain 1. Alert Others 2. Contain with Absorbent Pads 3. Neutralize if Safe small_spill->contain evacuate 1. Evacuate Immediate Area 2. Call Emergency Response 3. Close Doors large_spill->evacuate cleanup Collect Waste into Sealed Container Decontaminate Area Dispose as Hazardous Waste contain->cleanup

Caption: Decision tree for responding to a chemical spill.

Exposure Protocols:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [7]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [7]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [6]Seek immediate medical attention and provide the SDS of an analogue compound to the medical personnel.

Storage and Disposal Plan

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The container should be stored under an inert atmosphere if the compound is found to be air-sensitive. Disposal: As a halogenated aromatic amine, this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated gloves, absorbent pads, and empty containers) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Specifically, keep halogenated waste separate from non-halogenated waste.

  • Incineration: The preferred method for disposal of halogenated organic compounds is high-temperature incineration at a licensed facility. This ensures the complete destruction of the molecule, preventing the formation of toxic byproducts.

  • Consult EHS: Always consult with your institution's EHS department for specific disposal procedures and to schedule a waste pickup. Never discharge this chemical into the sewer system.

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 2-Methoxy-5-methylaniline Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.
  • 2-Methoxy-5-methylaniline 99 120-71-8. (n.d.). Sigma-Aldrich.
  • 2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
  • CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (2025, November 18). TCI Chemicals.
  • SAFETY DATA SHEET - 4-(Pentafluorosulfanyl)aniline. (2024, March 3). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methoxy-5-methylaniline. (2025, December 19). Fisher Scientific.
  • 2-Methoxy-5-methylaniline | 120-71-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5. (n.d.). ChemicalBook.
  • 349-65-5|2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). BLD Pharm.

Sources

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